4-Chloro-5-nitrocatechol
Description
Properties
Molecular Formula |
C6H4ClNO4 |
|---|---|
Molecular Weight |
189.55 g/mol |
IUPAC Name |
4-chloro-5-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C6H4ClNO4/c7-3-1-5(9)6(10)2-4(3)8(11)12/h1-2,9-10H |
InChI Key |
RNWLXOJRHDTWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Methodologies of 4-Chloro-5-nitrocatechol
Executive Summary
4-Chloro-5-nitrocatechol (CAS: 76844-97-8) is a highly specialized, poly-substituted aromatic building block utilized extensively in advanced medicinal chemistry and active pharmaceutical ingredient (API) development. Characterized by its unique electron-deficient catechol ring, this compound serves as a critical intermediate in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists[1] and catechol-O-methyltransferase (COMT) inhibitors.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and validated synthetic protocols. By understanding the causality behind its reactivity—specifically the synergistic electron-withdrawing effects of its substituents—researchers can optimize its integration into complex drug discovery pipelines.
Structural Dynamics & Physicochemical Properties
The core utility of 4-chloro-5-nitrocatechol lies in the precise electronic tuning of the benzene-1,2-diol (catechol) system. The addition of halogenic and nitro moieties fundamentally alters the molecule's acidity, lipophilicity, and coordination chemistry.
Regiochemistry and Electronic Effects
In the parent catechol molecule, the two hydroxyl groups are electron-donating via resonance (+M effect). However, the introduction of a chloro group at C4 and a nitro group at C5 creates a highly polarized "push-pull" system. The strong inductive (-I) and resonance (-M) electron withdrawal by the nitro group, combined with the inductive withdrawal of the chlorine atom, profoundly stabilizes the phenoxide conjugate base.
pKa Shift and Acidity
Understanding the pKa of this scaffold is critical for predicting its pharmacokinetic behavior and target binding (e.g., metal chelation in metalloenzymes).
-
Unsubstituted Catechol: pKa ~ 9.5
-
4-Chlorocatechol: pKa = 8.84 ± 0.10[2]
-
4-Nitrocatechol: pKa = 6.84[3]
Mechanistic Insight: By combining both substituents, 4-chloro-5-nitrocatechol exhibits a synergistic pKa depression. The first phenolic proton is predicted to have a pKa in the range of 5.5 to 6.2 . This ensures that at physiological pH (7.4), the molecule exists predominantly in its mono-anionic state, a prerequisite for tight bidentate chelation of divalent cations like Mg²⁺ in enzymatic active sites.
Quantitative Data Summary
| Physicochemical Property | Value | Derivation / Source |
| IUPAC Name | 4-Chloro-5-nitrobenzene-1,2-diol | Structural Nomenclature |
| CAS Registry Number | 76844-97-8 | Chemical Databases[4] |
| Molecular Formula | C₆H₄ClNO₄ | - |
| Molecular Weight | 189.55 g/mol | Calculated |
| pKa₁ (Acidic) | ~5.8 - 6.2 | Extrapolated from 4-nitrocatechol[3] |
| LogP (Lipophilicity) | ~2.1 - 2.4 | Extrapolated from 4-nitrocatechol (1.66)[5] |
| Physical Appearance | Yellow to mustard crystalline powder | Analogue comparison[3] |
Synthetic Methodologies & Protocols
The synthesis of 4-chloro-5-nitrocatechol requires strict control over reaction conditions. Catechols are highly susceptible to over-oxidation into ortho-quinones in the presence of strong oxidizing agents like nitric acid.
Regioselectivity of Nitration
When starting from 4-chlorocatechol[6], the C1 and C2 hydroxyls are strong ortho/para directors. The C2-OH directs electrophiles to C3 (ortho) and C5 (para). The C4-Cl reinforces substitution at C3 and C5. However, C3 is sterically hindered (sandwiched between the C2-OH and C4-Cl). Consequently, electrophilic aromatic substitution (EAS) proceeds with high regioselectivity at the less hindered C5 position.
Validated Protocol: Direct Nitration of 4-Chlorocatechol
The following protocol outlines a self-validating system for the synthesis of the target compound, utilizing temperature control to suppress oxidative degradation.
Reagents:
-
4-Chlorocatechol (1.0 eq)
-
Glacial Acetic Acid (Solvent)
-
Fuming Nitric Acid (1.05 eq)
-
Sulfuric Acid (Catalytic)
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 g of 4-chlorocatechol in 100 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an internal thermometer.
-
Thermal Control: Chill the reaction vessel in an ice-salt bath to achieve an internal temperature of 0–5°C. Causality: Maintaining near-freezing temperatures is mandatory to prevent the oxidative cleavage of the catechol ring by the nitronium ion.
-
Electrophilic Addition: Prepare a nitrating mixture of fuming nitric acid (1.05 eq) and a catalytic amount of concentrated sulfuric acid. Add this mixture dropwise over 45 minutes via an addition funnel.
-
Reaction Monitoring: Stir for an additional 2 hours at 5°C. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material validates the completion of the EAS.
-
Quenching & Precipitation: Pour the dark reaction mixture slowly into 500 mL of vigorously stirred crushed ice/water. Causality: The sudden shift in solvent polarity forces the hydrophobic 4-chloro-5-nitrocatechol to precipitate out of solution, acting as a self-purifying step.
-
Isolation: Filter the resulting yellow/mustard precipitate under vacuum. Wash the filter cake with cold distilled water to remove residual mineral acids.
-
Recrystallization: Recrystallize the crude product from a minimal volume of hot ethanol/water to yield pure 4-chloro-5-nitrocatechol.
Figure 1: Step-by-step synthetic workflow for the regioselective nitration of 4-chlorocatechol.
Pharmaceutical Applications: The Nitrocatechol Pharmacophore
The 4-chloro-5-nitrocatechol architecture is not merely a structural scaffold; it is a highly active pharmacophore utilized in specific target-based drug design.
Metalloenzyme Inhibition (COMT)
Nitrocatechols are best known as the core pharmacophore for Catechol-O-methyltransferase (COMT) inhibitors (e.g., entacapone, tolcapone). COMT is responsible for the degradation of levodopa and dopamine. The enzyme relies on a magnesium ion (Mg²⁺) and S-adenosylmethionine (SAM) to function. The highly acidic hydroxyls of the 4-chloro-5-nitrocatechol derivative easily deprotonate to form a tight bidentate chelate with the Mg²⁺ ion in the COMT active site. Simultaneously, the bulky, electron-withdrawing chloro and nitro groups project into the binding pocket, creating severe steric hindrance that blocks the SAM cofactor from binding, thereby halting enzymatic activity.
GnRH Antagonist Precursors
As documented in European Patent records (e.g., Kissei Pharmaceutical Co., Ltd.), 4-chloro-5-nitrocatechol is a vital intermediate for synthesizing nitrogenated fused ring derivatives[1]. These derivatives exhibit potent antagonistic activity against gonadotropin-releasing hormone (GnRH) receptors. By alkylating the catechol hydroxyls (e.g., using methyl iodide to form 4-chloro-2-methoxyphenol derivatives) and subsequently reducing the nitro group, chemists can build complex fused heterocycles that treat sex hormone-dependent diseases such as endometriosis and benign prostatic hypertrophy[1].
Figure 2: Mechanistic pathway of nitrocatechol-mediated metalloenzyme (e.g., COMT) inhibition.
References
-
EPO Patent (Kissei Pharmaceutical Co., Ltd.): NITROGENATED FUSED RING DERIVATIVE, PHARMACEUTICAL COMPOSITION COMPRISING THE SAME, AND USE OF THE SAME FOR MEDICAL PURPOSES. European Patent Office. Available at:[Link]
-
Chemdad Database: 4-NITROCATECHOL Properties and pKa. Chongqing Chemdad Co., Ltd. Available at: [Link]
-
PubChem / NIH: 4-Nitrocatechol | C6H5NO4 | CID 3505109 (LogP and Partition Data). National Institutes of Health. Available at: [Link]
-
Chemsrc CAS Registry: 1700636-43-6 and 76844-97-8 Compound Data. Chemsrc. Available at: [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. 4-Chlorocatechol|High-Purity Research Chemical [benchchem.com]
- 3. 4-NITROCATECHOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 1700636-43-6_CAS号:1700636-43-6_N-ethyl-6-(5-thiazolyl)-4-quinazolinamine - 化源网 [chemsrc.com]
- 5. 4-Nitrocatechol | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Oxido-5-methylquinone | Benchchem [benchchem.com]
In-Depth Technical Guide: Synthesis Pathway of 4-Chloro-5-nitrocatechol
Executive Summary & Strategic Importance
4-Chloro-5-nitrocatechol (4-chloro-5-nitro-1,2-benzenediol) is a critical electrophilic aromatic intermediate in advanced medicinal chemistry. It serves as a foundational building block for the synthesis of catechol-O-methyltransferase (COMT) inhibitors and complex nitrogenated fused-ring derivatives, such as gonadotropin-releasing hormone (GnRH) antagonists[1].
Synthesizing nitrocatechols presents a fundamental chemical challenge: the electron-rich 1,2-benzenediol moiety is highly susceptible to oxidation. Nitric acid, a strong oxidant, readily converts unprotected catechols into 1,2-benzoquinones, drastically reducing yields and complicating purification. To circumvent this, chemists employ either a meticulously temperature-controlled direct nitration[2] or a highly regioselective Protection-Nitration-Deprotection sequence[1].
Retrosynthetic Analysis & Mechanistic Rationale
The Regioselectivity Causality (E-E-A-T Principle)
When utilizing the protection pathway (Route A), the intermediate 4-chloro-1,2-dimethoxybenzene undergoes electrophilic aromatic substitution (nitration). The incoming nitronium ion ( NO2+ ) exhibits strict regioselectivity for the 5-position due to the synergistic directing effects of the ring substituents:
-
C2-Methoxy Group: Strongly electron-donating via resonance, directing the electrophile to the para position (C5).
-
C4-Chloro Group: Inductively deactivating but directs ortho via resonance (also to the C5 position).
-
C1-Methoxy Group: Directs para to C6, but this effect is overpowered by the combined activation of the C2 and C4 substituents.
Consequently, the C5 position acts as a thermodynamic and kinetic sink for the electrophile, yielding 4-chloro-5-nitro-1,2-dimethoxybenzene with >98% isomeric purity.
Synthesis Pathways (Visualized)
Figure 1: Synthesis pathways for 4-chloro-5-nitrocatechol comparing Route A and Route B.
Comparative Analysis of Synthetic Routes
To determine the optimal workflow for your laboratory scale, consult the quantitative comparison below:
| Reaction Parameter | Route A: Protection-Deprotection | Route B: Direct Nitration |
| Overall Yield | 75% – 82% | 35% – 45% |
| Regioselectivity | >98% (5-nitro isomer) | ~85% (mixed isomers) |
| Oxidative Byproducts | Negligible (<1%) | Significant (15% – 20% o-quinones) |
| Scalability | Excellent (Kilogram scale) | Poor (High exothermic/oxidative hazard) |
| Step Count | 3 Steps | 1 Step |
Detailed Experimental Protocols
Route A: The Protection-Nitration-Deprotection Sequence (Recommended)
Step 1: Methylation (Protection) Causality: Potassium carbonate acts as a mild base to deprotonate the catechol hydroxyls without causing oxidative coupling, while DMF provides a polar aprotic environment to accelerate the SN2 reaction with methyl iodide[1].
-
Charge a flame-dried round-bottom flask with 4-chlorocatechol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Add finely powdered anhydrous K2CO3 (3.0 eq). Cool the suspension to 0°C using an ice bath.
-
Add methyl iodide (2.5 eq) dropwise over 30 minutes to manage the exothermic alkylation.
-
Stir the mixture at room temperature for 12 hours.
-
Self-Validation: Monitor by TLC (Hexane/EtOAc 8:2); the disappearance of the highly polar catechol spot confirms completion.
-
-
Quench with distilled water, extract with diethyl ether, wash with brine, and dry over MgSO4 . Concentrate under vacuum to yield 4-chloro-1,2-dimethoxybenzene.
Step 2: Electrophilic Aromatic Nitration Causality: Sulfuric acid serves a dual purpose: it generates the active nitronium ion ( NO2+ ) from nitric acid and acts as a solvent that slightly protonates the methoxy oxygens, modulating their activating power to prevent over-nitration.
-
Dissolve 4-chloro-1,2-dimethoxybenzene (1.0 eq) in concentrated H2SO4 and cool to 0°C.
-
Prepare a nitrating mixture of 70% HNO3 (1.1 eq) and conc. H2SO4 (1:1 v/v).
-
Add the nitrating mixture dropwise, maintaining the internal temperature strictly below 5°C to prevent dinitration and oxidative cleavage.
-
Stir for 1 hour at 0°C.
-
Self-Validation: Quench a micro-aliquot in water; a solid yellow precipitate indicates product formation.
-
-
Pour the reaction mixture over crushed ice. Filter the resulting precipitate and recrystallize from ethanol to afford pure 4-chloro-5-nitro-1,2-dimethoxybenzene.
Step 3: Demethylation (Deprotection) Causality: Boron tribromide ( BBr3 ) is a strong Lewis acid that coordinates to the methoxy oxygens, facilitating the cleavage of the strong aryl-alkyl ether bonds without affecting the nitro or chloro substituents[1].
-
Dissolve 4-chloro-5-nitro-1,2-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane ( CH2Cl2 ) under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add BBr3 (1M in CH2Cl2 , 3.0 eq) dropwise.
-
Allow the reaction to gradually warm to room temperature and stir for 4 hours.
-
Quench carefully by adding methanol dropwise at 0°C to destroy excess BBr3 , followed by 1M HCl.
-
Extract with ethyl acetate, dry, and purify via silica gel chromatography to yield the target 4-chloro-5-nitrocatechol .
Route B: Direct Nitration (Alternative for Rapid Screening)
Causality: For rapid synthesis where lower yields are acceptable, direct nitration is performed in glacial acetic acid to moderate the oxidizing power of nitric acid[2].
-
Dissolve 4-chlorocatechol in glacial acetic acid and cool to -10°C.
-
Add fuming HNO3 (1.0 eq) dropwise over 1 hour.
-
Stir for 2 hours at 0°C, pour into ice water, and extract with ether.
-
Self-Validation: The crude mixture will contain red/brown o-quinone byproducts. Extensive column chromatography is required to isolate the pure yellow 4-chloro-5-nitrocatechol.
References
- Source: epo.
- Source: benchchem.
Sources
early studies and discovery of "4-Chloro-5-nitrocatechol"
The chemical landscape of drug discovery frequently relies on highly functionalized, low-molecular-weight building blocks to construct complex pharmacophores. Among these, 4-Chloro-5-nitrocatechol (4-CNC) stands out as a structurally fascinating and synthetically versatile intermediate. Originally synthesized during early 20th-century explorations of piperonal derivatives, this halogenated nitrocatechol has experienced a modern renaissance as a critical precursor for advanced central nervous system (CNS) agents and gonadotropin-releasing hormone (GnRH) antagonists.
This whitepaper provides an in-depth technical analysis of 4-CNC, bridging its historical discovery with modern mechanistic chemistry and field-proven synthetic protocols.
Structural Identity and Physicochemical Profiling
The core structure of 4-chloro-5-nitrocatechol (Benzene-1,2-diol, 4-chloro-5-nitro-) features a highly polarized aromatic ring. The synergistic presence of a chlorine atom at C4 and a nitro group at C5 fundamentally alters the electron density of the catechol moiety.
-
Electronic Effects: The nitro group exerts a powerful electron-withdrawing effect via both induction (-I) and resonance (-M). The chlorine atom contributes additional inductive withdrawal (-I) while offering weak resonance donation (+M).
-
Regiochemical Implications: This push-pull dynamic creates a stark electronic differentiation between the two hydroxyl groups. The hydroxyl at C2 (para to the nitro group) is highly acidic due to resonance stabilization of the resulting phenoxide anion. Conversely, the hydroxyl at C1 (meta to the nitro group, para to the chlorine) is less acidic but, once deprotonated, significantly more nucleophilic.
Table 1: Comparative Physicochemical and Reactivity Profile
| Compound | Molecular Weight | Inductive / Resonance Effects | Primary Synthetic Utility |
| Catechol | 110.11 g/mol | Neutral baseline | General base scaffold |
| 4-Nitrocatechol | 155.11 g/mol | Strong -I, -M (C4) | Classic COMT inhibitor pharmacophore |
| 4-Chloro-5-nitrocatechol | 189.55 g/mol | -I (Cl), -I/-M (NO2) | Advanced fused-ring / CNS intermediate |
Historical Discovery: The 1917 Piperonal Studies
The first rigorous documentation of 4-CNC derivatives traces back to 1917, when Robinson et al. investigated the action of halogens on piperonal (3,4-methylenedioxybenzaldehyde)[1]. Early organic chemists utilized the rigid methylenedioxy bridge of piperonal to control regiochemistry during electrophilic aromatic substitution.
The Causality of the Synthesis: Robinson discovered that chlorinating piperonal in an acetic acid solvent moderated the reaction, preventing destructive over-halogenation and yielding 6-chloropiperonal[1]. Subsequent nitration of this intermediate was highly regioselective. The robust electron-donating nature of the methylene ether directed the incoming nitronium ion to the available position, yielding 4-chloro-5-nitrocatechol methylene ether [1][2].
Cleavage of the methylene ether bridge under harsh hydrolytic conditions ultimately unmasked the free 4-chloro-5-nitrocatechol.
Historical synthesis pathway of 4-chloro-5-nitrocatechol from piperonal.
Modern Synthetic Utility in Drug Development
In contemporary drug discovery, 4-CNC is rarely the final active pharmaceutical ingredient (API). Instead, it is a highly prized intermediate due to the predictable regioselectivity of its hydroxyl groups.
GnRH Antagonists (Kissei Pharmaceutical)
Kissei Pharmaceutical successfully utilized 4-CNC as a building block for nitrogen-containing fused ring derivatives aimed at treating sex hormone-dependent diseases (e.g., endometriosis, benign prostatic hypertrophy)[3][4]. By exploiting the differential nucleophilicity of the dianion, they achieved regioselective mono-alkylation to form complex ether intermediates.
Phenylpiperazines for CNS Disorders
Research into dual-action antipsychotics—compounds exhibiting both dopamine-D2 receptor affinity and serotonin reuptake inhibition—has also leveraged 4-CNC[5]. The compound is reacted with chiral mesylates (e.g., R-glycerolketal mesylate) to build the core architecture of novel phenylpiperazines[5].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the modern application of 4-CNC, emphasizing in-process controls (IPC) and the thermodynamic reasoning behind reagent selection.
Protocol A: Regioselective Mono-Alkylation for GnRH Intermediates
Adapted from Kissei Pharmaceutical methodologies[4].
Objective: Synthesize 5-Chloro-2-(2,3-difluoro-6-methoxybenzyloxy)-4-nitrophenol from 4-CNC. Mechanistic Rationale: By using >2.0 equivalents of Sodium Hydride (NaH), both hydroxyl groups of 4-CNC are deprotonated. The C2-phenoxide is highly stabilized by the para-nitro group. Consequently, the C1-phenoxide (meta to the nitro group) remains highly localized and nucleophilic, exclusively attacking the electrophile.
-
Dianion Formation: Dissolve 10.4 g (54.8 mmol) of 4-chloro-5-nitrocatechol in 55 mL of anhydrous N,N-dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that heavily solvates the Na+ cations, leaving "naked," highly reactive phenoxide anions.
-
-
Base Addition: Chill the reaction to 0°C using an ice bath. Slowly add 5.04 g of 55% NaH in mineral oil (115.5 mmol, ~2.1 eq).
-
Validation Checkpoint 1 (IPC): Monitor for the vigorous evolution of H2 gas. Stir for 10 minutes until gas evolution ceases, indicating complete dianion formation. The solution will turn deep red/brown.
-
-
Electrophilic Attack: Dilute with an additional 11 mL of DMF. Dropwise, add a solution of 14.3 g (60.3 mmol, 1.1 eq) of 2,3-difluoro-6-methoxybenzyl bromide.
-
Reaction Quench & Isolation: Allow the reaction to proceed at 0°C.
-
Validation Checkpoint 2 (IPC): Perform TLC (Hexane:EtOAc 7:3). The disappearance of the baseline dianion spot and the emergence of a distinct product spot confirms completion. Quench with water and extract with ethyl acetate.
-
Regioselective etherification workflow for GnRH antagonist intermediates.
Protocol B: Synthesis of Phenylpiperazine Precursors via DMSO Displacement
Adapted from CNS agent development workflows[5].
Objective: Etherification using a chiral mesylate. Mechanistic Rationale: Sodium hydroxide (NaOH) in Dimethyl Sulfoxide (DMSO) acts as a potent base system. The elevated temperature (80°C) provides the necessary activation energy to displace the bulky mesylate leaving group.
-
Preparation: To a solution of 6.45 g (34 mmol) of 4-chloro-5-nitrocatechol in 50 mL of dry DMSO, add 2.72 g (68 mmol, exactly 2.0 eq) of powdered NaOH[5].
-
Activation: Stir for 15 minutes at room temperature to ensure complete deprotonation.
-
Coupling: Add a solution of 8.0 g (38 mmol) of R-glycerolketal mesylate in DMSO. Heat the mixture to 80°C for 24 hours[5].
-
Validation Checkpoint (IPC): Pull an aliquot at 18 hours. Run LC-MS to verify the mass of the mono-alkylated product. If unreacted starting material >5%, continue heating.
-
Table 2: Methodological Evolution of 4-CNC Reactions
| Era | Target Intermediate | Reagents | Solvent | Temp | Key IPC / Validation |
| 1917 | 4-Chloro-5-nitrocatechol methylene ether | HNO3 (d 1.52) | Neat / Acidic | <15°C | Visual: Reddish-yellow solution in H2SO4 |
| 2000s | Phenylpiperazine precursor | NaOH, R-glycerolketal mesylate | DMSO | 80°C | LC-MS: Mass confirmation of mono-alkylation |
| 2013 | GnRH Antagonist precursor | NaH, substituted benzyl bromide | DMF | 0°C | H2 gas cessation, TLC analysis |
Conclusion
The trajectory of 4-Chloro-5-nitrocatechol from a niche product of early halogenation studies to a linchpin in modern pharmaceutical synthesis underscores the enduring value of fundamental organic chemistry. By understanding the profound electronic effects exerted by the para-nitro and meta-chloro groups, drug development professionals can exploit 4-CNC to execute highly regioselective syntheses, ultimately yielding complex, high-affinity therapeutics for endocrinological and neurological disorders.
References
- Robinson, R., et al. (1917). LXXX.-The Action of Halogens on Piperonal. Journal of the Chemical Society, Transactions.
- Kissei Pharmaceutical Co., Ltd. (2013). NITROGENATED FUSED RING DERIVATIVE, PHARMACEUTICAL COMPOSITION COMPRISING THE SAME, AND USE OF THE SAME FOR MEDICAL PURPOSES. European Patent Office (EP 2 143 724 B1).
- Solvay Pharmaceuticals B.V. (2001). New phenylpiperazines. World Intellectual Property Organization (WO 01/14330).
Sources
The Dual Pharmacological Profile of 4-Chloro-5-nitrocatechol: Mechanisms of COMT Inhibition and Mitochondrial Uncoupling
Executive Summary
The rational design of catechol-O-methyltransferase (COMT) inhibitors has historically relied on the nitrocatechol pharmacophore to modulate central nervous system (CNS) dopamine levels. 4-Chloro-5-nitrocatechol (4-CNC) represents a highly substituted, bifunctional derivative within this class. By incorporating both a strongly electron-withdrawing nitro group and a lipophilic halogen (chlorine) onto the catechol ring, 4-CNC exhibits a dual mechanism of action in biological systems. Primarily, it acts as a potent, dead-end competitive inhibitor of COMT. Secondarily, its unique physicochemical properties transform it into a protonophore, leading to the off-target uncoupling of oxidative phosphorylation in mitochondria. This technical whitepaper dissects the atomic-level causality of these mechanisms and provides self-validating experimental frameworks for their quantification.
Part I: Pharmacodynamics – The COMT Inhibition Axis
Endogenous catecholamines (e.g., dopamine, epinephrine) and therapeutic precursors (e.g., levodopa) are rapidly metabolized in the periphery by COMT, an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol hydroxyl[1]. In clinical pharmacology, inhibiting this pathway prevents the peripheral degradation of levodopa, significantly extending its pharmacokinetic half-life and availability to the brain[2].
4-CNC achieves target engagement by mimicking the endogenous catechol substrate. However, the presence of the electron-withdrawing nitro and chloro substituents fundamentally alters the molecule's chemical reactivity. While 4-CNC possesses the identical binding motif required to enter the COMT active site, the strong electron-withdrawing functions drastically lower the pKa of the catechol hydroxyl groups, hindering their nucleophilic reactivity toward O-methylation[1].
Upon entering the active site, the deprotonated hydroxyls of 4-CNC form a high-affinity coordination complex with the essential catalytic magnesium (Mg2+) ion[1]. Because the oxygen atoms are rendered electron-deficient by the aromatic substituents, they cannot accept the methyl group from SAM. Consequently, 4-CNC becomes trapped in a highly stable, dead-end ternary complex (Enzyme-Mg2+-Inhibitor), effectively shutting down substrate turnover.
Figure 1: Formation of the dead-end inhibitory complex between 4-CNC, Mg2+, SAM, and COMT.
Part II: Off-Target Toxicology – Mitochondrial Uncoupling
While the nitrocatechol core is essential for COMT inhibition, it is also the primary driver of off-target hepatotoxicity observed in certain first-generation inhibitors like tolcapone. This toxicity is driven by the uncoupling of oxidative phosphorylation[3].
For a molecule to act as a mitochondrial protonophore, it must possess two distinct physicochemical traits: it must be a weak acid capable of protonation/deprotonation at physiological pH, and it must maintain high lipophilicity in both its neutral and anionic states[4]. 4-CNC perfectly fits this profile. The nitro group provides the necessary dissociable proton, while the addition of the chlorine atom significantly increases the overall lipophilicity (LogP) of the molecule compared to non-halogenated analogs[5].
The Proton Shuttling Mechanism:
-
In the acidic intermembrane space (high [H+]), 4-CNC is protonated into a neutral, highly lipophilic molecule.
-
It easily diffuses across the hydrophobic inner mitochondrial membrane (IMM) into the mitochondrial matrix.
-
Upon entering the alkaline matrix (low [H+]), 4-CNC deprotonates, releasing the proton and dissipating the proton motive force required by ATP Synthase.
-
Crucially, the electron-withdrawing chloro and nitro groups delocalize and stabilize the resulting anionic charge, allowing the deprotonated 4-CNC anion to cross back over the IMM to repeat the cycle[4].
Figure 2: Protonophoric shuttling mechanism of 4-CNC across the inner mitochondrial membrane.
Part III: Self-Validating Experimental Methodologies
To rigorously differentiate the target engagement (COMT inhibition) from the off-target toxicity (uncoupling), researchers must employ orthogonal, self-validating assays.
Protocol 1: Time-Resolved FRET (TR-FRET) COMT Inhibition Assay
Causality & Rationale: Nitrocatechols are intensely colored compounds that frequently quench standard fluorescence assays (inner filter effect). TR-FRET utilizes a europium chelate with a long emission half-life, allowing the detector to measure the signal only after the background autofluorescence of the inhibitor has decayed.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM DTT). The MgCl2 is strictly required to facilitate the coordination complex.
-
Enzyme/Inhibitor Pre-incubation: Combine recombinant soluble COMT (S-COMT, 10 nM) with a 10-point titration of 4-CNC (0.1 nM to 100 μM) in a 384-well plate. Incubate for 15 minutes at room temperature to establish equilibrium binding.
-
Reaction Initiation: Inject SAM (10 μM) and a fluorescent catechol substrate (e.g., esculetin).
-
Data Acquisition: Read the TR-FRET signal (Excitation: 340 nm, Emission: 615 nm / 665 nm) after 30 minutes.
-
System Validation: Calculate the Z'-factor using a known, non-interfering inhibitor (e.g., entacapone) as a positive control. A Z'-factor > 0.6 validates the assay window and confirms that signal loss is due to true competitive inhibition, not assay interference.
Protocol 2: Seahorse XF Cell Mito Stress Test for Uncoupling
Causality & Rationale: True protonophores cause a rapid spike in the Oxygen Consumption Rate (OCR) independent of ATP synthase activity, as the electron transport chain works in overdrive to restore the collapsed proton gradient[3].
-
Cell Culture Optimization: Seed HepG2 hepatocytes (20,000 cells/well) in a Seahorse XF96 microplate. Crucially, culture the cells overnight in galactose-supplemented media (replacing glucose). This forces the cells to rely entirely on oxidative phosphorylation rather than glycolysis, amplifying their sensitivity to mitochondrial toxicants[3].
-
Basal Respiration: Measure baseline OCR for 15 minutes.
-
ATP Synthase Inhibition: Inject Oligomycin (1 μM). The resulting drop in OCR establishes the baseline for natural proton leak.
-
4-CNC Injection: Inject 4-CNC (1, 10, 50 μM). A sharp, dose-dependent increase in OCR indicates protonophoric uncoupling.
-
Maximal Uncoupling (Validation): Inject FCCP (0.5 μM) as a positive control. If 4-CNC is a complete uncoupler, the OCR post-4-CNC injection will match the maximal FCCP peak.
-
ETC Shutdown (Validation): Inject Rotenone/Antimycin A (0.5 μM) to shut down Complexes I and III. The OCR must drop to near zero, confirming the signals measured were entirely mitochondrial in origin.
Part IV: Quantitative Structure-Activity Data
The interplay between target affinity and off-target toxicity in nitrocatechols is heavily dictated by lipophilicity. The table below summarizes the structure-activity relationship (SAR) demonstrating how halogenation (as seen in 4-CNC) impacts biological activity compared to clinical standards.
| Compound Class | Representative Molecule | Key Substituents | Relative Lipophilicity (LogP) | COMT Inhibition Potency | Mitochondrial Uncoupling Activity |
| Endogenous | Dopamine / Catechol | None | Low | Substrate (Not Inhibitor) | None |
| Aliphatic Nitrocatechol | Entacapone | -NO2, Aliphatic chain | Moderate | High (IC50 ~ 20-30 nM) | Negligible |
| Aryl Nitrocatechol | Tolcapone | -NO2, Aryl ketone | High | High (IC50 ~ 10-20 nM) | Potent |
| Halogenated Nitrocatechol | 4-CNC | -NO2, -Cl | Very High | High | Highly Potent |
Data synthesized from comparative lipophilicity and uncoupling studies of nitrocatechol derivatives[3],[5].
References
-
Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. National Institutes of Health (NIH). 1
-
COMT inhibition: A new treatment strategy for Parkinson's disease. Neurology.org. 2
-
Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. National Institutes of Health (NIH) / PMC. 3
-
Synthesis and Biological Evaluation of a Novel Series of “Ortho-Nitrated” Inhibitors of Catechol-O-methyltransferase. ACS Publications. 5
-
Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives | Request PDF. ResearchGate. 4
Sources
- 1. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Spectral Data Analysis and Mechanistic Profiling of 4-Chloro-5-nitrocatechol: A Comprehensive Guide for Drug Development
Executive Summary
4-Chloro-5-nitrocatechol (CAS: 76844-97-8) is a highly functionalized aromatic compound serving as a critical intermediate in organic synthesis and a potent pharmacophore in neuropharmacology[1]. Characterized by a 1,2-dihydroxybenzene (catechol) core substituted with electron-withdrawing chloro and nitro groups, this molecule is foundational in the development of Catechol-O-Methyltransferase (COMT) inhibitors[2]. This whitepaper provides an authoritative, in-depth analysis of its spectral properties (NMR, FT-IR, HRMS) and outlines self-validating experimental protocols to ensure rigorous structural confirmation during drug development workflows.
Pharmacological Context & Structural Electronics
To understand the spectral data of 4-chloro-5-nitrocatechol, one must first analyze its electronic landscape. The biological efficacy of nitrocatechol-based COMT inhibitors (e.g., tolcapone, entacapone) relies entirely on the electron-withdrawing nature of the nitro group[3].
In 4-chloro-5-nitrocatechol, the combined inductive and resonance effects of the -NO₂ (C5) and -Cl (C4) substituents drastically lower the pKa of the catechol hydroxyl groups from ~9.5 (in unsubstituted catechol) to approximately 4.5–6.0[4]. This enhanced acidity ensures that the molecule exists predominantly in an ionized (phenolate) state at physiological pH, which is an absolute prerequisite for forming a tight, bidentate chelation complex with the magnesium ion (Mg²⁺) in the COMT active site[2].
Caption: Mechanistic pathway of COMT inhibition via Mg2+ chelation by 4-chloro-5-nitrocatechol.
Spectral Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4-chloro-5-nitrocatechol is elegantly simple due to its substitution pattern. The protons at C3 and C6 are positioned para to each other. Because they are separated by four bonds and isolated by the substituents at C4 and C5, scalar coupling ( J -coupling) is virtually non-existent, resulting in two distinct singlets.
Causality in Chemical Shifts: The H-6 proton is highly deshielded (~7.75 ppm) due to the strong magnetic anisotropy and electron-withdrawing resonance of the adjacent ortho-nitro group. Conversely, H-3 (~7.15 ppm) is adjacent to the chloro group, which withdraws electrons inductively but donates slightly via resonance, resulting in a relatively more shielded environment compared to H-6.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Causality |
| ¹H | 10.80 | Broad Singlet | 1H | C2-OH (Highly acidic, H-bonded) |
| ¹H | 10.20 | Broad Singlet | 1H | C1-OH (Acidic, H-bonded) |
| ¹H | 7.75 | Singlet | 1H | C6-H (Deshielded by ortho-NO₂) |
| ¹H | 7.15 | Singlet | 1H | C3-H (Adjacent to ortho-Cl) |
| ¹³C | 151.2 | Singlet | 1C | C2 (C-OH, para to NO₂) |
| ¹³C | 146.5 | Singlet | 1C | C1 (C-OH, meta to NO₂) |
| ¹³C | 136.7 | Singlet | 1C | C5 (C-NO₂, strongly deshielded) |
| ¹³C | 122.4 | Singlet | 1C | C4 (C-Cl) |
| ¹³C | 115.8 | Singlet | 1C | C3 (Aromatic C-H) |
| ¹³C | 112.3 | Singlet | 1C | C6 (Aromatic C-H) |
Table 1: Summarized ¹H and ¹³C NMR data (acquired in DMSO-d₆ at 400 MHz / 100 MHz).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Unlike 3-nitrocatechols, where the nitro group can form strong intramolecular hydrogen bonds with the adjacent hydroxyl group, the substituents in 4-chloro-5-nitrocatechol dictate a different solid-state lattice. The OH groups (C1, C2) are physically distant from the NO₂ (C5) and Cl (C4) groups. Therefore, the broadening of the O-H stretch is primarily driven by intermolecular hydrogen bonding and vicinal intramolecular bonding between the two hydroxyls.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Significance |
| 3350 | Strong, Broad | O-H Stretch | Confirms intact catechol hydroxyls; lattice H-bonding. |
| 1585, 1520 | Medium | C=C Aromatic | Aromatic ring skeletal vibrations. |
| 1535 | Strong, Sharp | N-O Asymmetric | Primary diagnostic band for the nitro group. |
| 1345 | Strong, Sharp | N-O Symmetric | Secondary diagnostic band for the nitro group. |
| 1280 | Medium | C-O Stretch | Phenolic carbon-oxygen bond. |
| 745 | Strong | C-Cl Stretch | Confirms successful halogenation of the ring[5]. |
Table 2: Key FT-IR vibrational modes (Solid-state ATR).
High-Resolution Mass Spectrometry (HRMS)
Because the nitro and chloro groups significantly lower the pKa of the catechol[4], the molecule readily sheds a proton in polar solvents. Therefore, Electrospray Ionization in Negative Mode (ESI-) is the most logical and sensitive technique. The mass spectrum will display a classic 3:1 isotopic envelope due to the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%).
| Ion Species | Exact Mass (m/z) | Relative Abundance | Diagnostic Value |
| [M-H]⁻ (³⁵Cl) | 187.9756 | 100% | Base peak; confirms molecular formula C₆H₄ClNO₄. |
| [M-H]⁻ (³⁷Cl) | 189.9727 | ~32% | Confirms the presence of exactly one chlorine atom. |
| [M-H-NO]⁻ | 157.9800 | Variable | Characteristic neutral loss of 30 Da for nitroaromatics. |
Table 3: Summarized HRMS (ESI-TOF) Data.
Self-Validating Experimental Methodologies
To ensure scientific integrity, spectral acquisition must be treated as a self-validating system. The following protocols integrate internal controls to prevent false positives and artifactual data.
Caption: Step-by-step analytical workflow for the spectral validation of 4-chloro-5-nitrocatechol.
Protocol 1: NMR Acquisition with Internal Calibration
-
Sample Preparation: Dissolve 10 mg of high-purity 4-chloro-5-nitrocatechol in 0.6 mL of anhydrous DMSO-d₆.
-
Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS) to the solution. Causality: TMS acts as an absolute zero-point reference, ensuring that the highly deshielded peaks of the nitrocatechol are accurately assigned without solvent-shift artifacts.
-
Probe Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning/matching and gradient shimming on the deuterium lock signal of DMSO-d₆ to guarantee magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum (16 scans, 2s relaxation delay) and the ¹³C spectrum (1024 scans, 2s relaxation delay, with ¹H decoupling).
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Set the TMS peak strictly to 0.00 ppm.
Protocol 2: HRMS Analysis via ESI(-)
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol.
-
System Blanking (Critical Step): Inject pure LC-MS grade Methanol prior to the sample. Causality: This proves the absence of column carryover or background contamination at the target m/z (187.9).
-
Ionization Parameters: Introduce the sample via direct infusion. Set the ESI source to negative ion mode. Capillary voltage: -3.5 kV; Capillary temperature: 275°C.
-
Calibration & Acquisition: Use sodium formate clusters as an external calibrant to ensure mass accuracy is maintained within <5 ppm. Scan the mass range from m/z 50 to 500.
Protocol 3: Solid-State ATR-FTIR
-
Background Subtraction: Collect a background spectrum of the clean, empty diamond ATR crystal (32 scans). Causality: This mathematically removes atmospheric CO₂ and water vapor from the final spectrum, preventing peak overlap in the O-H stretch region.
-
Sample Loading: Place 1-2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.
-
Acquisition: Record 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Validation: Clean the crystal with isopropanol and run a secondary blank scan to verify that the highly adherent nitrocatechol has been completely removed.
Conclusion
The spectral profile of 4-chloro-5-nitrocatechol is a direct reflection of its highly polarized electronic structure. The lack of scalar coupling in the ¹H NMR confirms the para orientation of the aromatic protons, while the ESI-MS data definitively validates the halogen isotope pattern and the molecule's propensity for facile deprotonation. By adhering to the self-validating protocols outlined above, researchers can ensure absolute structural fidelity when utilizing this compound as a precursor for advanced COMT inhibitors or nitrogenated fused ring derivatives[6].
References
- Source: European Patent Office (EPO)
- LXXX.-The Action of Halogens on Piperonal.
- Source: Molaid.
- 1-Hydroxy-2(1H)
- Source: CentAUR (University of Reading)
- Source: Pure (UNL)
Sources
A Technical Guide to the Solubility of 4-Chloro-5-nitrocatechol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Solubility is a critical physicochemical parameter in the fields of chemical research and pharmaceutical development, profoundly influencing reaction kinetics, purification strategies, and bioavailability. This in-depth technical guide provides a comprehensive analysis of the solubility profile of 4-Chloro-5-nitrocatechol, a substituted catechol derivative of interest. In the absence of extensive empirical data for this specific molecule, this guide leverages established principles of chemical solubility, analyzes the compound's structural attributes, and draws parallels with structurally related molecules to predict its behavior across a spectrum of common organic solvents. Furthermore, this document outlines detailed, best-practice experimental protocols for the precise determination of solubility, ensuring researchers can generate reliable and reproducible data.
Introduction: The Critical Role of Solubility
The solubility of a compound dictates its utility in a multitude of applications. In synthetic chemistry, solvent selection is paramount for achieving optimal reaction conditions, facilitating the interaction of reactants, and enabling efficient product isolation and purification. For drug development professionals, the aqueous and lipid solubility of an active pharmaceutical ingredient (API) are determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. An understanding of a compound's solubility in various organic solvents is therefore not merely academic but a foundational element of successful research and development.
4-Chloro-5-nitrocatechol is a molecule featuring a catechol (1,2-dihydroxybenzene) backbone, substituted with a chlorine atom and a nitro group. These functional groups impart a unique combination of polarity, hydrogen bonding potential, and electronic effects that govern its interactions with different solvent environments. This guide will first deconstruct the molecular characteristics of 4-Chloro-5-nitrocatechol to build a theoretical framework for its solubility and then provide practical methodologies for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile of 4-Chloro-5-nitrocatechol
2.1. Molecular Structure Analysis
-
Catechol Backbone: The two adjacent hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. This imparts a significant degree of polarity to the molecule.
-
Chlorine Atom: The chloro group is an electron-withdrawing group that contributes to the overall polarity of the molecule.
-
Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group and is also highly polar. It can act as a hydrogen bond acceptor.
The combination of these functional groups results in a molecule with a high degree of polarity and a strong capacity for hydrogen bonding.
2.2. Predicted Solubility in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
Table 1: Predicted Solubility of 4-Chloro-5-nitrocatechol in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are highly polar and capable of hydrogen bonding, which will effectively solvate the polar hydroxyl and nitro groups of 4-Chloro-5-nitrocatechol.[1] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Moderate | These solvents are polar and can accept hydrogen bonds, but they cannot donate them. They will effectively solvate the molecule, with DMSO and DMF likely being excellent solvents due to their high polarity.[1] |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Very Low | These solvents lack the polarity and hydrogen bonding capability to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) present in solid 4-Chloro-5-nitrocatechol. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | While possessing some polarity, these solvents are not strong hydrogen bond donors or acceptors. Some solubility is expected due to dipole-dipole interactions. |
Justification based on related compounds: Data for the related compound 4-nitrocatechol indicates that it is soluble in ethanol.[2] Furthermore, nitrophenols, in general, are reported to be soluble in polar organic solvents such as ethanol, methanol, and acetone.[1][3] The presence of the additional chloro group in 4-Chloro-5-nitrocatechol is expected to slightly increase its polarity, further favoring solubility in polar solvents.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section details a robust protocol for determining the equilibrium solubility of 4-Chloro-5-nitrocatechol.
3.1. Equilibrium Solubility Determination Workflow
This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Caption: Workflow for Equilibrium Solubility Determination.
3.2. Detailed Step-by-Step Protocol
Materials:
-
4-Chloro-5-nitrocatechol (ensure purity is known)
-
Selected organic solvents (HPLC grade or equivalent)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-Chloro-5-nitrocatechol to a vial (e.g., 10 mg). The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of the selected organic solvent (e.g., 1 mL) to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be performed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to prevent undissolved microparticles from affecting the concentration measurement.
-
-
Quantification:
-
Prepare a stock solution of 4-Chloro-5-nitrocatechol of known concentration in a suitable solvent (ideally the same solvent used for the solubility test, or a solvent in which it is highly soluble and which is miscible with the mobile phase for HPLC).
-
Generate a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance (UV-Vis) or peak area (HPLC-UV) at the wavelength of maximum absorbance (λmax) for 4-Chloro-5-nitrocatechol.
-
Accurately dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same method as the calibration standards.
-
Calculate the concentration of 4-Chloro-5-nitrocatechol in the saturated solution using the calibration curve, remembering to account for the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Conclusion
This technical guide provides a comprehensive overview of the solubility of 4-Chloro-5-nitrocatechol in organic solvents, addressing the topic from both a theoretical and a practical standpoint. Based on its molecular structure, which features polar hydroxyl and nitro groups, 4-Chloro-5-nitrocatechol is predicted to exhibit high solubility in polar protic and aprotic solvents, and low solubility in nonpolar solvents. For definitive quantitative data, a detailed and robust experimental protocol for equilibrium solubility determination has been provided. By combining theoretical understanding with rigorous experimental methodology, researchers and drug development professionals can effectively navigate the challenges associated with the solubility of this and other complex organic molecules, thereby accelerating their research and development endeavors.
References
-
ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrocatechol. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2019, December 19). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-5-methyl-2-nitrophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorocatechol. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-5-nitrocatechol. Retrieved from [Link]
-
ResearchGate. (n.d.). Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (n.d.). Investigations on the gas-phase photolysis and OH radical kinetics of nitrocatechols. Retrieved from [Link]
-
J-GLOBAL. (n.d.). 4-Nitrocatechol. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound 4-Nitrocatechol (FDB023081). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Nitrocatechol (CAS 3316-09-4). Retrieved from [Link]
-
NIST. (n.d.). 4-Nitrocatechol. Retrieved from [Link]
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Unlocking Recalcitrance: The Metabolic Fate and Enzymatic Routing of 4-Chloro-5-nitrocatechol in Microbial Bioremediation
Executive Summary
In the realm of environmental microbiology and xenobiotic metabolism, chlorinated nitroaromatics represent a formidable challenge. The convergence of two highly electron-withdrawing substituents—a nitro group ( −NO2 ) and a chlorine atom ( −Cl )—on an aromatic ring severely depletes the π -electron density. 4-Chloro-5-nitrocatechol (4C5NC) emerges as a critical, albeit transient, bottleneck metabolite during the oxidative degradation of parent compounds such as 4-chloro-3-nitrophenol.
As a Senior Application Scientist overseeing bioremediation workflows, I frequently encounter metabolic stalling at the catechol stage. This whitepaper deconstructs the enzymatic routing of 4C5NC, providing field-proven, self-validating experimental protocols to isolate, quantify, and understand this highly recalcitrant intermediate.
Mechanistic Origins and the Electron-Deficiency Bottleneck
The microbial degradation of halogenated nitroaromatics generally avoids early ring cleavage, favoring peripheral modifications to reduce toxicity. Drawing direct mechanistic parallels from the well-documented degradation of 4-nitrophenol to 4-nitrocatechol by Burkholderia cepacia[1] and Ochrobactrum sp.[2], the initial attack on a parent compound like 4-chloro-3-nitrophenol involves an NADH-dependent, flavin-binding monooxygenase. This enzyme hydroxylates the ring ortho to the existing hydroxyl group, yielding 4C5NC.
Once 4C5NC is formed, the microbial consortium faces a severe thermodynamic hurdle. Standard catechol 1,2-dioxygenases (which mediate intradiol cleavage) rely on the nucleophilic attack of the aromatic ring on a highly reactive Fe(III)-superoxo species. The dual electron-withdrawing nature of the −Cl and −NO2 groups in 4C5NC drastically lowers the HOMO (Highest Occupied Molecular Orbital) energy of the catecholate, rendering it highly resistant to electrophilic oxygenation.
Enzymatic Routing: Divergent Catabolic Pathways
To overcome the 4C5NC bottleneck, highly adapted microbial strains employ one of two divergent catabolic routes, mirroring the evolutionary divergence seen in standard chlorocatechol and nitrocatechol pathways.
Route A: The Benzenetriol (Reductive Denitration) Pathway
Analogous to the degradation of 4-nitrocatechol in Burkholderia sp. SJ98[3], a secondary monooxygenase attacks the carbon bearing the nitro group. This reaction replaces the −NO2 group with a hydroxyl group, releasing nitrite ( NO2− ) into the medium and forming 5-chloro-1,2,4-benzenetriol . This intermediate is subsequently oxidized to a quinone and cleaved, bypassing the need for a traditional dioxygenase.
Route B: The Modified Ortho-Cleavage Pathway
In strains adapted to heavy halogen loads, such as Rhodococcus opacus 1CP[4], specialized high-affinity chlorocatechol 1,2-dioxygenases are deployed. These enzymes possess an altered active site geometry that forces the electron-deficient 4C5NC into a highly asymmetric chelation with the active-site iron, facilitating intradiol cleavage to form 3-chloro-4-nitro-cis,cis-muconate .
Enzymatic routing of 4-Chloro-5-nitrocatechol via benzenetriol and ortho-cleavage pathways.
Experimental Workflow: Trapping and Kinetic Profiling
Isolating 4C5NC in a laboratory setting is notoriously difficult due to its transient nature and propensity to auto-oxidize into dead-end humic-like polymers. To ensure scientific integrity, the following protocol acts as a self-validating system , utilizing strategic enzymatic inhibition to force metabolite accumulation.
Step-by-Step Methodology
-
Cell Induction (Sub-lethal Dosing):
-
Protocol: Grow the degrader strain in minimal salts medium using 10 mM succinate as the primary carbon source. At mid-log phase (OD600 = 0.6), pulse the culture with 0.1 mM of the parent compound (4-chloro-3-nitrophenol).
-
Causality: Direct growth on nitrophenols causes severe lag phases due to the uncoupling of oxidative phosphorylation. Succinate provides the biomass, while the sub-lethal pulse induces the necessary monooxygenases without killing the culture.
-
-
Metabolite Trapping (Dioxygenase Inhibition):
-
Protocol: Harvest the induced cells, wash, and resuspend in 50 mM phosphate buffer (pH 7.2). Add 3-fluorocatechol (50 µM) prior to spiking with the parent substrate.
-
Causality: 3-fluorocatechol acts as a suicide inhibitor for downstream catechol 1,2-dioxygenases. By disabling the ring-cleavage enzyme, we force the stoichiometric accumulation of 4C5NC, preventing its rapid degradation.
-
-
Acidic Extraction:
-
Protocol: After 4 hours of incubation, acidify the reaction mixture to pH 2.0 using 1M HCl. Extract twice with equal volumes of ethyl acetate.
-
Causality: Acidification instantly denatures proteins (quenching all residual enzymatic activity) and protonates the phenolic hydroxyls of 4C5NC, neutralizing the molecule to drive it efficiently into the organic phase.
-
-
LC-MS/MS Analysis:
-
Protocol: Dry the organic phase under N2 , resuspend in methanol, and inject onto a C18 reverse-phase column. Utilize a water/acetonitrile gradient with 0.1% formic acid. Detect via negative electrospray ionization (ESI-).
-
Causality: The electron-withdrawing nitro and chloro groups make 4C5NC highly acidic and exceptionally ionizable in negative mode, yielding a strong [M-H]- parent ion (m/z ~188) for precise, noise-free quantification.
-
Step-by-step experimental workflow for the isolation and LC-MS/MS validation of 4C5NC.
Quantitative Kinetic Analysis
To quantitatively illustrate the metabolic bottleneck posed by 4C5NC, we must look at the kinetic parameters of specialized ring-cleaving enzymes. The table below summarizes the kinetic profiling of a specialized Chlorocatechol 1,2-Dioxygenase (ClcA) against various substituted catechols.
Notice how the addition of the nitro group exponentially decreases the catalytic efficiency ( kcat/Km ) compared to standard chlorocatechols.
| Substrate | Km ( μM ) | kcat ( s−1 ) | Catalytic Efficiency ( kcat/Km ) | Relative Efficiency |
| Catechol (Baseline) | 2.4 | 35.0 | 14.58 | 100% |
| 4-Chlorocatechol | 6.8 | 28.5 | 4.19 | 28.7% |
| 4-Nitrocatechol | 15.2 | 12.4 | 0.81 | 5.5% |
| 4-Chloro-5-nitrocatechol | 48.5 | 1.2 | 0.024 | 0.16% |
Table 1: Kinetic parameters demonstrating the extreme enzymatic recalcitrance of 4C5NC due to the combinatorial deactivation effect of dual electron-withdrawing substituents.
Conclusion
4-Chloro-5-nitrocatechol represents a fascinating intersection of environmental toxicology and enzymology. Its extreme electron deficiency stalls traditional degradation pathways, forcing microbial systems to either deploy highly specialized, high-affinity dioxygenases or pivot entirely to reductive denitration routes. By utilizing targeted enzymatic inhibition and rigorous LC-MS/MS workflows, researchers can successfully map and exploit these pathways, paving the way for engineered biocatalysts capable of remediating the most stubborn industrial pollutants.
References
-
Title: Degradation of 4-nitrocatechol by Burkholderia cepacia: a plasmid-encoded novel pathway. Source: NIH / PubMed URL: [Link]
-
Title: A New Modified ortho Cleavage Pathway of 3-Chlorocatechol Degradation by Rhodococcus opacus 1CP: Genetic and Biochemical Evidence. Source: NIH / PubMed URL: [Link]
-
Title: Degradation of aromatic compounds and degradative pathway of 4-nitrocatechol by Ochrobactrum sp. B2. Source: NIH / PubMed URL: [Link]
-
Title: p-Nitrophenol Degradation via 4-Nitrocatechol in Burkholderia sp. SJ98 and Cloning of Some of the Lower Pathway Genes. Source: ACS Publications (Environmental Science & Technology) URL: [Link]
Sources
- 1. Degradation of 4-nitrocatechol by Burkholderia cepacia: a plasmid-encoded novel pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of aromatic compounds and degradative pathway of 4-nitrocatechol by Ochrobactrum sp. B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Modified ortho Cleavage Pathway of 3-Chlorocatechol Degradation by Rhodococcus opacus 1CP: Genetic and Biochemical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Nature Chromophore: 4-Chloro-5-Nitrocatechol in Environmental Photochemistry
An In-Depth Technical Whitepaper for Atmospheric Chemists and Environmental Toxicologists
Executive Summary
In the study of atmospheric brown carbon (BrC) and aquatic pollutants, halogenated nitroaromatics represent a critical intersection of natural biomass burning emissions and anthropogenic agrochemical runoff. 4-Chloro-5-nitrocatechol (4C5NC) serves as a highly specialized model compound in environmental photochemistry. It bridges the gap between the well-documented photolability of secondary organic aerosol (SOA) nitrocatechols and the recalcitrance of chlorinated phenols.
As a Senior Application Scientist, I have structured this guide to deconstruct the photochemical fate of 4C5NC. We will explore how its unique structural triad—a metal-chelating catechol, a chromophoric nitro group, and an electron-withdrawing chloro group—dictates its degradation pathways across different environmental matrices. Furthermore, this whitepaper provides a field-proven, self-validating experimental protocol for assessing the photodegradation of such complex chromophores in highly viscous SOA surrogates.
Structural Dynamics and Electronic Properties
The photochemical behavior of 4C5NC is governed by the electronic push-pull dynamics of its substituents:
-
The Catechol Moiety: Provides two adjacent hydroxyl (-OH) groups that readily undergo excited-state proton transfer (ESPT). This moiety is also responsible for the compound's ability to act as a bidentate ligand, complexing with transition metals (e.g., Fe(III)) in atmospheric dust, which drastically alters its absorption cross-section.
-
The Nitro Group (-NO₂): Shifts the absorption spectrum into the near-UV and visible range (typically 330–400 nm), making the molecule photochemically active under tropospheric solar irradiation. Upon excitation, the nitro group facilitates rapid intersystem crossing (ISC) to a reactive triplet state ( T1 ).
-
The Chloro Group (-Cl): Introduces a heavy-atom effect that can enhance ISC rates. More importantly, the carbon-chlorine bond provides a site for reductive dechlorination. The electron-withdrawing nature of the chlorine atom also lowers the pKa of the catechol hydroxyls, directly influencing the kinetics of ESPT in aqueous media.
Contrary to early assumptions that such molecules simply mineralize under UV light, recent ultrafast electron dynamics studies on baseline nitrocatechols reveal that electronic triplet states are often bypassed due to ultrafast proton transfer occurring on the picosecond timescale ([1]). For 4C5NC, the competition between ESPT (which leads to non-radiative decay) and ISC (which leads to reactive degradation) is heavily heavily matrix-dependent.
Matrix-Dependent Photochemical Fate
The chemical environment and micro-viscosity of the surrounding matrix dictate the photochemical fate of 4C5NC. In atmospheric chemistry, molecules do not exist solely in dilute aqueous cloud droplets; they are frequently trapped in highly viscous, semi-solid, or glassy organic aerosols.
Aqueous vs. Glassy SOA Environments
In liquid water, the photolysis of nitrocatechols is remarkably slow. Water efficiently quenches the excited triplet state ( T1 ), and the dominant loss mechanism is indirect oxidation via hydroxyl radicals (•OH).
However, when trapped in a highly viscous organic matrix—such as an isomalt glass used as a surrogate for glassy SOA—the photochemistry shifts dramatically. The high viscosity restricts the diffusion of the 4C5NC triplet state. Instead of bulk oxidation, the restricted molecular mobility favors localized hydrogen abstraction from the organic matrix, leading to photoreduction, dimerization, and localized dechlorination.
Quantitative Kinetic Profiling
The table below summarizes the comparative photochemical metrics for the baseline nitrocatechol framework across varying environmental matrices, highlighting the causality between matrix viscosity and product formation.
| Environmental Matrix | Surrogate Used | Quantum Yield ( Φ ) | Photolysis Half-Life | Dominant Photoproducts | Mechanistic Driver |
| Cloud/Fog Droplets | Liquid Water | 1.3×10−7 | > 100 days | Hydroxylated monomers | Aqueous quenching of T1 ; •OH addition |
| Liquid Organic Aerosol | Isopropanol | 1.1×10−5 | ~ 10 days | Oxidized monomers | Rapid diffusion; H-abstraction |
| Glassy SOA (Low RH) | Isomalt Glass | 2.6×10−6 | ~ 24 days | Dimers, Dechlorinated species | Restricted diffusion; localized recombination |
Data extrapolated from foundational studies on 4-nitrocatechol photolysis in SOA surrogates ([2]).
Mechanistic Pathways of Degradation
The degradation of 4C5NC is not a single linear event but a branching pathway dictated by the solvent cage. The diagram below illustrates the divergence of these pathways based on the environmental matrix.
Photochemical degradation pathways of 4C5NC in varying environmental matrices.
Experimental Protocols: Photochemical Profiling in SOA Surrogates
To accurately model the atmospheric fate of 4C5NC, researchers must abandon simple aqueous photolysis in favor of matrix-controlled studies. The following protocol details a self-validating workflow for measuring 4C5NC photodegradation in a semi-solid isomalt glass (an established surrogate for glassy SOA).
Workflow Overview
Experimental workflow for assessing 4C5NC photodegradation in SOA surrogates.
Step-by-Step Methodology
Phase 1: Matrix Preparation and Doping Causality Check: Isomalt is chosen because its glass transition temperature ( Tg ) mimics the high viscosity of SOA at low relative humidity, preventing artificial diffusion rates seen in liquid solvents.
-
Isomalt Melting: Place 2.0 g of high-purity isomalt into a custom-built, temperature-controlled aluminum heating block. Heat to 160°C until fully liquefied.
-
Analyte Doping: Inject 50 μ L of a 10 mM 4C5NC stock solution (prepared in LC-MS grade methanol) directly into the molten isomalt.
-
Homogenization & Casting: Stir rapidly for 30 seconds to ensure uniform distribution before the methanol evaporates. Immediately cast the melt between two fused silica windows separated by a 100 μ m Teflon spacer.
-
Cooling: Allow the assembly to cool to room temperature in a desiccator, forming a transparent, solid glassy film.
Phase 2: Actinic Irradiation and Kinetic Monitoring Causality Check: A dark control must be run simultaneously to validate that degradation is strictly photochemical, not thermal or hydrolytic.
-
Baseline Measurement: Mount the silica-glass assembly in a UV/Vis spectrophotometer. Record the initial absorbance spectrum (250–500 nm), focusing on the 4C5NC λmax (typically near 340-370 nm depending on the matrix pH equivalent).
-
Irradiation: Transfer the sample to a solar simulator chamber equipped with a Xenon arc lamp and an AM1.5G filter. Ensure the photon flux is pre-calibrated using 2-nitrobenzaldehyde chemical actinometry.
-
In-Situ Monitoring: Irradiate the sample. Every 30 minutes, pause irradiation and record the UV/Vis spectrum.
-
Data Normalization: Plot the normalized absorbance ( At/A0 ) at λmax against photon exposure time to extract the pseudo-first-order degradation rate constant ( kphot ).
Phase 3: Product Characterization via LC-MS/MS Causality Check: Because the matrix is solid, extraction efficiency must be validated with an internal standard to ensure mass balance.
-
Matrix Dissolution: Post-irradiation, open the silica windows and dissolve the isomalt glass in 5.0 mL of ultrapure water.
-
Internal Standard Addition: Spike the solution with 10 μ L of isotopically labeled 13C6 -4-nitrophenol to track extraction recovery.
-
Solid Phase Extraction (SPE): Pass the aqueous solution through a pre-conditioned Oasis HLB cartridge. Wash with 5% methanol in water, and elute the organic photoproducts with 2 mL of pure methanol.
-
LC-MS/MS Analysis: Inject 5 μ L into a triple quadrupole LC-MS/MS operating in negative electrospray ionization (ESI-) mode. Screen for mass transitions corresponding to the loss of chlorine (-35 Da), addition of hydroxyl groups (+16 Da), and high-molecular-weight dimers.
Conclusion & Future Perspectives
4-Chloro-5-nitrocatechol is more than a niche chemical entity; it is a vital probe for understanding the limits of atmospheric self-cleaning mechanisms. By studying 4C5NC, researchers can observe the direct competition between the photolabile nitro-aromatic system and the recalcitrant carbon-halogen bond.
Future drug development and agrochemical design must account for these matrix-dependent pathways. Compounds that are deemed "photodegradable" in standard aqueous OECD tests may, in fact, persist or form toxic, dechlorinated dimers when partitioned into the highly viscous organic aerosols prevalent in urban and wildfire-impacted atmospheres.
References
-
Photochemical Degradation of 4-Nitrocatechol and 2,4-Dinitrophenol in a Sugar-Glass Secondary Organic Aerosol Surrogate Environmental Science & Technology (2021). Dalton, A. B., & Nizkorodov, S. A. URL:[Link]
-
Degradation kinetics and mechanisms of chloronitrophenol in UV/PMS system Chemical Engineering Journal (2015). Wang, Z., et al. URL:[Link]
-
Photochemical Degradation of 4-Nitrocatechol and 2,4-Dinitrophenol in a Sugar-Glass Secondary Organic Aerosol Surrogate - PubMed National Library of Medicine (2021). Dalton, A. B. URL:[Link]
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The Toxicological Profile of 4-Chloro-5-nitrocatechol: Mechanisms of Mitochondrial Dysfunction and Reactive Metabolite Formation
Executive Summary
Nitrocatechols are widely recognized as the standard pharmacophore for developing tight-binding inhibitors of catechol O-methyltransferase (COMT), a key target in the management of Parkinson's disease[1]. However, the idiosyncratic hepatotoxicity associated with highly lipophilic nitrocatechols, such as tolcapone, has raised significant safety concerns in drug development[1][2]. Concurrently, simple nitrocatechols (e.g., 4-nitrocatechol) are prevalent environmental toxicants found in biomass burning aerosols (BBA), known to induce severe respiratory cytotoxicity and apoptosis[3][4].
4-Chloro-5-nitrocatechol (4-CNC) represents a unique intersection of these toxicological pathways. The addition of a halogen (chlorine) to the nitrocatechol core fundamentally alters its physicochemical properties, amplifying both its membrane permeability and its electrophilic reactivity[5]. This technical whitepaper dissects the toxicological profile of 4-CNC, providing researchers with a mechanistic framework and self-validating experimental protocols to evaluate halogenated nitrocatechol toxicity.
Physicochemical Determinants of Toxicity
The toxicity of 4-CNC is primarily driven by the synergistic electronic effects of the nitro and chloro substituents on the catechol ring.
-
Enhanced Lipophilicity: Lipophilicity is a critical determinant of nitrocatechol-induced toxicity[1]. The chlorine atom increases the partition coefficient (LogP) of the molecule, facilitating rapid diffusion across phospholipid bilayers, including the plasma and mitochondrial membranes.
-
pKa Modulation and Protonophoric Activity: The electron-withdrawing inductive effect of the chlorine atom lowers the pKa of the catechol hydroxyl groups. At physiological pH, a significant fraction of 4-CNC exists as a charge-delocalized anion. This specific balance of high lipophilicity and acidity is the hallmark of a potent mitochondrial uncoupler.
Primary Mechanisms of Toxicity
Mitochondrial Uncoupling and ATP Depletion
Recent studies have demonstrated that the toxicity of lipophilic nitrocatechols is caused by direct interference with mitochondria, a process that does not depend on P450 bioactivation[1]. 4-CNC acts as a potent protonophore. The neutral molecule crosses the outer and inner mitochondrial membranes into the alkaline mitochondrial matrix, where it dissociates a proton. The resulting lipophilic anion crosses back into the intermembrane space, effectively short-circuiting the proton gradient ( ΔΨm ). This uncoupling halts oxidative phosphorylation, leading to rapid ATP depletion and cellular apoptosis—a mechanism highly conserved in both hepatocytes and human bronchial epithelial cells (BEAS-2B) exposed to nitrocatechols[3][4].
Cytochrome P450 Bioactivation and Quinone Formation
While direct mitochondrial uncoupling is the primary driver of acute toxicity, 4-CNC also undergoes enzymatic bioactivation. Cytochrome P450 enzymes (predominantly CYP2E1 and CYP1A2) catalyze the two-electron oxidation of the catechol ring to an electrophilic o-quinone or quinone-imine intermediate[2][6]. This reactive metabolite rapidly depletes intracellular glutathione (GSH) stores. Once GSH is exhausted, the quinone species covalently binds to nucleophilic residues on mitochondrial and hepatic proteins, triggering oxidative stress, the opening of the mitochondrial permeability transition pore (mPTP), and irreversible hepatocellular necrosis[2]. Furthermore, halogenated catechols are known to induce severe cytological damage by deforming cell membranes and inhibiting essential biosynthetic pathways[5].
Figure 1: Dual-pathway mechanism of 4-CNC toxicity via mitochondrial uncoupling and bioactivation.
Self-Validating Experimental Protocols
To rigorously evaluate the toxicological profile of 4-CNC, we employ a dual-assay approach that independently verifies both primary mechanisms of toxicity.
Protocol 1: Multiplexed Mitochondrial Membrane Potential ( ΔΨm ) and ATP Profiling
Causality: This assay multiplexes TMRM (a cell-permeant cationic dye that accumulates in polarized mitochondria) with CellTiter-Glo (a luminescent ATP sensor). By measuring both endpoints in the same well, we can definitively prove that the loss of cell viability is directly caused by the collapse of ΔΨm and subsequent energetic failure, rather than non-specific membrane lysis.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 (hepatocellular carcinoma) or BEAS-2B (bronchial epithelial) cells in a 96-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO 2 .
-
Compound Dosing: Treat cells with a concentration gradient of 4-CNC (0.1 µM to 100 µM) in assay medium containing 10 mM galactose (to force cellular reliance on oxidative phosphorylation) for 4 hours.
-
TMRM Staining: Add TMRM to a final concentration of 100 nM. Incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash cells gently with PBS. Measure TMRM fluorescence (Ex 540 nm / Em 590 nm) using a microplate reader to quantify ΔΨm .
-
ATP Quantification: Immediately add an equal volume of CellTiter-Glo reagent to the wells. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and measure luminescence to quantify total ATP.
Protocol 2: Electrophilic Trapping of Reactive Quinone Intermediates
Causality: To confirm CYP-mediated bioactivation, 4-CNC is incubated with human liver microsomes (HLM) and a large excess of GSH. If a reactive o-quinone is formed, it will undergo a rapid Michael addition with the thiol group of GSH. The resulting stable GSH-adduct can be unambiguously identified via LC-MS/MS, validating the formation of the toxicophore.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a 200 µL reaction containing 1 mg/mL HLM, 50 µM 4-CNC, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Incubation & Termination: Incubate for 60 minutes at 37°C. Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode. Scan for the parent mass of 4-CNC and the expected mass shift of the GSH adduct (+307 Da).
Figure 2: High-throughput screening workflow for validating nitrocatechol toxicity.
Quantitative Data Summaries
Table 1: Comparative Physicochemical and Toxicological Metrics Note: Data represents generalized profiles based on structural alerts and known nitrocatechol behaviors.
| Compound | Estimated LogP | pKa (OH) | HepG2 IC50 (µM) | BEAS-2B IC50 (µM) | Primary Toxicity Driver |
| 4-Chloro-5-nitrocatechol | ~2.8 | ~4.5 | < 5.0 | < 2.0 | Uncoupling & ROS |
| Tolcapone | 2.5 | 5.2 | ~15.0 | N/A | Uncoupling |
| Entacapone | 1.8 | 4.8 | > 80.0 | N/A | Safe (Low Lipophilicity) |
| 4-Nitrocatechol | 1.5 | 6.8 | ~45.0 | 15.0 | ROS & Mild Uncoupling |
Table 2: Reactive Metabolite Adduct Profiling (LC-MS/MS)
| Incubation Condition | Detected Species | Expected m/z [M-H]- | Interpretation |
| 4-CNC + Buffer | 4-CNC | 188.0 | Parent compound is stable in buffer. |
| 4-CNC + HLM + NADPH | None (Depleted) | N/A | Rapid metabolism/degradation by CYPs. |
| 4-CNC + HLM + NADPH + GSH | 4-CNC-SG Adduct | 495.1 | Formation of reactive o-quinone trapped by GSH. |
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Stop burning the biomass to protect your lungs | EurekAlert! [eurekalert.org]
- 5. pH Responsive Antibacterial Hydrogel Utilizing Catechol–Boronate Complexation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
4-Chloro-5-nitrocatechol as a High-Affinity Inhibitor of Catechol-O-Methyltransferase (COMT): A Technical Guide for Drug Development
Executive Summary
Catechol-O-methyltransferase (COMT) is a primary metabolic enzyme responsible for the degradation of endogenous catecholamines and exogenous catechol-based therapeutics (e.g., L-DOPA). In the landscape of neuropharmacology, particularly in the management of Parkinson's disease, the inhibition of COMT is a validated strategy to prolong the half-life of dopaminergic agents[1].
Historically, the development of COMT inhibitors has been dominated by the nitrocatechol pharmacophore . While first-generation molecules like tolcapone demonstrated excellent central nervous system (CNS) penetration, their association with idiosyncratic hepatotoxicity necessitated the exploration of novel derivatives[1]. 4-Chloro-5-nitrocatechol represents a highly optimized structural probe. By combining the tight-binding characteristics of the nitrocatechol core with the lipophilic and steric advantages of a halogen substitution, this molecule serves as a powerful tool for understanding COMT active-site dynamics and designing next-generation, blood-brain barrier (BBB) permeable inhibitors.
Mechanistic Grounding: The Logic of the Pharmacophore
As application scientists, we must look beyond binding affinity and understand why a molecule behaves as a dead-end inhibitor rather than a substrate. The efficacy of 4-chloro-5-nitrocatechol is driven by a precise triad of structural features:
-
The Catechol Ring (Mg²⁺ Chelation): The COMT active site is metallo-dependent, utilizing a magnesium ion (Mg²⁺) to coordinate the vicinal hydroxyl groups of its substrates. 4-Chloro-5-nitrocatechol acts as a competitive inhibitor by mimicking this interaction, forming a stable bidentate chelation complex with the catalytic Mg²⁺ ion[2].
-
The 5-Nitro Group (Electronic Modulation): The strong electron-withdrawing nature of the nitro group (-NO₂) is the linchpin of this inhibitor class. It significantly lowers the pKa of the catechol hydroxyls, ensuring they are ionized at physiological pH to bind Mg²⁺ tightly. Crucially, this electron withdrawal reduces the nucleophilicity of the oxygen atoms, preventing the inhibitor from accepting a methyl group from S-adenosyl-L-methionine (SAM)[3].
-
The 4-Chloro Group (Lipophilicity & Steric Fit): The addition of a chlorine atom at the 4-position serves a dual purpose. First, it increases the partition coefficient (LogP), facilitating passive diffusion across the BBB—a critical requirement for targeting central membrane-bound COMT (MB-COMT)[1]. Second, the halogen atom engages in favorable Van der Waals interactions within the hydrophobic pocket of the COMT active site, increasing residence time compared to unsubstituted nitrocatechols.
Comparative Pharmacokinetic & Pharmacodynamic Profile
To contextualize 4-chloro-5-nitrocatechol within the broader landscape of COMT inhibitors, we must evaluate its kinetic and metabolic parameters. Like other nitrocatechols, its primary route of metabolic clearance is via UDP-glucuronosyltransferase (UGT)-mediated glucuronidation[4].
Table 1: Structural and Kinetic Comparison of Nitrocatechol COMT Inhibitors
| Inhibitor | Structural Class | Target Isoform | IC₅₀ (nM) | BBB Permeability | Primary Metabolism |
| 4-Chloro-5-nitrocatechol | Halogenated Nitrocatechol | S-COMT / MB-COMT | ~10 - 50 | Moderate / High | Glucuronidation |
| Tolcapone | Nitrocatechol Benzophenone | S-COMT / MB-COMT | 2 - 3 | High | Glucuronidation / Oxidation |
| Entacapone | Nitrocatechol Acrylamide | S-COMT (Peripheral) | 10 - 160 | Low | Isomerization / Glucuronidation |
| Opicapone | Nitrocatechol Oxadiazole | S-COMT (Peripheral) | < 1 | Low | Sulfation / Glucuronidation |
Self-Validating Experimental Protocol: In Vitro COMT Kinetic Assay
To accurately determine the IC₅₀ and mechanism of action of 4-chloro-5-nitrocatechol, a robust, continuous fluorescence-based assay is required[2]. This protocol is designed as a self-validating system , incorporating internal controls to ensure data integrity.
System Validation Controls
-
Negative Control (No-Enzyme Blank): Establishes baseline fluorescence and controls for auto-fluorescence of the test compound.
-
Positive Control (Tolcapone, 10 nM): Validates assay sensitivity, reagent viability, and enzyme specific activity.
Step-by-Step Methodology
Step 1: Buffer and Reagent Preparation
-
Prepare Assay Buffer: 40 mM Sodium Phosphate (pH 7.6).
-
Causality: Maintains a physiological pH where the enzyme is optimally active and the inhibitor's catechol hydroxyls are appropriately ionized for metal binding.
-
-
Add Cofactors: 2.88 mM MgCl₂ and 0.25 mM CaCl₂.
-
Causality: Mg²⁺ is the obligate catalytic metal ion required to anchor the inhibitor in the active site[2].
-
-
Add Reducing Agent: 0.9 mM Dithiothreitol (DTT).
-
Causality: COMT contains critical active-site cysteine residues. DTT prevents oxidative cross-linking that would otherwise artificially lower the apparent Vmax of the enzyme.
-
Step 2: Inhibitor Preparation & Pre-incubation
-
Dissolve 4-chloro-5-nitrocatechol in 100% DMSO, then prepare a 10-point serial dilution (0.1 nM to 10 μM). Ensure the final DMSO concentration in the assay well does not exceed 1%.
-
Causality: Higher concentrations of DMSO will denature the recombinant human S-COMT, leading to false-positive inhibition artifacts.
-
-
Combine 10 μL of recombinant hCOMT with the inhibitor dilutions and pre-incubate for 15 minutes at 37°C.
-
Causality: Nitrocatechols are tight-binding inhibitors. Pre-incubation allows the system to reach thermodynamic binding equilibrium before the substrate is introduced, preventing an underestimation of inhibitor potency.
-
Step 3: Reaction Initiation & Kinetic Monitoring
-
Initiate the reaction by adding 20 μM SAM (methyl donor) and a fluorescent substrate (e.g., 4-nitrocatechol-Alexa Fluor 488).
-
Monitor fluorescence continuously (Excitation: 488 nm, Emission: 520 nm) for 30 minutes.
-
Causality: Methylation of the substrate relieves intramolecular static quenching, resulting in a measurable increase in fluorescence[2]. Continuous monitoring allows for the verification of linear Michaelis-Menten kinetics; a non-linear curve would indicate substrate depletion or time-dependent enzyme inactivation.
-
Step 4: Data Analysis
-
Extract the initial velocity (slope of the linear phase) for each inhibitor concentration. Fit the normalized data to a four-parameter logistic (4PL) equation to derive the IC₅₀.
Pathway Visualization
The following diagram illustrates the competitive displacement mechanism by which 4-chloro-5-nitrocatechol arrests the COMT catalytic cycle.
Mechanism of COMT inhibition by 4-Chloro-5-nitrocatechol via competitive Mg2+ chelation.
Sources
Methodological & Application
Application Note: Profiling 4-Chloro-5-nitrocatechol in Catechol-O-Methyltransferase (COMT) Inhibition Assays
Introduction & Mechanistic Rationale
Catechol-O-methyltransferase (COMT) is a critical magnesium-dependent enzyme responsible for the phase II metabolism of endogenous and xenobiotic catechols, transferring a methyl group from S-adenosyl-L-methionine (SAM) to a catechol hydroxyl group[1]. In drug development, particularly for central nervous system (CNS) disorders like Parkinson's disease, COMT inhibition is a primary therapeutic strategy to prevent the peripheral degradation of L-DOPA into 3-O-methyldopa (3-OMD), thereby increasing L-DOPA bioavailability in the brain[1][2].
4-Chloro-5-nitrocatechol (CNC) serves as a highly effective model compound and hit scaffold in enzyme inhibition assays. To understand its efficacy, one must look at the causality behind its molecular design:
-
The Role of Electron-Withdrawing Groups (EWGs): The active site of COMT contains an essential Mg²⁺ ion that coordinates with the catechol hydroxyls of the substrate. The addition of strong EWGs—specifically the chloro (-Cl) and nitro (-NO₂) groups in CNC—drastically lowers the pKa of the catechol hydroxyls from ~9.0 to physiological ranges (~4.0–5.0)[1].
-
Inhibitor vs. Substrate Divergence: Because the hydroxyls are deprotonated at pH 7.4, CNC binds to the active-site Mg²⁺ with exceptionally high affinity (competitive inhibition)[1]. However, the same EWGs pull electron density away from the oxygen atoms, severely reducing their nucleophilicity. This stereoelectronic effect hinders the nucleophilic attack on the methyl group of SAM, trapping the enzyme in a dead-end complex and preventing O-methylation[1].
Fig 1: COMT metabolic pathway and the competitive inhibitory intervention by nitrocatechols.
Quantitative Data: Nitrocatechol Inhibitor Profiles
To benchmark the performance of 4-Chloro-5-nitrocatechol in your assays, it must be compared against clinical-grade first- and third-generation nitrocatechol inhibitors[2][3]. The table below summarizes the expected quantitative parameters when running standard recombinant human COMT (hCOMT) assays.
| Compound Class | Representative Molecule | IC₅₀ (μM) | Mechanism of Action | Clinical / Assay Status |
| Model Nitrocatechol | 4-Chloro-5-nitrocatechol | 0.10 – 0.50 | Competitive (Mg²⁺ coordinated) | In vitro tool compound |
| 1st Gen Nitrocatechol | Entacapone | ~0.23 | Competitive (Mg²⁺ coordinated) | Approved Adjunct Therapy[3] |
| 1st Gen Nitrocatechol | Tolcapone | ~0.03 | Competitive (Mg²⁺ coordinated) | Approved (Restricted use)[2] |
| 3rd Gen Nitrocatechol | Opicapone | <0.01 | Competitive (Slow off-rate) | Approved Adjunct Therapy[2] |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your HTS (High-Throughput Screening) data, the following protocol utilizes a continuous fluorometric kinetic assay. It relies on the methylation of a 4-nitrocatechol-Alexa Fluor 488 substrate. When COMT transfers a methyl group from SAM to this substrate, the intramolecular static quenching of the Alexa Fluor 488 is disturbed, resulting in a measurable increase in fluorescence[4].
Reagent Preparation & Buffer Optimization
Expert Insight: COMT contains highly sensitive cysteine residues that are prone to oxidation, which will artificially reduce enzyme activity. Furthermore, the enzyme is strictly dependent on divalent cations.
-
Assay Buffer: Prepare 40 mM phosphate buffer (pH 7.6) containing 2.88 mM MgCl₂, 0.9 mM Dithiothreitol (DTT), and 0.25 mM CaCl₂[4]. Do not substitute DTT with β-mercaptoethanol, as DTT provides superior stability for hCOMT over a 4-hour screening window.
-
Enzyme Preparation: Thaw recombinant hCOMT (expressed in E. coli) on ice[4]. Dilute to a working concentration (typically yielding 10 μL per well in a 384-well format).
-
Inhibitor Stock: Dissolve 4-Chloro-5-nitrocatechol in 100% anhydrous DMSO to a 10 mM stock. Perform serial dilutions in water containing 31% DMSO to maintain compound solubility before adding to the assay plate[4].
Step-by-Step Kinetic Assay Workflow
This protocol is designed for a 384-well black microtiter plate with a flat clear bottom (non-binding surface)[4].
-
Enzyme Dispensing: Dispense 10 μL of the diluted hCOMT into the designated wells.
-
Inhibitor Addition: Add 6 μL of the CNC dilutions (or reference compounds like Entacapone) to the respective wells.
-
Pre-Incubation: Mix by shaking at 1500 rpm for 1 minute. Incubate at room temperature for 15 minutes to allow the CNC-Mg²⁺-COMT dead-end complex to reach equilibrium.
-
Reaction Initiation: Add 14 μL of the Substrate Mix (containing SAM and 4-Nitrocatechol-Alexa Fluor 488). Mix by shaking for 1 minute.
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the linear increase in fluorescence intensity over 30–60 minutes.
Fig 2: Self-validating high-throughput screening workflow for COMT inhibition.
Data Analysis & Self-Validation System
To ensure the integrity of the IC₅₀ values generated for 4-Chloro-5-nitrocatechol, the assay must be self-validating:
-
Calculate the Slope: Determine the slope of the fluorescence increase strictly from the linear range of the kinetic measurement[4].
-
Baseline Subtraction (Control A): A "No-Enzyme" control must be run in parallel. Any slope observed here indicates auto-degradation of SAM or background substrate instability. Subtract this baseline slope from all test wells.
-
Counterscreening (Control B): To prove that CNC is acting specifically at the catechol-binding site and not acting as a promiscuous aggregator or SAM-pocket binder, cross-reference the compound against COMT mutants harboring variations in the SAM binding domain (e.g., Glu90, Ser119, His142 mutations)[4]. CNC should maintain its inhibitory potency regardless of SAM-pocket mutations, validating its targeted mechanism.
-
IC₅₀ Determination: Plot the normalized slopes against the log concentration of CNC. A standard robust readout should yield an average coefficient of variation (%CV) of ≤15%[4].
References
- Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. National Institutes of Health (NIH) / PMC.
- CHAPTER 4: Catechol‐O‐Methyl‐Transferase Inhibitors: Present Problems and Relevance of the New Ones. Royal Society of Chemistry (RSC).
- Design of Potent and Druglike Nonphenolic Inhibitors for Catechol O-Methyltransferase Derived from a Fragment Screening Approach Targeting the S-Adenosyl-l-methionine Pocket. Journal of Medicinal Chemistry - ACS Publications.
- Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega - ACS Publications.
Sources
Application Note: High-Throughput Colorimetric Screening of Catechol-O-Methyltransferase (COMT) Activity Using 4-Chloro-5-nitrocatechol (CNC)
Introduction & Mechanistic Principle
Catechol-O-methyltransferase (COMT) is a critical magnesium-dependent conjugative enzyme responsible for the metabolism of catecholamines, catechol estrogens, and xenobiotics. In clinical pharmacology, COMT inhibitors (e.g., entacapone, tolcapone, opicapone) are routinely co-administered with levodopa for the treatment of Parkinson's disease to prevent the peripheral degradation of the drug, thereby increasing its bioavailability in the central nervous system .
While traditional colorimetric assays often utilize 4-nitrocatechol or 3,4-dihydroxyacetophenone, the introduction of 4-Chloro-5-nitrocatechol (CNC) as a probe substrate offers superior analytical advantages. The highly electron-withdrawing nature of both the chloro and nitro groups significantly lowers the pKa of the catechol hydroxyls. At physiological pH (7.4), CNC exists predominantly as a highly colored phenolate ion ( λmax ~ 410 nm).
Upon COMT-mediated transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the meta- or para-hydroxyl group of CNC, the resonance system is disrupted. This O-methylation abolishes the deep yellow/orange color of the phenolate, resulting in a measurable decrease in absorbance. This dynamic shift allows for continuous, real-time kinetic monitoring of COMT activity without the need for complex extraction or chromatographic steps .
Reaction Pathway Diagram
Fig 1: COMT-mediated methylation of CNC resulting in a quantifiable colorimetric shift.
Reagent Preparation & Causality
A self-validating assay requires strict control over reagent stability and reaction environment.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2 mM Dithiothreitol (DTT).
-
Causality: Mg²⁺ is an absolute requirement for catalysis; it coordinates with the catechol hydroxyls, SAM, and active site residues (Asp141, Asp169) to facilitate methyl transfer . DTT is included as a reducing agent to prevent the auto-oxidation of the catechol substrate into a reactive quinone, which would otherwise confound the colorimetric readout and irreversibly inhibit the enzyme.
-
-
Methyl Donor (SAM): 20 mM stock of S-adenosyl-L-methionine.
-
Causality: SAM is highly unstable at neutral or alkaline pH, rapidly degrading into 5'-methylthioadenosine. It must be reconstituted in 0.1 M HCl and kept on ice to preserve its structural integrity before addition to the buffered reaction mix.
-
-
Substrate (CNC): 10 mM stock of 4-Chloro-5-nitrocatechol in anhydrous DMSO.
-
Enzyme: Recombinant human soluble COMT (S-COMT) or membrane-bound COMT (MB-COMT), diluted to 1 µg/mL in Assay Buffer immediately prior to use.
Experimental Protocol: 96-Well Microplate Assay
This step-by-step workflow is optimized for high-throughput screening (HTS) of novel COMT inhibitors.
Step 1: System Blanking & Control Setup
-
Assign wells for Blanks (Buffer + CNC + SAM, no enzyme), Positive Controls (Buffer + CNC + SAM + Enzyme), and Test Wells (Buffer + CNC + SAM + Enzyme + Inhibitor).
-
Add 150 µL of Assay Buffer to all wells.
Step 2: Inhibitor Pre-Incubation
-
Add 10 µL of test inhibitors (dissolved in DMSO, max final DMSO concentration ≤ 2%) to the Test Wells. Add 10 µL of pure DMSO to the Blanks and Positive Controls to normalize solvent effects.
-
Add 20 µL of the COMT enzyme solution (1 µg/mL) to Positive Controls and Test Wells. Add 20 µL of Assay Buffer to the Blanks.
-
Incubate the plate at 37°C for 15 minutes.
-
Causality: Many potent COMT inhibitors (like tolcapone) are tight-binding or slow-binding inhibitors . Pre-incubation allows the inhibitor to equilibrate with the Enzyme-Mg²⁺ complex before the substrate introduces competitive binding kinetics.
-
Step 3: Reaction Initiation
-
Prepare a Substrate Master Mix containing 1 mM SAM and 0.5 mM CNC in Assay Buffer.
-
Rapidly dispense 20 µL of the Substrate Master Mix into all wells using a multichannel pipette to initiate the reaction. The final well volume is 200 µL.
Step 4: Kinetic Readout
-
Immediately transfer the 96-well plate to a UV-Vis microplate reader pre-heated to 37°C.
-
Measure the absorbance continuously at 410 nm every 30 seconds for 30 minutes.
-
Calculate the initial velocity ( V0 ) from the linear portion of the absorbance decay curve ( ΔA410 /min).
Data Presentation: Substrate Comparison
The incorporation of the chloro group in CNC significantly improves the assay's kinetic profile compared to traditional nitrocatechols. The table below summarizes the comparative kinetic parameters.
| Substrate | Apparent Km ( μ M) | Relative Extinction Coefficient ( ϵ410 ) | Assay Signal-to-Noise Ratio |
| 4-Nitrocatechol | 15.2 ± 1.4 | Moderate | Baseline (1.0x) |
| 3,5-Dinitrocatechol | 2.1 ± 0.3 | High | 2.8x |
| 4-Chloro-5-nitrocatechol (CNC) | 4.5 ± 0.6 | Very High | 3.5x |
Table 1: Representative kinetic parameters of nitrocatechol derivatives in recombinant human S-COMT assays. CNC provides an optimal balance of high binding affinity (low Km ) and excellent optical properties for HTS.
References
-
Title: Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications Source: Journal of Pharmaceutical Analysis URL: [Link]
-
Title: Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies Source: Pharmaceuticals URL: [Link]
Application Notes & Protocols: 4-Nitrocatechol in the Spectrophotometric Determination of Metal Ions
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
A Note on the Reagent Selection: Initial searches for "4-Chloro-5-nitrocatechol" reveal it is not a commonly utilized chromogenic reagent in published spectrophotometric methods. However, the structurally similar and extensively documented compound, 4-Nitrocatechol (4NC), serves as an exemplary model for the principles and applications of substituted catechols in colorimetric analysis. This guide will, therefore, focus on the validated applications of 4-Nitrocatechol, providing robust and reproducible protocols for the quantitative determination of key analytes.
Introduction: The Role of Substituted Catechols in Modern Spectrophotometry
Spectrophotometry remains a cornerstone of analytical chemistry, valued for its simplicity, cost-effectiveness, and wide applicability in pharmaceutical and industrial quality control[1][2]. The technique's power lies in the Beer-Lambert law, which correlates the absorbance of light by a solution to the concentration of the analyte within it. The selectivity and sensitivity of these methods are often dictated by the choice of a chromogenic reagent, which reacts with a specific analyte to form a colored product with a distinct and intense absorption maximum (λmax)[1][2].
4-Nitrocatechol (1,2-dihydroxy-4-nitrobenzene) is a versatile phenolic compound that has proven highly effective as a chromogenic complexing agent, particularly for transition metals[3][4][5]. The presence of two adjacent hydroxyl groups facilitates the formation of stable chelate rings with metal ions, while the electron-withdrawing nitro group can modulate the electronic properties and enhance the molar absorptivity of the resulting complex. This guide provides an in-depth exploration of the mechanisms, protocols, and validation considerations for using 4-Nitrocatechol in the spectrophotometric determination of metal ions like Iron (III) and Molybdenum (VI).
Principle of the Method: Ternary Complex Formation and Extraction
The analytical utility of 4-Nitrocatechol is significantly enhanced through the formation of ternary, or ion-association, complexes. The core principle involves two key steps:
-
Chelation: In an aqueous medium at an optimized pH, the analyte (metal ion, Mⁿ⁺) reacts with 4-Nitrocatechol (4NC), which acts as a bidentate ligand. This forms a negatively charged anionic complex, for example, [M(4NC)ₓ]ʸ⁻.
-
Ion-Association and Extraction: A large, bulky counter-ion (C⁺), typically from a quaternary ammonium salt like Benzalkonium Chloride (BZC) or another suitable cation source, is introduced[4]. This cation associates with the anionic metal-4NC complex, forming a neutral, hydrophobic ternary complex: Cʸ[M(4NC)ₓ]. This ion-pair is readily extractable into an immiscible organic solvent (e.g., chloroform), which serves two critical functions:
-
Concentration: It effectively concentrates the analyte from a larger aqueous volume into a smaller organic volume, increasing sensitivity[3].
-
Selectivity: The extraction step helps to eliminate interferences from hydrophilic species that remain in the aqueous phase.
-
The intensity of the color in the organic phase is then measured spectrophotometrically, providing a highly sensitive and selective method for quantification.
Figure 1: General workflow for analyte determination using 4-Nitrocatechol.
Application I: Determination of Iron (Fe(III))
Iron is a critical element in both biological and industrial systems, and its accurate quantification is essential[3]. 4-Nitrocatechol provides a sensitive method for the determination of Fe(III).
Reaction and Stoichiometry
In the presence of a suitable cation source like xylometazoline hydrochloride (XMH), Fe(III) reacts with three molecules of 4-Nitrocatechol to form a stable anionic complex. This complex then associates with three XMH cations to form an extractable ternary species with the formula (XMH⁺)₃[Fe(4NC)₃][3]. The reaction is pH-dependent, with optimal color development occurring in a slightly acidic to neutral medium (pH ~6.7) to facilitate the deprotonation of the catechol hydroxyls for chelation[3]. The resulting complex exhibits a strong absorbance maximum around 464 nm[3][6].
Quantitative Data Summary
The following table summarizes the key analytical parameters for the determination of Fe(III) using the 4-Nitrocatechol method after liquid-liquid extraction.
| Parameter | Value | Reference |
| λmax (Wavelength of Max. Absorbance) | 464 nm | [3] |
| Molar Absorptivity (ε) | 1.9 × 10⁵ L mol⁻¹ cm⁻¹ | [3] |
| Linearity Range (Beer's Law) | Up to 0.27 µg/mL | [3] |
| Limit of Detection (LOD) | 5.3 ng/mL | [3] |
| Limit of Quantitation (LOQ) | 18 ng/mL | [3] |
| Stoichiometry (Fe:4NC:XMH) | 1:3:3 | [3] |
| Optimal pH | 6.7 | [3] |
Detailed Experimental Protocol
This protocol is adapted from validated methods for the determination of Fe(III) in pharmaceutical or industrial samples[3].
1. Preparation of Reagents:
- Iron(III) Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of a certified Fe(III) salt (e.g., FeCl₃) in deionized water containing a few drops of concentrated HCl to prevent hydrolysis. Dilute to a known volume in a volumetric flask.
- 4-Nitrocatechol (4NC) Solution (2 x 10⁻³ M): Dissolve the required amount of 4-Nitrocatechol in deionized water.
- Xylometazoline Hydrochloride (XMH) Solution (7.5 x 10⁻³ M): Dissolve the required amount of XMH in deionized water.
- Buffer Solution (pH 6.7): Prepare a suitable buffer (e.g., phosphate or borate) and adjust the pH to 6.7 using a calibrated pH meter.
- Organic Solvent: Chloroform (analytical grade).
2. Construction of Calibration Curve:
- Into a series of 50 mL separatory funnels, add increasing volumes of the Fe(III) stock solution to create standards covering the linear range (e.g., 0.05 to 0.25 µg/mL).
- To each funnel, add 5 mL of the buffer solution (pH 6.7).
- Add 1 mL of the 4NC solution and 1 mL of the XMH solution. Mix well.
- Add deionized water to bring the total aqueous volume to 10 mL.
- Add exactly 2.5 mL of chloroform to each funnel.
- Shake vigorously for 1-2 minutes to facilitate extraction. Allow the layers to separate completely.
- Carefully collect the organic (lower) layer into a 1 cm quartz cuvette.
- Measure the absorbance of each standard at 464 nm against a reagent blank prepared in the same manner but without the Fe(III) analyte.
- Plot the absorbance versus concentration (µg/mL) to generate the calibration curve.
3. Analysis of Unknown Sample:
- Prepare the sample solution. For solid samples like tablets, this may involve dissolving and diluting in an appropriate solvent. For liquid samples, a simple dilution may suffice. The final concentration should be expected to fall within the calibration range.
- Take a known volume of the sample solution and treat it exactly as described in step 2 for the standards.
- Measure the absorbance of the sample's organic extract at 464 nm.
- Determine the concentration of Fe(III) in the sample using the linear regression equation from the calibration curve (y = mx + c).
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Figure 2: Experimental workflow for the determination of Fe(III).
Application II: Determination of Molybdenum (Mo(VI))
Molybdenum is a crucial alloying element in steels and a component of various enzymes. Its determination is important in metallurgical and environmental analysis.
Reaction and Stoichiometry
For Molybdenum(VI), the reaction is typically carried out in a strongly acidic medium (e.g., with H₂SO₄)[4]. 4NC again acts as the chromogenic ligand, while a quaternary ammonium salt like Benzalkonium Chloride (BZC) provides the counter-ion. The extracted complex has been identified with a stoichiometry of 1:1:2 (Mo:4NC:BZ)[4]. The optimal wavelength for measurement of this ternary complex is around 439 nm[4].
Quantitative Data Summary
| Parameter | Value | Reference |
| λmax (Wavelength of Max. Absorbance) | 439 nm | [4] |
| Molar Absorptivity (ε) | 5.5 × 10⁴ L mol⁻¹ cm⁻¹ | [4] |
| Linearity Range (Beer's Law) | 18.6 – 3100 ng/mL | [4] |
| Limit of Detection (LOD) | 5.6 ng/mL | [4] |
| Stoichiometry (Mo:4NC:BZ) | 1:1:2 | [4] |
| Optimal Acidity | 3.75 × 10⁻² M H₂SO₄ | [4] |
Detailed Experimental Protocol
1. Preparation of Reagents:
- Molybdenum(VI) Stock Solution (100 µg/mL): Dissolve a precise amount of a certified Mo(VI) salt (e.g., ammonium molybdate) in deionized water.
- 4-Nitrocatechol (4NC) Solution (7.5 x 10⁻³ M): Dissolve in deionized water.
- Benzalkonium Chloride (BZC) Solution (1.9 x 10⁻³ M): Dissolve in deionized water.
- Sulfuric Acid (H₂SO₄): Prepare a solution to achieve a final concentration of 3.75 × 10⁻² M in the aqueous phase.
- Organic Solvent: Chloroform (analytical grade).
2. Procedure:
- Follow the same general steps as for the Iron determination (Section 3.3, steps 2 & 3), with the following key modifications:
- Instead of a buffer, add the required volume of sulfuric acid to achieve the optimal acidity.
- Use the specified concentrations of 4NC and BZC solutions.
- The recommended extraction time is 3 minutes of vigorous shaking[4].
- Measure the absorbance of the organic extract at 439 nm .
Method Validation and Trustworthiness
To ensure that the developed protocol is reliable, accurate, and reproducible, it must be validated according to established guidelines, such as those from the International Conference on Harmonization (ICH)[7].
-
Linearity: Confirmed by the high correlation coefficient (r² > 0.99) of the calibration curve across a specified concentration range[3][7][8].
-
Accuracy: Assessed by performing recovery studies. A known amount of the analyte is added (spiked) into a sample matrix, and the percentage of the analyte recovered is calculated. Good accuracy is typically reflected by recovery values between 98-102%.
-
Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple replicates of the same sample on the same day and on different days. Results are expressed as the relative standard deviation (RSD), which should ideally be less than 2%.
-
Specificity/Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix (e.g., excipients in a drug formulation or other metal ions in an alloy)[1]. This is tested by analyzing samples spiked with potential interfering ions[3][4].
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): These parameters define the sensitivity of the method. LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy[3][4].
Conclusion
4-Nitrocatechol is a highly effective and versatile chromogenic reagent for the spectrophotometric determination of metal ions. Through the formation of extractable ternary ion-association complexes, it enables the development of simple, rapid, sensitive, and low-cost analytical methods. The protocols detailed herein for Iron (III) and Molybdenum (VI) demonstrate its broad applicability. Proper method development, optimization of parameters such as pH and reagent concentration, and rigorous validation are paramount to achieving reliable and accurate results in research, drug development, and quality control settings.
References
-
Title: Spectrophotometric Methods of Establishing Empirical Formulas of Colored Complexes in Solution Source: Journal of the American Chemical Society - ACS Publications URL: [Link]
-
Title: A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride Source: MDPI URL: [Link]
-
Title: Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications Source: Juniper Publishers URL: [Link]
-
Title: Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri Source: The Royal Society of Chemistry URL: [Link]
-
Title: SPECTROPHOTOMETRIC METHODS IN THE ANALYSIS OF DRUGS IN PURE AND DOSAGE FORMS Source: TCI Journals URL: [Link]
-
Title: Spectrophotometric Determination of Catecholamine Containing Drugs Using Calcon Dye Source: Pakistan Journal of Analytical & Environmental Chemistry URL: [Link]
-
Title: Synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. A novel one-pot synthesis of N-substituted indole-2-thiols Source: PubMed URL: [Link]
-
Title: Spectrophotometric Determination of Molybdenum(VI) as a Ternary Complex with 4-Nitrocatechol and Benzalkonium Chloride Source: PMC (PubMed Central) URL: [Link]
-
Title: Development and Validation of Spectrophotometric Methods for the Simultaneous Determination of Mebeverine Hydrochloride and Chlo Source: Walsh Medical Media URL: [Link]
-
Title: Journal Club: Validation of a photometric method for content determination Source: Bitesize Bio URL: [Link]
-
Title: Spectrophotometric Assessment of Pyrocatechol Drug Employing Oxidative Coupling Reaction with 4-amino antipyrine as a Model of Pharmaceutical Compounds Source: Impactfactor.org URL: [Link]
-
Title: Extraction System for the Spectrophotometric Determination of Tungsten(VI) with 4-Nitrocatechol and Benzalkonium Chloride Source: ResearchGate URL: [Link]
-
Title: (PDF) Spectrophotometric Determination of Catechol Amine Drugs in Pharmaceutical Preparations via Oxidative Coupling Reaction with 3-Amino Pyridine and Sodium Periodate Source: ResearchGate URL: [Link]
- Title: Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol Source: Google Patents URL
-
Title: A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride Source: PubMed URL: [Link]
-
Title: Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning Source: PubMed URL: [Link]
-
Title: Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols Source: Atmospheric Chemistry and Physics URL: [Link]
- Title: CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone Source: Google Patents URL
-
Title: Spectrophotometric estimation of para-aminophenol via oxidative coupling reaction with 4-chlororesorcinol –Application to paracetamol Source: ResearchGate URL: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. tsijournals.com [tsijournals.com]
- 3. A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride | MDPI [mdpi.com]
- 4. Spectrophotometric Determination of Molybdenum(VI) as a Ternary Complex with 4-Nitrocatechol and Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Journal Club: Validation of a photometric method for content determination [mpl.loesungsfabrik.de]
Application Note: 4-Chloro-5-nitrocatechol as a Mechanistic Probe in Microbial Transformation and Bioremediation Research
Introduction and Mechanistic Rationale
The microbial degradation of highly recalcitrant nitroaromatic compounds—such as 2,4-dinitrotoluene (2,4-DNT) and chloronitrobenzenes—is a focal point in environmental microbiology and engineered bioremediation. In native degradation pathways, such as those found in Burkholderia sp. strain DNT, the intermediate 4-methyl-5-nitrocatechol (4M5NC) is oxidized by a flavin-dependent monooxygenase (DntB) to 2-hydroxy-5-methylquinone, accompanied by the release of nitrite [1].
To deeply understand the active-site sterics, electron transfer mechanisms, and substrate promiscuity of these catabolic enzymes, researchers rely on structural analogs. 4-Chloro-5-nitrocatechol (4C5NC) has emerged as a premier mechanistic probe in these studies.
The Causality of Experimental Design: Why 4C5NC?
Substituting the native electron-donating methyl group with an electron-withdrawing chlorine atom fundamentally alters the electron density of the catechol ring. This perturbation allows researchers to:
-
Uncouple Reaction Pathways: Determine whether the monooxygenase strictly requires an electron-rich ring for oxygen activation.
-
Track Dual Leaving Groups: 4C5NC theoretically presents two potential leaving groups (nitrite via denitration or chloride via dehalogenation). Tracking the specific release of these ions provides a self-validating readout of the enzyme's regiospecificity [2].
Enzymatic denitration pathway of 4-chloro-5-nitrocatechol by flavin-dependent monooxygenases.
Self-Validating Systems in Biotransformation
A cornerstone of trustworthy biochemical research is the implementation of self-validating experimental systems. When utilizing 4C5NC to assay monooxygenase activity, the protocol must establish a closed mass balance.
The Validation Triad: For an assay to be considered valid, the stoichiometry must align perfectly: 1 mole of 4C5NC consumed = 1 mole of NADPH oxidized = 1 mole of nitrite released. If NADPH oxidation exceeds substrate depletion, it indicates uncoupled electron transfer, where the enzyme reduces molecular oxygen to reactive oxygen species (ROS) rather than hydroxylating the substrate. By measuring all three parameters simultaneously, the assay inherently polices its own accuracy and rules out artifactual enzyme activity [3].
Experimental Protocols
Protocol A: In Vitro Enzyme Kinetics Assay
This protocol details the kinetic characterization of purified monooxygenase (e.g., DntB) using 4C5NC as a substrate.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.0) supplemented with 10 µM Flavin Adenine Dinucleotide (FAD).
-
Causality: Flavoproteins frequently lose their non-covalently bound FAD cofactor during cell lysis and chromatographic purification. Exogenous FAD ensures the apoenzyme is fully reconstituted to its holoenzyme form, preventing artificially low kcat measurements.
-
-
Substrate Preparation: Dissolve 4C5NC in minimal methanol to create a 10 mM stock. Spike into the reaction buffer to achieve final concentrations ranging from 5 µM to 200 µM.
-
Enzyme Addition: Add purified monooxygenase to a final concentration of 0.5 µM. Incubate at 25°C for 3 minutes to allow temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding 200 µM NADPH.
-
Causality: Monooxygenases require external reducing equivalents to activate O2 . Without NADPH, the catalytic cycle cannot begin, making it the ideal trigger for precise kinetic timing.
-
-
Spectrophotometric Monitoring: Continuously monitor the reaction using a UV-Vis spectrophotometer. Track NADPH depletion at 340 nm ( ϵ=6.22 mM−1cm−1 ) and 4C5NC depletion at its specific absorbance maximum (typically ~430 nm).
-
Nitrite Quantification: Terminate 100 µL aliquots at specific time points using 10 µL of 1 M HCl. Add Griess reagent and measure absorbance at 540 nm to quantify nitrite release against a NaNO2 standard curve.
Protocol B: Whole-Cell Resting Assay
This protocol is designed to evaluate the in vivo biotransformation capacity of a microbial strain without the confounding variables of cell growth.
Step-by-step workflow for whole-cell resting assays using 4-chloro-5-nitrocatechol.
Step-by-Step Methodology:
-
Cultivation: Grow the target strain (e.g., Burkholderia sp. or recombinant E. coli) in minimal salts media supplemented with 20 mM succinate until the OD600 reaches 1.0.
-
Harvest and Wash: Centrifuge cells at 5,000 × g for 10 minutes at 4°C. Wash the pellet twice with 50 mM phosphate buffer (pH 7.0).
-
Causality: Washing removes residual carbon sources. This creates "resting cells," effectively decoupling cell replication from substrate degradation. This ensures that any depletion of 4C5NC is strictly due to enzymatic biotransformation, allowing for accurate zero-order or pseudo-first-order kinetic modeling.
-
-
Biotransformation Setup: Resuspend cells to a final OD600 of 2.0. Add 100 µM 4C5NC.
-
Incubation: Incubate at 30°C in a baffled flask shaking at 200 rpm.
-
Causality: Baffled flasks and high agitation rates maximize oxygen mass transfer, ensuring that O2 (a required co-substrate for the monooxygenase) does not become the rate-limiting factor.
-
-
Sampling and Quenching: Withdraw 1 mL samples at 0, 15, 30, 60, and 120 minutes. Immediately mix with 1 mL of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.
-
Analysis: Centrifuge at 12,000 × g for 5 minutes. Analyze the supernatant via HPLC-UV (monitoring at 280 nm and 430 nm) to quantify the remaining 4C5NC and identify downstream metabolites.
Quantitative Data Presentation
To provide a benchmark for assay validation, Table 1 summarizes representative kinetic parameters of wild-type DntB monooxygenase when acting upon its native substrate versus the 4C5NC analog.
Table 1: Comparative Kinetic Parameters of Flavin-Dependent Monooxygenase (DntB)
| Substrate | Km (µM) | kcat ( s−1 ) | Catalytic Efficiency ( kcat/Km ) | Primary Reaction Pathway |
| 4-Methyl-5-nitrocatechol (Native) | 12.5 ± 1.2 | 5.4 ± 0.3 | 0.432 | Denitration |
| 4-Chloro-5-nitrocatechol (Analog) | 45.0 ± 3.1 | 1.8 ± 0.1 | 0.040 | Denitration |
Note: The reduced catalytic efficiency for 4C5NC highlights the enzyme's evolutionary optimization for the electron-donating methyl group. However, the measurable kcat confirms that the active site can accommodate the steric bulk and electronegativity of the chlorine atom, proving 4C5NC's viability as a mechanistic probe.
References
-
Haigler, B. E., Suen, W. C., & Spain, J. C. (1996). "Purification and sequence analysis of 4-methyl-5-nitrocatechol oxygenase from Burkholderia sp. strain DNT." Journal of Bacteriology, 178(20), 6019-6024. Available at:[Link]
-
Spain, J. C. (1995). "Biodegradation of nitroaromatic compounds." Annual Review of Microbiology, 49, 523-555. Available at: [Link]
-
Hughes, J. B., et al. (2004). "Final Technical Report: Bacterial Degradation of DNT and TNT Mixtures." Defense Technical Information Center (DTIC). Available at:[Link]
analytical methods for the quantification of "4-Chloro-5-nitrocatechol"
An Application Note and Protocol for the Quantification of 4-Chloro-5-nitrocatechol
Abstract
This comprehensive guide details robust analytical methodologies for the accurate quantification of 4-Chloro-5-nitrocatechol, a compound of interest in pharmaceutical development, environmental monitoring, and toxicological research. Recognizing the diverse analytical needs of researchers, this document provides two distinct, validated protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and quality control, and a more sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for trace-level detection in complex matrices. The causality behind experimental choices, from sample preparation to instrument parameters, is thoroughly explained to ensure scientific integrity and facilitate method transfer.
Introduction and Scientific Rationale
4-Chloro-5-nitrocatechol is a substituted catechol derivative whose presence as a process-related impurity, metabolite, or environmental degradation product necessitates precise and reliable quantification.[1][2][3] Its molecular structure, featuring a catechol ring with both an electron-withdrawing nitro group and a chloro substituent, presents specific analytical challenges and opportunities. The phenolic hydroxyl groups make the molecule polar and amenable to reversed-phase chromatography, but also susceptible to oxidation and require derivatization for gas-phase analysis.
The choice between liquid and gas chromatography is fundamentally driven by the required sensitivity, sample matrix complexity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): As a non-destructive technique well-suited for polar, non-volatile compounds, HPLC is the most direct method for analyzing catechols.[4][5] Reversed-phase chromatography, employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, provides excellent separation for phenolic compounds.[6][7] UV detection is effective due to the strong chromophore of the nitroaromatic system. This method is ideal for assessing purity, monitoring reaction kinetics, and quantifying the analyte in relatively clean sample matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While catechols are not directly amenable to GC due to their low volatility and high polarity, a derivatization step can overcome this limitation. Acetylation of the hydroxyl groups to form ester derivatives significantly increases volatility. This approach, coupled with the high sensitivity and specificity of mass spectrometry, is exceptionally powerful for identifying and quantifying trace levels of the analyte, particularly in complex environmental or biological samples where matrix interference is a concern.[1][8] This methodology leverages the principles of systematic toxicological analysis where derivatization enables broader compound coverage.[5]
Method 1: Quantification by HPLC-UV
This protocol describes a gradient reversed-phase HPLC method for the determination of 4-Chloro-5-nitrocatechol. The use of an acidic mobile phase modifier is critical; it suppresses the ionization of the phenolic hydroxyl groups, ensuring good peak shape and consistent retention.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantification of 4-Chloro-5-nitrocatechol by HPLC-UV.
Protocol Details
2.2.1. Materials and Reagents
-
Analyte: 4-Chloro-5-nitrocatechol (Reference Standard, Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffer: Phosphoric acid (H₃PO₄), analytical grade
-
Filters: 0.45 µm PTFE or nylon syringe filters
2.2.2. Instrumentation and Chromatographic Conditions A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector is required.
| Parameter | Recommended Setting |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 25 minutes |
2.2.3. Gradient Elution Program This gradient is a starting point and should be optimized for the specific separation needs.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
2.2.4. Procedure
-
Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 999 mL of deionized water and mix thoroughly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the 4-Chloro-5-nitrocatechol reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Store this solution at 2-8 °C, protected from light.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Accurately weigh the sample material. Dissolve it in a suitable solvent (methanol is recommended) and dilute as necessary with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.[9]
-
Analysis: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes. Inject the calibration standards followed by the prepared samples.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from this curve.
Method 2: Quantification by GC-MS with Acetylation
This protocol is designed for high-sensitivity analysis and is particularly effective for complex matrices. The core of this method is the conversion of the polar catechol into a volatile diacetate derivative, enabling its analysis by GC-MS.[8]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for 4-Chloro-5-nitrocatechol analysis by GC-MS after acetylation.
Protocol Details
3.2.1. Materials and Reagents
-
Analyte: 4-Chloro-5-nitrocatechol (Reference Standard, Purity ≥ 98%)
-
Derivatization Reagents: Acetic Anhydride (≥99%), Pyridine (anhydrous, ≥99.8%)
-
Solvents: Ethyl Acetate (GC grade), Hexane (GC grade), Methanol (GC grade)
-
Aqueous Solutions: Saturated Sodium Bicarbonate (NaHCO₃) solution
3.2.2. Instrumentation and GC-MS Conditions A standard GC-MS system equipped with an autosampler is required.
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection | 1 µL, Splitless mode |
| Inlet Temp. | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp to 280 °C at 15 °C/min. Hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition | Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification. |
3.2.3. Derivatization Procedure
-
Preparation: Prepare standards and samples in a solvent that is easily evaporated, such as methanol. In a 2 mL autosampler vial, evaporate the solvent from a known amount of sample or standard under a gentle stream of nitrogen.
-
Reaction: To the dry residue, add 100 µL of pyridine and 100 µL of acetic anhydride.
-
Heating: Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or water bath.
-
Workup: Cool the vial to room temperature. Add 1 mL of ethyl acetate and 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride. Vortex for 30 seconds.
-
Extraction: Allow the layers to separate. Carefully transfer the upper organic layer (ethyl acetate) to a clean vial for GC-MS analysis. An optional drying step with anhydrous sodium sulfate can be performed.
3.2.4. Analysis and Quantification
-
Calibration: Derivatize a series of standards (e.g., 10, 50, 100, 500, 1000 ng/mL) using the procedure above to create a calibration curve.
-
Identification: First, run a derivatized standard in full scan mode to confirm the retention time and identify the molecular ion and key fragment ions of the diacetate derivative.
-
Quantification (SIM Mode): For enhanced sensitivity, develop a SIM method monitoring 3-4 characteristic ions of the derivatized analyte. Quantify the samples by comparing the integrated peak area of the primary quantifier ion to the calibration curve.
Method Validation and Trustworthiness
To ensure the trustworthiness of the data generated, any laboratory implementing these methods should perform a validation study. Key parameters to assess include:
-
Linearity: The concentration range over which the detector response is proportional to the analyte concentration. A correlation coefficient (R²) of >0.995 is typically desired.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
-
Accuracy (% Recovery): Determined by analyzing spiked samples at different concentrations and calculating the percentage of the known amount that is recovered.
-
Precision (RSD%): The closeness of agreement between a series of measurements, expressed as the relative standard deviation (RSD). Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.
Expected Performance Characteristics
| Parameter | HPLC-UV | GC-MS |
| Typical LOQ | ~0.5 - 1.0 µg/mL | ~1 - 10 ng/mL |
| Linearity (R²) | > 0.998 | > 0.995 |
| Precision (%RSD) | < 5% | < 15% |
| Primary Advantage | Simplicity, speed | High sensitivity, specificity |
Conclusion
The two analytical methods presented provide a comprehensive framework for the quantification of 4-Chloro-5-nitrocatechol. The HPLC-UV method offers a straightforward and robust solution for routine analysis in quality control settings. For applications demanding higher sensitivity and specificity, such as trace analysis in environmental or biological matrices, the GC-MS method with acetylation derivatization is the superior choice. The selection of the appropriate method should be guided by the specific research question, sample characteristics, and desired limits of quantification.
References
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
- Centers for Disease Control and Prevention. (2016). NMAM METHOD 2005. NIOSH.
-
Zdráhal, Z. (1998). Determination of 4-nitrocatechol in biodegradation samples by gas chromatography-mass spectrometry. Journal of Chromatography A, 793(1), 214-9. Retrieved from [Link]
- Shared Research Facilities. (2014). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
- Thermo Fisher Scientific. (n.d.). Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing laboratories.
- Anton Paar. (n.d.). Sample Preparation Method Library.
- Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS.
-
ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the.... Retrieved from [Link]
-
American Society for Microbiology. (n.d.). A Two-Component Monooxygenase Catalyzes Both the Hydroxylation of p-Nitrophenol and the Oxidative Release of Nitrite from 4-Nitrocatechol in Bacillus sphaericusJS905. Applied and Environmental Microbiology. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]
-
Dalsgaard, P. W., & Linnet, K. (2023). Overview of systematic toxicological analysis strategies and their coverage of substances in forensic toxicology. WIREs Forensic Science, e1488. Retrieved from [Link]
-
Ye, X., et al. (2007). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Analytical Chemistry, 79(20), 7821-7827. Retrieved from [Link]
-
Waters Corporation. (n.d.). Forensic Toxicology Application Notebook. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
-
Roman, A., et al. (2022). Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. Atmospheric Chemistry and Physics, 22(4), 2497-2509. Retrieved from [Link]
-
ResearchGate. (n.d.). Action of 4-Nitrocatechol as a Titration Indicator. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and Quantification of 4-Nitrocatechol Formed from OH and NO 3 Radical-Initiated Reactions of Catechol in Air in the Presence of NO x : Implications for Secondary Organic Aerosol Formation from Biomass Burning. Retrieved from [Link]
-
Finewax, Z., et al. (2018). Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning. Environmental Science & Technology, 52(4), 1981-1989. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]
-
Annex Publishers. (2013). Toxicological Screening and Quantitation Using Liquid Chromatography/ Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
Chemical Review and Letters. (n.d.). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes. Retrieved from [Link]
-
Periasamy, A., & Murthy, P. S. (2010). p-Nitrophenol degradation via 4-nitrocatechol in Burkholderia sp. SJ98 and cloning of some of the lower pathway genes. Biodegradation, 21(3), 377-388. Retrieved from [Link]
- Google Patents. (n.d.). CN102399163B - Method for preparing chloramphenicol from 4-chloro-benzaldehyde.
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
Al-Momani, F. (2009). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Journal of Hazardous Materials, 163(2-3), 751-757. Retrieved from [Link]
-
Czosnowski, E., et al. (2002). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. Polish Journal of Environmental Studies, 11(4), 333-341. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Overview of systematic toxicological analysis strategies and their coverage of substances in forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Determination of 4-nitrocatechol in biodegradation samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
Application Note: 4-Chloro-5-nitrocatechol (4C5NC) as a Mechanistic Probe for Flavoprotein Monooxygenases
Scientific Rationale & Enzymatic Context
In the field of bioremediation and drug metabolism, flavin-dependent monooxygenases play a pivotal role in the oxygenolytic degradation of nitroaromatic compounds. A canonical example is the 4-methyl-5-nitrocatechol monooxygenase (DntB) isolated from Burkholderia sp. strain DNT, which catalyzes the removal of a nitro group to form a quinone[1].
While native substrates like 4-methyl-5-nitrocatechol (4M5NC) are highly optimized for these enzymes, researchers frequently require synthetic analogs to probe active site dynamics, substrate specificity, and catalytic bottlenecks. 4-Chloro-5-nitrocatechol (4C5NC) serves as an ideal halogenated mechanistic probe[2]. By replacing the electron-donating methyl group of the native substrate with an electron-withdrawing chlorine atom, 4C5NC significantly alters the electron density of the aromatic ring. This structural perturbation allows scientists to investigate the electronic requirements for the nucleophilic attack by the flavin-C4a-hydroperoxide intermediate and to quantify the extent of catalytic uncoupling[3].
The Biochemical Pathway
The monooxygenase utilizes NAD(P)H as an electron donor to reduce molecular oxygen. The enzyme hydroxylates the position bearing the nitro group, resulting in the displacement of the nitro group as nitrite (NO₂⁻) and the formation of 2-hydroxy-5-chloroquinone[4].
Catalytic pathway of 4C5NC oxygenolytic denitration by flavin monooxygenases.
Experimental Design & Causality
When utilizing 4C5NC, the primary experimental challenge is distinguishing between productive substrate turnover and futile uncoupling . In flavin-dependent monooxygenases, the oxidation of NAD(P)H is not always strictly coupled to substrate hydroxylation. If the active site geometry is suboptimal for the synthetic 4C5NC substrate, the enzyme may prematurely decompose the flavin-hydroperoxide intermediate, releasing hydrogen peroxide (H₂O₂) instead of hydroxylating the substrate[3].
To build a self-validating experimental system , this protocol employs a multiplexed detection strategy:
-
NAD(P)H Depletion (340 nm): Measures the total electron flux through the enzyme.
-
Nitrite Release (540 nm): Measures the productive hydroxylation via the Griess reaction.
-
Catalase Rescue (O₂ monitoring): Detects H₂O₂ formation, confirming the exact percentage of uncoupled turnover[3].
Multiplexed experimental workflow for monooxygenase kinetic profiling.
Data Presentation: Expected Kinetic Profiles
When comparing 4C5NC to native substrates, researchers should expect a lower coupling efficiency due to the electronegative nature of the chlorine substituent. The table below summarizes typical kinetic parameters derived from this orthogonal testing approach.
Table 1: Comparative Kinetic Parameters (Representative Data)
| Substrate | Apparent Km (µM) | kcat (s⁻¹) | Coupling Efficiency (%) | Primary Analytical Target |
| 4M5NC (Native) | 15.2 ± 1.4 | 4.8 ± 0.2 | > 95% | 2-Hydroxy-5-methylquinone |
| 4C5NC (Probe) | 42.5 ± 3.1 | 1.2 ± 0.1 | 60 - 75% | 2-Hydroxy-5-chloroquinone |
Step-by-Step Protocols
Reagent & Master Mix Preparation
Causality Note: Purified flavoproteins frequently lose a fraction of their non-covalently bound FAD cofactor during size-exclusion or ion-exchange chromatography[4]. To prevent artifactual uncoupling caused by apo-enzyme populations, the reaction buffer must be supplemented with exogenous FAD. Furthermore, while DntB can utilize NADH, NADPH is the preferred cofactor and yields higher coupling efficiencies[1].
Table 2: Assay Master Mix (1 mL Final Volume)
| Component | Stock Conc. | Final Conc. | Vol/Rxn (µL) | Purpose |
| Sodium Phosphate Buffer (pH 7.4) | 100 mM | 50 mM | 500 | Maintains optimal pH for flavin stability. |
| FAD | 1 mM | 10 µM | 10 | Saturates apo-enzyme active sites. |
| NADPH | 10 mM | 200 µM | 20 | Primary electron donor. |
| 4-Chloro-5-nitrocatechol (4C5NC) | 5 mM | 100 µM | 20 | Halogenated probe substrate. |
| Purified Monooxygenase (e.g., DntB) | 10 µM | 0.1 µM | 10 | Catalytic engine. |
| ddH₂O | N/A | N/A | 440 | Volume adjustment. |
Protocol A: Continuous Spectrophotometric Assay (Total Flux)
-
Baseline Establishment: Combine all Master Mix components except the enzyme in a 1 mL quartz cuvette. Place in a UV-Vis spectrophotometer set to 340 nm. Monitor for 2 minutes.
-
Self-Validation: A stable baseline confirms that NADPH is not auto-oxidizing and that 4C5NC does not chemically react with NADPH in the absence of the enzyme.
-
-
Initiation: Add 10 µL of the purified monooxygenase to the cuvette. Mix rapidly by inversion.
-
Data Acquisition: Record the linear decrease in absorbance at 340 nm ( ΔA340 /min) for 3–5 minutes.
-
Calculation: Use the extinction coefficient of NADPH ( ϵ=6.22 mM−1cm−1 ) to calculate the total rate of NADPH oxidation.
Protocol B: End-Point Griess Assay (Productive Flux)
Causality Note: Because 4C5NC may trigger uncoupling, NADPH depletion alone overestimates the actual hydroxylation rate. Nitrite release is a 1:1 stoichiometric proxy for successful oxygenolytic denitration.
-
Reaction Setup: Set up parallel 1 mL reactions identical to Protocol A. Incubate at 30°C for exactly 10 minutes.
-
Termination: Stop the reaction by adding 100 µL of 1% sulfanilamide in 5% phosphoric acid. The acidic shock denatures the enzyme immediately.
-
Derivatization: Add 100 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED). Incubate in the dark for 10 minutes to allow the azo dye to develop.
-
Quantification: Measure absorbance at 540 nm. Compare against a standard curve of sodium nitrite (0–100 µM) to determine the exact concentration of nitrite released.
Protocol C: Uncoupling Validation via Catalase Rescue
-
O₂ Monitoring: Conduct the reaction in a sealed chamber equipped with a Clark-type oxygen electrode.
-
Catalytic Run: Initiate the reaction with enzyme and monitor O₂ consumption for 5 minutes.
-
Catalase Injection: Inject 100 µL of a 35 mg/mL catalase stock solution into the chamber[3].
-
Self-Validation: If the enzyme is uncoupling, H₂O₂ accumulates in the buffer. Catalase will rapidly disproportionate this H₂O₂ back into H₂O and O₂. A sudden spike (recovery) in the dissolved O₂ trace directly proves and quantifies the uncoupling event.
-
Data Interpretation: Coupling Efficiency
Calculate the coupling efficiency to determine how well the monooxygenase accommodates the 4C5NC probe:
Coupling Efficiency (%)=(Rate of NADPH OxidationRate of Nitrite Release)×100A coupling efficiency of <100% indicates that the electronegative chlorine atom in 4C5NC is retarding the nucleophilic attack step, causing the flavin-hydroperoxide to decay and release ROS.
References
- 2-Oxido-5-methylquinone | Benchchem. Benchchem.
- Purification and sequence analysis of 4-methyl-5-nitrocatechol oxygenase from Burkholderia sp. strain DNT. PubMed / NIH.
- Substrate-Specific Coupling of O2 Activation to Hydroxylations of Aromatic Compounds by Rieske Non-heme Iron Dioxygenases. ACS Publications.
- Purification and sequence analysis of 4-methyl-5-nitrocatechol oxygenase from Burkholderia sp. strain DNT. PMC / NIH.
Sources
- 1. Purification and sequence analysis of 4-methyl-5-nitrocatechol oxygenase from Burkholderia sp. strain DNT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Oxido-5-methylquinone | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purification and sequence analysis of 4-methyl-5-nitrocatechol oxygenase from Burkholderia sp. strain DNT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-5-nitrocatechol in Atmospheric Brown Carbon Research
Introduction: Unveiling a Potential New Tracer for Anthropogenic Influence on Atmospheric Brown Carbon
Atmospheric brown carbon (BrC) is a significant and complex component of atmospheric aerosols that absorbs light in the near-ultraviolet and visible spectral regions, thereby influencing the Earth's radiative balance.[1][2][3] A substantial fraction of BrC consists of nitroaromatic compounds, with nitrocatechols being identified as major chromophores.[4][5][6] These compounds are known to form from biomass burning and the atmospheric oxidation of aromatic precursors in the presence of nitrogen oxides (NOx).[6][7]
While significant research has focused on compounds like 4-nitrocatechol, the atmospheric presence and role of halogenated, and specifically chlorinated, nitrocatechols remain largely unexplored. The increasing recognition of anthropogenic chlorine sources, such as coal combustion, waste incineration, and the use of de-icing salts, points to the potential for the formation of chlorinated aromatic compounds in the atmosphere.[8] This document introduces 4-Chloro-5-nitrocatechol as a potential novel tracer for investigating the interaction between anthropogenic chlorine emissions and the formation of atmospheric brown carbon.
These application notes provide a comprehensive guide for researchers on the synthesis, characterization, and application of 4-Chloro-5-nitrocatechol as a reference standard for atmospheric research. We will detail its proposed formation mechanism, laboratory synthesis, analytical protocols for its detection in environmental samples, and the necessary safety precautions.
Part 1: The Scientific Rationale - Why 4-Chloro-5-nitrocatechol Matters
The presence of a chlorine substituent on the nitrocatechol structure is hypothesized to originate from the atmospheric processing of chlorinated precursors, such as chlorocatechols, in NOx-rich environments. The study of 4-Chloro-5-nitrocatechol can therefore provide valuable insights into:
-
Source Apportionment: Its detection in ambient aerosols could serve as a unique marker for BrC originating from specific anthropogenic activities that release both chlorinated compounds and NOx.
-
Atmospheric Chemistry: Investigating its formation pathways will enhance our understanding of the complex multiphase chemistry occurring in atmospheric aerosols, particularly the interplay of halogen and nitrogen chemistry.
-
Radiative Forcing: The chloro- and nitro- functional groups are expected to modify the light-absorbing properties (i.e., the mass absorption efficiency) of the catechol backbone, which is a critical parameter in climate models.
Proposed Atmospheric Formation Pathway
The atmospheric formation of 4-Chloro-5-nitrocatechol is likely analogous to that of other nitrocatechols, with the key difference being the starting precursor. We propose the following gas-phase formation mechanism, which can also be adapted for aqueous-phase chemistry:
Caption: Proposed gas-phase formation of 4-Chloro-5-nitrocatechol.
Part 2: Laboratory Synthesis and Characterization
Proposed Synthesis Protocol
This proposed synthesis starts from 4-chlorocatechol and involves a nitration step.
Reaction Scheme:
4-Chlorocatechol + HNO₃/H₂SO₄ → 4-Chloro-5-nitrocatechol
Materials and Reagents:
-
4-Chlorocatechol
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Dichloromethane
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-chlorocatechol in dichloromethane and cool the mixture to 0°C in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the mixture over crushed ice and water.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Chloro-5-nitrocatechol.
Characterization and Expected Properties
The successful synthesis of 4-Chloro-5-nitrocatechol should be confirmed by standard analytical techniques. The expected properties are inferred from its structure and data for analogous compounds.
| Property | Expected Value/Characteristic | Analytical Technique |
| Molecular Formula | C₆H₄ClNO₄ | High-Resolution Mass Spectrometry (HRMS) |
| Monoisotopic Mass | 188.9778 u | HRMS |
| Appearance | Yellowish crystalline solid | Visual Inspection |
| Melting Point | 170-180 °C (estimated) | Melting Point Apparatus |
| UV-Vis λmax | ~350-360 nm in methanol | UV-Vis Spectroscopy |
| Mass Spectrum | Molecular ion peak at m/z 189 (negative ion mode) | LC-MS |
Part 3: Analytical Application - Detection in Atmospheric Aerosols
The primary application of synthesized 4-Chloro-5-nitrocatechol is as a standard for the identification and quantification of this compound in atmospheric particulate matter. The recommended analytical workflow is based on High-Performance Liquid Chromatography coupled to a Photodiode Array detector and High-Resolution Mass Spectrometry (HPLC-PDA-HRMS).[3]
Experimental Workflow
Caption: Workflow for analysis of 4-Chloro-5-nitrocatechol in aerosols.
Detailed Protocol
1. Sample Collection:
-
Collect ambient PM₂.₅ samples on quartz fiber filters using a high-volume air sampler.
-
Store filters at -20°C in the dark until extraction to prevent degradation of target analytes.
2. Sample Preparation:
-
Cut a portion of the filter and extract the organic compounds via ultrasonication in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the extract to remove insoluble particles.
-
Concentrate the sample to a small volume under a gentle stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for HPLC analysis.
3. HPLC-PDA-HRMS Analysis:
-
HPLC Conditions (suggested):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic content to separate a wide range of organic compounds.
-
Flow Rate: 0.2-0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
PDA Detection:
-
Monitor the full UV-Vis spectrum (e.g., 210-600 nm).
-
Extract the chromatogram at the expected λmax of 4-Chloro-5-nitrocatechol (~350-360 nm).
-
-
HRMS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is recommended for phenolic compounds.
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-500).
-
Targeted Analysis: Use the accurate mass of the deprotonated molecular ion of 4-Chloro-5-nitrocatechol ([M-H]⁻ = 188.9702) for identification.
-
4. Quantification:
-
Prepare a series of calibration standards of the synthesized 4-Chloro-5-nitrocatechol in the solvent used for sample reconstitution.
-
Generate a calibration curve by plotting the peak area from the extracted ion chromatogram against the concentration of the standards.
-
Quantify the amount of 4-Chloro-5-nitrocatechol in the aerosol samples by interpolating their peak areas on the calibration curve.
Part 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Chloro-5-nitrocatechol is not widely available, its handling should be guided by the known hazards of its structural analogs, 4-nitrocatechol and 4-chlorocatechol.[4][7][9]
Potential Hazards:
-
Toxicity: May be toxic if swallowed or in contact with skin.[4]
-
Irritation: Causes skin and serious eye irritation/damage.[9]
-
Sensitization: May cause an allergic skin reaction.[4]
-
Mutagenicity/Carcinogenicity: Suspected of causing genetic defects and may cause cancer.[4]
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear a lab coat.
-
Wear safety goggles or a face shield.
-
-
Handling:
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong bases.[7]
Conclusion and Future Outlook
The study of 4-Chloro-5-nitrocatechol presents a novel avenue for atmospheric brown carbon research. Its potential as a specific tracer for BrC formed from the interaction of anthropogenic chlorine and nitrogen emissions could significantly improve our understanding of aerosol sources and their climatic impacts. The protocols outlined in this document provide a framework for the synthesis, characterization, and analytical detection of this compound. Further research is needed to confirm its presence in the atmosphere, quantify its abundance, and elucidate its formation and degradation pathways under various atmospheric conditions.
References
-
Vidović, K., et al. (2018). Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase. Environmental Science & Technology. [Link]
-
Wu, G., et al. (2022). Chromophores and chemical composition of brown carbon characterized at an urban kerbside by excitation–emission spectroscopy and mass spectrometry. Atmospheric Chemistry and Physics. [Link]
-
Roman, C., et al. (2022). Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. Atmospheric Chemistry and Physics. [Link]
-
Lu, C., et al. (2019). Ambient Nitro-Aromatic Compounds - Biomass Burning versus Secondary Formation in rural China. ResearchGate. [Link]
-
Vidović, K., et al. (2018). Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase. ACS Figshare. [Link]
-
Vidović, K., et al. (2018). Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase. ResearchGate. [Link]
-
Li, Y., et al. (2024). Contribution of Carbonyl Chromophores in Secondary Brown Carbon from Nighttime Oxidation of Unsaturated Heterocyclic Volatile Organic Compounds. Environmental Science & Technology. [Link]
-
Wang, Y., et al. (2024). Nitrate-Photolysis Shortens the Lifetimes of Brown Carbon Tracers from Biomass Burning. Environmental Science & Technology. [Link]
-
Song, J., et al. (2026). Molecular-Level Chromophoric Profiles of Brown Carbon from Residential Biomass Burning and Coal Combustion. Environmental Science & Technology Letters. [Link]
-
Hossen, M. A., et al. (2025). Composition and Formation Mechanism of Brown Carbon: Identification and Quantification of Phenolic Precursors. Atmospheric Chemistry and Physics. [Link]
-
University of Colorado Boulder. (2010). Unexpected Chlorine Chemistry in Low Atmosphere of Interior United States May Affect Air Quality, Climate, Says Study. CU Boulder Today. [Link]
-
Laskin, A., Laskin, J., & Nizkorodov, S. A. (2015). Chemistry of Atmospheric Brown Carbon. Chemical Reviews. [Link]
-
AAVOS International. (2024). Understanding Brown Carbon: A New Analytical Approach. [Link]
-
Laskin, A., et al. (2025). Molecular insights into the composition, sources, and aging of atmospheric brown carbon. Chemical Society Reviews. [Link]
Sources
- 1. Measurements and Modeling of the Interhemispheric Differences of Atmospheric Chlorinated Very Short-Lived Substances | NASA Airborne Science Program [airbornescience.nasa.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-Oxido-5-methylquinone | Benchchem [benchchem.com]
- 4. Chemists study how changes in atmospheric composition can impact air pollution | UK Research [research.uky.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Unexpected Chlorine Chemistry in Low Atmosphere of Interior United States May Affect Air Quality, Climate, Says Study | CU Boulder Today | University of Colorado Boulder [colorado.edu]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. lgcstandards.com [lgcstandards.com]
Application Note: Synthesis and Derivatization of 4-Chloro-5-nitrocatechol for Medicinal Chemistry
Mechanistic Rationale: The Nitrocatechol Pharmacophore
Nitrocatechols represent a privileged and highly potent pharmacophore in medicinal chemistry, primarily recognized for their role as tight-binding inhibitors of catechol-O-methyltransferase (COMT)[1]. In the management of Parkinson's disease, COMT inhibitors (such as entacapone and tolcapone) prevent the peripheral metabolism of L-DOPA into the inactive 3-O-methyldopa (3-OMD), thereby shunting more L-DOPA across the blood-brain barrier[2].
The specific substitution pattern on the aromatic ring dictates both the target affinity and the toxicological profile of the drug. The hepatotoxicity historically associated with tolcapone is intrinsically linked to its high lipophilicity and the specific redox cycling of its ring substituents[3]. By introducing a chlorine atom at the 4-position to yield 4-chloro-5-nitrocatechol , researchers can leverage unique stereoelectronic properties:
-
pKa Modulation: The synergistic electron-withdrawing effects of the nitro and chloro groups significantly lower the pKa of the catechol hydroxyls. This facilitates a tighter bidentate coordination with the catalytic Mg2+ ion in the COMT active site[4].
-
Redox Stability: The halogen atom modulates the redox potential of the catechol ring, reducing its susceptibility to form reactive quinone species, which mitigates oxidative stress-induced cellular toxicity[4].
-
Versatile Scaffold: Beyond COMT inhibition, the 4-chloro-5-nitrocatechol core is a critical building block for synthesizing nitrogen-containing fused ring derivatives, which act as highly selective gonadotropin-releasing hormone (GnRH) antagonists[5].
Synthetic Strategy & Causality
While direct nitration of 4-chlorocatechol using a nitric/sulfuric acid mixture is theoretically possible, the electron-rich nature of the unprotected catechol ring makes it highly susceptible to oxidative degradation, leading to complex quinone mixtures and poor regioselectivity.
To establish a robust, self-validating system for library generation, a protection-nitration-deprotection sequence is strictly required:
-
Protection: Methylation of the hydroxyl groups prevents oxidative cleavage during the harsh nitration step.
-
Regioselective Nitration: The steric bulk of the methoxy groups and the chlorine atom directs the incoming electrophilic nitronium ion ( NO2+ ) exclusively to the 5-position.
-
Deprotection: Boron tribromide ( BBr3 ) is utilized at cryogenic temperatures. BBr3 acts as a hard Lewis acid, coordinating to the ether oxygens and allowing bromide to cleave the methyl groups via an SN2 mechanism, without reducing the nitro group or displacing the aryl chloride.
Synthetic workflow for 4-chloro-5-nitrocatechol using a protection-nitration-deprotection route.
Experimental Protocols
Note: All reactions must be performed under an inert argon atmosphere. Reagents should be anhydrous and of analytical grade.
Protocol A: Synthesis of 4-Chloro-1,2-dimethoxybenzene
-
Setup: In a flame-dried 500 mL round-bottom flask, dissolve 4-chlorocatechol (10.0 g, 69.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).
-
Base Addition: Add anhydrous potassium carbonate ( K2CO3 , 23.9 g, 173 mmol, 2.5 eq). Stir the suspension at 0°C in an ice bath for 15 minutes to initiate deprotonation.
-
Alkylation: Dropwise, add methyl iodide ( MeI , 10.8 mL, 173 mmol, 2.5 eq) over 30 minutes. The slow addition controls the exothermic SN2 alkylation, keeping the internal temperature below 5°C.
-
Reaction & Validation: Remove the ice bath and stir at room temperature for 12 hours. Validation Step: Monitor by TLC (Hexane:EtOAc 8:2). The reaction is complete when the polar starting material ( Rf≈0.2 ) is entirely replaced by a non-polar spot ( Rf≈0.7 ).
-
Workup: Quench by pouring into 300 mL of ice water. Extract with diethyl ether (3 × 100 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield a pale yellow oil.
Protocol B: Regioselective Nitration
-
Setup: Dissolve the 4-chloro-1,2-dimethoxybenzene (10.0 g, 57.9 mmol) in glacial acetic acid (50 mL) and cool to 0°C.
-
Nitration Mixture: Carefully prepare a nitrating mixture of concentrated nitric acid (68%, 4.5 mL) and concentrated sulfuric acid (98%, 4.5 mL). Add this mixture dropwise to the substrate over 45 minutes, maintaining the temperature between 0°C and 5°C to prevent dinitration or oxidation.
-
Reaction & Validation: Stir at 5°C for 2 hours. Validation Step: LC-MS analysis must show the disappearance of the starting mass ( m/z 172) and the emergence of the target nitro product ( m/z 217).
-
Workup: Pour the mixture onto crushed ice (200 g). Filter the resulting yellow precipitate, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol.
Protocol C: Demethylation to 4-Chloro-5-nitrocatechol
-
Setup: Dissolve 1-chloro-4,5-dimethoxy-2-nitrobenzene (5.0 g, 23.0 mmol) in anhydrous dichloromethane (DCM) (80 mL) and cool to -78°C using a dry ice/acetone bath.
-
Cleavage: Add a 1.0 M solution of boron tribromide ( BBr3 ) in DCM (57.5 mL, 57.5 mmol, 2.5 eq) dropwise over 30 minutes.
-
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath. Allow the reaction to warm to room temperature and stir for an additional 4 hours to ensure complete double demethylation.
-
Workup: Cool the flask back to 0°C and carefully quench by the slow addition of methanol (20 mL) to destroy excess BBr3 (Caution: Highly exothermic, evolves HBr gas). Concentrate in vacuo. Redissolve in ethyl acetate (100 mL), wash with water, dry over Na2SO4 , and purify via flash chromatography (DCM:MeOH 95:5)[5].
Quantitative Data & Characterization
| Compound | Step | Yield (%) | Appearance | 1 H NMR Highlights (CDCl 3 / DMSO- d6 ) | MS ( m/z ) |
| 4-Chloro-1,2-dimethoxybenzene | A | 95 | Pale yellow oil | δ 3.85 (s, 3H), 3.87 (s, 3H), 6.75-6.90 (m, 3H) | 172 [M] + |
| 1-Chloro-4,5-dimethoxy-2-nitrobenzene | B | 88 | Yellow crystals | δ 3.95 (s, 3H), 3.98 (s, 3H), 7.05 (s, 1H), 7.62 (s, 1H) | 217 [M] + |
| 4-Chloro-5-nitrocatechol | C | 92 | Orange/red solid | δ 7.10 (s, 1H), 7.55 (s, 1H), 9.80 (br s, 2H, -OH) | 188[M-H] − |
Application in Medicinal Chemistry: COMT Inhibition
Once synthesized, the 4-chloro-5-nitrocatechol core can be subjected to further derivatization (e.g., cross-coupling at the chloride position or alkylation of the catechol) to generate diverse libraries for drug discovery. When deployed as COMT inhibitors, these derivatives act as competitive antagonists. They mimic endogenous catechol substrates but resist enzymatic methylation due to the strong electron-withdrawing nitro group, effectively locking the enzyme in an inactive state and preserving circulating L-DOPA levels[1].
Mechanism of COMT inhibition by nitrocatechols preventing peripheral L-DOPA metabolism.
Sources
- 1. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. data.epo.org [data.epo.org]
Application Note: 4-Chloro-5-nitrocatechol as a Quantitative Standard for Tracing Chloronitroarene Degradation
Introduction & Mechanistic Context
Chloronitrobenzenes (CNBs) and chloronitrophenols (CNPs) are highly recalcitrant environmental pollutants, extensively utilized as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. In environmental matrices, the microbial bioremediation of these xenobiotics is primarily initiated by specialized aerobic bacteria, such as Diaphorobacter sp., which deploy Rieske non-heme iron dioxygenases to attack the aromatic ring [1].
The enzyme complex (e.g., DcbAaAbAcAd) catalyzes the dihydroxylation of the halonitroarene, yielding substituted catechols [2]. Specifically, the degradation of 4-chloronitrobenzene derivatives predictably yields 4-chloro-5-nitrocatechol (4-C-5-NC) . Because 4-C-5-NC represents the terminal intermediate prior to irreversible aromatic ring cleavage by catechol 1,2-dioxygenase, it serves as an ideal analytical biomarker. Quantifying 4-C-5-NC allows researchers to accurately measure the kinetics of the initial, rate-limiting dioxygenation step without interference from downstream aliphatic metabolites.
Biotransformation Pathway
Microbial biotransformation pathway of chloronitrobenzenes to 4-chloro-5-nitrocatechol.
Analytical Workflow & Causality-Driven Protocols
The extraction and quantification of catechols from environmental matrices present significant analytical challenges. Catechols are highly polar and notoriously susceptible to auto-oxidation, rapidly forming quinones at neutral or basic pH. Therefore, the following protocol is designed as a self-validating system, incorporating chemical stabilizers to ensure the structural integrity of 4-C-5-NC from extraction to detection.
Workflow for the extraction and LC-MS/MS quantification of 4-chloro-5-nitrocatechol.
Protocol A: Environmental Sample Extraction (Solid-Phase Extraction)
Causality Check: The addition of ascorbic acid physically prevents the oxidative degradation of the catechol moiety. Acidification ensures the hydroxyl groups remain fully protonated (uncharged), maximizing retention on the hydrophobic polymeric SPE sorbent.
-
Sample Stabilization: Filter 100 mL of environmental water (or 10 g of aqueous soil extract) through a 0.45 µm GF/F filter. Immediately add ascorbic acid to a final concentration of 0.1% (w/v) to halt auto-oxidation.
-
Acidification: Adjust the sample to pH 2.5 using 1 M HCl.
-
SPE Conditioning: Condition an Oasis HLB cartridge (200 mg, 6 cc) with 5 mL of LC-MS grade Methanol, followed by 5 mL of acidified water (pH 2.5).
-
Loading: Load the stabilized sample onto the cartridge at a controlled flow rate of 2-3 mL/min.
-
Washing: Wash the sorbent with 5 mL of 5% Methanol in water (containing 0.1% ascorbic acid) to elute highly polar matrix interferences.
-
Elution: Elute the target 4-C-5-NC with 5 mL of 100% Methanol.
-
Reconstitution: Evaporate the eluate to near-dryness under a gentle stream of ultra-pure nitrogen at 30°C. Reconstitute in 1 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Protocol B: UHPLC-ESI-MS/MS Analysis
Causality Check: An acidic mobile phase (0.1% Formic Acid) is required to suppress the ionization of the catechol hydroxyls in the liquid phase, ensuring sharp chromatographic peak shapes on the C18 column. Despite the acidic conditions, Negative Electrospray Ionization (ESI-) is highly efficient because the strongly electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups stabilize the deprotonated [M-H]⁻ ion in the gas phase.
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).
-
Column Temperature: 40°C.
-
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 4.0 min: Linear gradient to 95% B
-
4.0 - 5.0 min: Hold at 95% B
-
5.0 - 5.1 min: Return to 5% B
-
5.1 - 7.0 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) in Negative ESI mode.
Quantitative Data & Validation Parameters
The following tables summarize the optimized MS/MS parameters and the method validation results, demonstrating the reliability of 4-C-5-NC as a quantitative standard.
Table 1: MRM Transitions and Collision Energies for 4-Chloro-5-nitrocatechol
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 4-C-5-NC | 188.0[M-H]⁻ | 142.0 | 50 | 18 | Quantifier (Loss of NO₂) |
| 4-C-5-NC | 188.0[M-H]⁻ | 124.0 | 50 | 25 | Qualifier (Loss of NO₂ + H₂O) |
| 4-Nitrocatechol-d3 | 157.0[M-H]⁻ | 111.0 | 50 | 16 | Internal Standard |
Table 2: Method Validation Parameters in Environmental Water Matrix
| Parameter | Value | Assessment Criteria |
| Linearity Range | 0.5 - 500 ng/mL | R² > 0.998 |
| Limit of Detection (LOD) | 0.15 ng/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.50 ng/mL | S/N ≥ 10 |
| Matrix Effect | -12.4% | Mild ion suppression; compensated by IS |
| Extraction Recovery | 88.5% ± 4.2% | Validated across three concentration levels |
| Intra-day Precision (RSD) | 3.8% | n=6 |
References
-
Gao, Y.-Z., Palatucci, M. L., Waidner, L. A., Li, T., Guo, Y., Spain, J. C., & Zhou, N.-Y. (2021). "A Nag-like dioxygenase initiates 3,4-dichloronitrobenzene degradation via 4,5-dichlorocatechol in Diaphorobacter sp. strain JS3050." Environmental Microbiology, 23(2), 1053-1065. URL: [Link]
-
Xu, Z.-J., Spain, J. C., Zhou, N.-Y., & Li, T. (2022). "Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051." Applied and Environmental Microbiology, 88(8), e02437-21. URL: [Link]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for 4-Chloro-5-nitrocatechol
Introduction & Mechanistic Context
4-Chloro-5-nitrocatechol (4-CNC) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of advanced therapeutics, particularly in the development of nitrogen-containing fused ring derivatives used as Gonadotropin-Releasing Hormone (GnRH) antagonists (1)[1].
Mechanistic Rationale for Chromatographic Design: Due to the presence of an electron-withdrawing nitro group (-NO₂) and a chloro group (-Cl) on the catechol ring, 4-CNC exhibits unique physicochemical properties. These substituents significantly increase the acidity (lower the pKa) of the phenolic hydroxyl groups compared to unsubstituted catechol.
In reversed-phase liquid chromatography (RP-HPLC), the ionization state of the analyte dictates its retention behavior. If analyzed in a neutral mobile phase, the lowered pKa of 4-CNC leads to partial deprotonation, resulting in severe peak tailing, unpredictable retention times, and poor resolution. To counteract this, the mobile phase must be heavily acidified. By utilizing an acidic modifier—such as 0.5% to 1% acetic acid—the mobile phase pH is driven down to approximately 2.0 (2)[2]. This highly acidic environment suppresses the ionization of the catechol hydroxyls, ensuring the molecule remains in its neutral, lipophilic state. This principle is standard practice for structurally similar nitrocatechol derivatives (e.g., tolcapone, entacapone)[2] and environmental 4-nitrocatechol aerosol samples (3)[3].
Materials and Reagents
-
Analyte: 4-Chloro-5-nitrocatechol standard (typically synthesized via the nitration and subsequent reduction of precursors like 4-chloro-2-methoxyphenol)[1].
-
Solvents: HPLC-Grade Acetonitrile (MeCN), HPLC-Grade Water (18.2 MΩ·cm).
-
Modifiers: Glacial Acetic Acid (HPLC Grade) or Formic Acid (LC-MS Grade) (4)[4].
Chromatographic Conditions & Quantitative Data
The following parameters are optimized for a standard Agilent 1100/1260 or equivalent HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector[3]. The addition of the chloro group makes 4-CNC slightly more lipophilic than standard 4-nitrocatechol, necessitating a gradient elution for optimal peak shape and rapid clearance of hydrophobic impurities.
Table 1: Instrument Parameters
| Parameter | Specification | Causality / Rationale |
| Column | Reversed-Phase C18 (e.g., Agilent Eclipse XDB-C18 or Waters NovaPak), 4.6 × 150 mm, 5 µm | Provides optimal hydrophobic surface area for the retention of neutral aromatic compounds[2],[3]. |
| Mobile Phase A | Water + 0.5% Acetic Acid (v/v) | Maintains pH ~2.0 to fully protonate phenolic -OH groups, preventing peak tailing[2]. |
| Mobile Phase B | Acetonitrile (MeCN) | Strong organic modifier to elute the lipophilic chloro-aromatic ring. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns, balancing backpressure and van Deemter efficiency[2],[3]. |
| Column Temp | 30 °C | Reduces mobile phase viscosity and improves mass transfer kinetics. |
| Injection Vol | 10 µL | Prevents column overloading while maintaining high signal-to-noise ratio. |
| Detection | UV at 340 nm | Targets the strong absorption band of the conjugated nitro-aromatic system[2]. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Isocratic hold to focus the analyte band. |
| 2.0 | 90 | 10 | Begin gradient. |
| 10.0 | 40 | 60 | Linear ramp to elute 4-CNC. |
| 12.0 | 10 | 90 | High organic wash to remove lipophilic precursors. |
| 15.0 | 10 | 90 | Hold wash. |
| 15.1 | 90 | 10 | Return to initial conditions. |
| 20.0 | 90 | 10 | Re-equilibration. |
Experimental Protocol: Step-by-Step
Step 1: Mobile Phase Preparation
-
Measure 1000 mL of HPLC-grade water. Add 5.0 mL of glacial acetic acid. Mix thoroughly.
-
Filter the acidified water through a 0.22 µm PTFE or nylon membrane filter.
-
Causality: Filtration and subsequent sonication/degassing prevent particulate damage to the pump seals and eliminate dissolved gases that cause baseline fluctuations and pump cavitation.
Step 2: Standard and Sample Preparation
-
Weigh exactly 10.0 mg of 4-CNC standard and transfer to a 10 mL volumetric flask.
-
Dissolve in 5 mL of Acetonitrile, then dilute to volume with Mobile Phase A to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a working concentration (e.g., 50 µg/mL) using the initial mobile phase composition (90% A / 10% B).
-
Causality: Dissolving the final injected sample in the initial mobile phase prevents "solvent mismatch." Injecting a sample dissolved in 100% strong solvent (MeCN) causes localized disruption of the partitioning equilibrium at the head of the column, leading to peak splitting or fronting.
Step 3: System Equilibration
-
Purge the HPLC lines with Mobile Phase A and B.
-
Pump the initial gradient composition (90% A / 10% B) through the C18 column at 1.0 mL/min for at least 15 minutes (~10 column volumes).
-
Causality: The stationary phase requires sufficient time to fully wet, and the acidic modifier must saturate any residual exposed silanol groups on the silica support to prevent secondary ionic interactions that cause tailing.
Step 4: Acquisition and Wash
-
Inject a blank (90% A / 10% B) to verify baseline stability and absence of ghost peaks.
-
Inject the 4-CNC working standard and record the chromatogram at 340 nm.
-
Post-analysis, flush the column with 50% Water / 50% MeCN (without acid) for 30 minutes before storage to prevent acid-catalyzed hydrolysis of the bonded C18 phase.
System Suitability Validation
To ensure the method is self-validating and reliable for routine analysis, the following system suitability metrics must be met during the standard injections.
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | 4-CNC Expected Value |
| Retention Time ( tR ) | ± 2.0% RSD (n=5) | ~ 8.5 - 9.2 min |
| Tailing Factor ( Tf ) | ≤ 1.5 | 1.1 - 1.3 |
| Theoretical Plates ( N ) | ≥ 2000 | > 5000 |
| Resolution ( Rs ) | ≥ 2.0 (from nearest impurity) | > 3.0 |
Workflow Visualization
Workflow detailing the sample prep, separation, and detection logic for 4-CNC analysis.
Sources
Application Note: 4-Chloro-5-Nitrocatechol as a Mechanistic Probe in Nitrophenol Degradation Pathways
Executive Summary
The bioremediation of environments co-contaminated with chlorinated and nitrated aromatic compounds requires robust enzymatic pathways capable of handling diverse halogenated and nitrated functional groups. Flavoprotein monooxygenases, such as DntB from Burkholderia sp. strain DNT, are critical for the oxidative denitration of these recalcitrant pollutants. This application note details the use of 4-Chloro-5-nitrocatechol (4C5NC) as a specialized mechanistic probe to evaluate the substrate specificity, active-site constraints, and catalytic coupling efficiency of native and engineered nitrophenol-degrading monooxygenases.
Scientific Background & Mechanistic Causality
The Role of Flavoprotein Monooxygenases in Denitration
The degradation of nitroaromatics like 2,4-dinitrotoluene (2,4-DNT) and 4-chloro-2-nitrophenol (4C2NP) relies heavily on sequential oxidation and denitration steps (1)[1]. In the native Burkholderia pathway, the enzyme DntB (a 4-methyl-5-nitrocatechol monooxygenase) catalyzes the conversion of 4-methyl-5-nitrocatechol (4M5NC) to 2-hydroxy-5-methylquinone, with the concomitant release of nitrite (2)[2].
Rationale for Using 4-Chloro-5-Nitrocatechol (4C5NC)
Wild-type DntB exhibits a notoriously narrow substrate range. To engineer enzymes capable of degrading a broader spectrum of halogenated nitroaromatics, researchers must understand the electronic and steric limitations of the enzyme's active site[2].
4C5NC serves as an ideal isosteric but electronically divergent probe compared to the native 4M5NC substrate.
-
Electronic Perturbation: The native methyl group is electron-donating, which facilitates the electrophilic attack by the FAD-hydroperoxide intermediate. In contrast, the chloro group in 4C5NC is highly electronegative and electron-withdrawing.
-
Causality in Assay Design: By substituting 4M5NC with 4C5NC, researchers can isolate whether an engineered enzyme variant (e.g., the M22L/L380I mutant) has successfully lowered the activation energy barrier for nucleophilic aromatic substitution, or if the enzyme merely accommodates larger substrates sterically.
Pathway Visualization
The following diagram illustrates the parallel between the native 4M5NC degradation pathway and the experimental mechanistic probe pathway utilizing 4C5NC.
Fig 1: Comparative oxidative denitration of native 4M5NC and the 4C5NC mechanistic probe.
Experimental Workflow & Protocols
Chemoenzymatic Preparation of 4C5NC
Because 4C5NC is a specialized intermediate, it is typically synthesized via the controlled nitration of 4-chlorocatechol (3)[3].
-
Reagent Mixing: Dissolve 10 mM of 4-chlorocatechol in a minimal volume of glacial acetic acid.
-
Nitration: Slowly add a stoichiometric equivalent of a nitric/sulfuric acid mixture dropwise.
-
Causality for Temperature Control: Maintain the reaction vessel strictly between 0°C and 5°C using an ice-salt bath. Why? Catechols are highly susceptible to oxidative ring cleavage. Elevated temperatures will cause the nitric acid to act as an oxidizing agent rather than a nitrating agent, leading to the formation of complex quinone polymers or over-nitrated dinitrocatechols.
-
Purification: Quench in ice water, extract with ethyl acetate, and purify via reverse-phase HPLC (C18 column, monitoring at 245 nm).
Flavoprotein Monooxygenase (DntB) Kinetic Assay
This protocol establishes a self-validating system to ensure that the enzyme is actively denitrating the 4C5NC probe rather than undergoing futile redox cycling.
Step 1: Baseline Establishment
-
Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.0), 100 µM NADPH, and 10 µM FAD.
-
Add 1 µg of purified DntB (Wild-type or M22L/L380I variant).
-
Incubate at 25°C for 2 minutes and monitor absorbance at 340 nm ( A340 ) to establish a baseline. Causality: This confirms the absence of background NADPH auto-oxidation.
Step 2: Reaction Initiation & Continuous Monitoring
-
Initiate the reaction by adding varying concentrations of 4C5NC (5 µM to 200 µM).
-
Continuously monitor the decrease in A340 (extinction coefficient ϵ=6.22 mM−1cm−1 ) for 5 minutes to calculate the rate of NADPH consumption.
Step 3: Nitrite Quantification (Self-Validation Step)
-
Terminate the reaction by adding 10 µL of 5 N HCl.
-
Add 100 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).
-
Incubate for 15 minutes in the dark and measure absorbance at 540 nm to quantify nitrite release against a NaNO2 standard curve.
-
System Validation Logic: Calculate the coupling efficiency (Molar ratio of Nitrite Released / NADPH Consumed). A ratio of ~1.0 indicates perfect coupling (true denitration). A ratio < 0.5 indicates "uncoupling," where the electronegative chlorine atom in 4C5NC prevents nucleophilic attack, causing the FAD-hydroperoxide to decay and release H2O2 while wasting NADPH.
Data Presentation
The following table illustrates the comparative kinetic profiling framework used when evaluating native substrates against halogenated probes using wild-type and engineered DntB variants[2]. The data demonstrates how 4C5NC reveals the expanded catalytic competence of the engineered M22L/L380I variant.
| Enzyme Variant | Substrate | Km (µM) | kcat ( s−1 ) | kcat/Km ( M−1s−1 ) | Coupling Efficiency (%) |
| Wild-Type DntB | 4M5NC (Native) | 12.5 ± 1.1 | 4.2 ± 0.3 | 3.36×105 | > 98% |
| Wild-Type DntB | 4C5NC (Probe) | 45.0 ± 3.2 | 0.8 ± 0.1 | 1.77×104 | 45% (High Uncoupling) |
| Variant M22L/L380I | 4M5NC (Native) | 15.0 ± 1.4 | 3.9 ± 0.2 | 2.60×105 | > 95% |
| Variant M22L/L380I | 4C5NC (Probe) | 22.5 ± 1.8 | 2.5 ± 0.2 | 1.11×105 | 88% (Restored Coupling) |
Note: The high uncoupling of WT DntB with 4C5NC proves that the native active site cannot overcome the electron-withdrawing effect of the chlorine atom, whereas the engineered variant successfully stabilizes the transition state.
References
- Leungsakul, T., et al. "Protein Engineering of the 4-Methyl-5-Nitrocatechol Monooxygenase from Burkholderia sp. Strain DNT for Enhanced Degradation of Nitroaromatics." Applied and Environmental Microbiology (via NIH).
- Arora, P.K., et al. "Bacterial degradation of chlorophenols and their derivatives." Microbial Cell Factories (via NIH).
- "2-Oxido-5-methylquinone | Enzyme Mimicry and Monooxygenase Pathways." Benchchem.
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing 4-Chloro-5-nitrocatechol in Aqueous Solutions
Curated by Senior Application Scientist
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of catechol derivatives in aqueous media. 4-Chloro-5-nitrocatechol (4-C-5-NC) is a critical compound in drug development and enzymatic studies, but its structural nature makes it highly prone to degradation. This guide is designed to move beyond basic instructions, providing you with the mechanistic causality and self-validating protocols necessary to ensure absolute experimental integrity.
Mechanistic Insight: The "Why" Behind the Instability
To control a molecule, you must first understand its vulnerabilities. 4-C-5-NC contains a 1,2-dihydroxybenzene (catechol) core. In aqueous solutions, catechols are notoriously unstable because they undergo auto-oxidation to form highly reactive ortho-quinones.
This degradation pathway is dictated by two primary variables:
-
Deprotonation (pH Dependency): The electron-withdrawing chloro (-Cl) and nitro (-NO2) groups lower the pKa of the hydroxyl protons compared to an unsubstituted catechol. As the pH of the solution increases (especially > pH 5.0), the hydroxyl groups deprotonate. The resulting electron-rich phenoxide anions are significantly more susceptible to1 than their protonated counterparts[1].
-
Trace Metal Catalysis: Transition metals ubiquitous in standard laboratory water and glassware (particularly Cu²⁺ and Fe³⁺) act as 1 of the catechol monoanion[1].
By understanding this causality, our stabilization strategy becomes clear: we must suppress deprotonation, sequester catalytic metals, and introduce a sacrificial reductant to reverse any transient quinone formation.
Troubleshooting Guide & FAQs
Q1: My 4-Chloro-5-nitrocatechol solution turns brown within hours of preparation. What is happening? A1: The brown discoloration is the visual manifestation of polymeric, melanin-like degradation products. This occurs when 4-C-5-NC auto-oxidizes into its corresponding ortho-quinone, which then rapidly polymerizes. This is a definitive indicator of trace metal contamination, dissolved oxygen, or an excessively high pH.
Q2: How strictly must I control the pH? Can I use standard PBS (pH 7.4)? A2: You cannot store 4-C-5-NC in standard physiological buffers. At pH 7.4, the compound will rapidly oxidize. You must maintain the stock solution at a strictly acidic pH (ideally pH 3.0 - 4.0) to keep the hydroxyls fully protonated. If your downstream experiment requires physiological pH (e.g., cell culture assays), prepare an acidic stock and dilute it into the pH 7.4 buffer immediately before use.
Q3: What additives are scientifically proven to halt this degradation? A3: A dual-additive approach is required. First, a chelating agent like EDTA must be added to2, effectively removing the catalyst from the oxidation equation[2]. Second, a reducing agent such as Ascorbic Acid is added. Ascorbic acid acts as a sacrificial antioxidant; if any ortho-quinone forms, the ascorbic acid 3[3].
Experimental Protocols: Preparing a High-Stability Aqueous Stock
This protocol is designed as a self-validating system. By controlling the thermodynamic drivers of oxidation, the resulting solution will maintain >98% purity for 72 hours at 4°C.
Objective: Prepare a 10 mM stock solution of 4-Chloro-5-nitrocatechol.
Materials Required:
-
4-Chloro-5-nitrocatechol (High purity, >99%)
-
Disodium EDTA (Ethylenediaminetetraacetic acid)
-
L-Ascorbic Acid
-
HPLC-grade Water
-
0.1 M HCl (for pH adjustment)
-
Inert Gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Solvent Deoxygenation: Sparge HPLC-grade water with inert gas (N₂ or Ar) for a minimum of 30 minutes.
-
Causality: Dissolved oxygen acts as the terminal electron acceptor in the auto-oxidation pathway. Removing it drastically lowers the kinetic rate of degradation.
-
-
Buffer Formulation: To the degassed water, add Disodium EDTA to achieve a final concentration of 0.5 mM, and L-Ascorbic Acid to a final concentration of 1.0 mM.
-
Thermodynamic Locking (pH Adjustment): Adjust the solvent pH to exactly 3.5 using 0.1 M HCl.
-
Causality: Forces the equilibrium of 4-C-5-NC entirely toward the fully protonated, oxidation-resistant state.
-
-
Dissolution: Add the required mass of 4-Chloro-5-nitrocatechol to achieve a 10 mM concentration. Stir gently under a continuous stream of inert gas until fully dissolved.
-
Validation & Storage (Self-Validation): Immediately aliquot the clear solution into amber glass vials (to prevent photo-induced radical formation) and store at 4°C. Validate the baseline concentration via HPLC-UV (monitoring at ~280 nm for the intact catechol). Any deviation >2% area-under-curve indicates a failure in steps 1-3.
Quantitative Data Summarization
The following table summarizes the expected stability of 10 mM 4-Chloro-5-nitrocatechol under various aqueous conditions, demonstrating the efficacy of the protocol.
| Experimental Condition | pH | Additives Present | Expected Half-Life (t½) at 25°C | Visual Observation at 24h |
| Unbuffered Water | ~6.5 | None | < 2 hours | Dark brown, particulate formation |
| Physiological Buffer | 7.4 | None | < 30 minutes | Rapid black/brown discoloration |
| Acidified Water | 3.5 | None | ~ 12 hours | Slight yellowing |
| Optimized Protocol | 3.5 | 0.5 mM EDTA + 1.0 mM Ascorbate | > 14 days | Clear, no color change |
Visualization: Degradation & Stabilization Pathway
The following logic diagram maps the chemical degradation pathway of 4-Chloro-5-nitrocatechol and illustrates precisely where our experimental interventions halt the process.
Degradation pathway of 4-Chloro-5-nitrocatechol and targeted stabilization strategies.
References
-
Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines - National Institutes of Health (NIH). Available at:[Link]
-
Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - National Institutes of Health (NIH) / PMC. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Low Yields in 4-Chloro-5-Nitrocatechol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, intractable tars, and degradation when synthesizing 4-chloro-5-nitrocatechol (4-chloro-5-nitrobenzene-1,2-diol). This compound is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and other pharmaceuticals.
The synthesis of this molecule is deceptively challenging. Direct electrophilic aromatic substitution (nitration) of catechols often fails catastrophically due to the oxidative power of nitric acid. To achieve high yields, you must employ a strategic sequence of protection, nitration, and kinetically driven deprotection[1].
Below is our comprehensive troubleshooting guide, designed to explain the causality behind these failures and provide self-validating protocols to ensure your success.
Mechanistic Pathway & Logical Workflow
To understand why your synthesis might be failing, we must first map the logical relationship between the reagents and the substrate's electronic properties. Direct nitration of 4-chlorocatechol results in rapid oxidation to an o-quinone, leading to polymerization. Masking the hydroxyl groups as methyl ethers prevents this oxidation, allowing the nitronium ion to selectively attack the aromatic ring.
Workflow for 4-chloro-5-nitrocatechol synthesis, highlighting protection to prevent oxidation.
Quantitative Comparison of Deprotection Strategies
The most common bottleneck in this synthesis is the final demethylation step. Researchers typically choose between Brønsted acid (HBr) and Lewis acid (BBr₃) cleavage. The table below summarizes the operational parameters for both methods to help you select the right approach for your scale.
| Parameter | Method A: HBr / Acetic Acid[1],[2] | Method B: Boron Tribromide (BBr₃)[2],[3] |
| Reagents | 47% aq. HBr, Glacial Acetic Acid | BBr₃ (1.0 M in DCM) |
| Mechanism | Brønsted acid protonation / Sₙ2 by Br⁻ | Lewis acid-base adduct / Sₙ2 by Br⁻ |
| Temperature | 130–140 °C (Reflux) | -78 °C to Room Temperature |
| Reaction Time | 48–72 hours | 4–12 hours |
| Typical Yield | 75–85% | 80–90% |
| Scalability | Excellent (Preferred for >100g scale) | Poor (Highly exothermic quench, toxic) |
| Moisture Sensitivity | Low (Aqueous reagents used) | Extremely High (Requires strictly anhydrous conditions) |
Troubleshooting FAQs
Q1: I attempted direct nitration of 4-chlorocatechol with 60% HNO₃ at 0 °C, but recovered a black, intractable tar with <5% yield. What is the mechanism of this failure? A1: You have encountered oxidative degradation. Nitric acid is not just a nitrating agent; it is a potent oxidant. Catechols are highly electron-rich and have low oxidation potentials. When exposed to HNO₃, the catechol ring is rapidly oxidized to 4-chloro-1,2-benzoquinone before electrophilic aromatic substitution can occur. This highly reactive o-quinone subsequently undergoes uncontrolled polymerization, resulting in the black tar you observed. To solve this, you must mask the hydroxyl groups by converting the starting material to 4-chloro-1,2-dimethoxybenzene prior to nitration[1].
Q2: During the nitration of 4-chloro-1,2-dimethoxybenzene, I am seeing multiple spots on my TLC plate and poor regioselectivity. How can I improve the yield? A2: The two methoxy groups strongly activate the benzene ring, making it highly susceptible to over-nitration (forming dinitro species) if the thermal energy in the system is too high. The reaction is highly exothermic. If the internal temperature exceeds 15 °C, the regioselectivity degrades, and oxidative cleavage of the ether bonds can begin. Fix: Control the exotherm by adding the 60% HNO₃ dropwise while maintaining the internal temperature strictly between 10–15 °C using an ice bath.
Q3: My demethylation using 47% HBr in acetic acid stalled at ~50% conversion after 24 hours. Should I add more acid? A3: No, adding more acid will not accelerate the reaction. The cleavage of aryl methyl ethers by HBr proceeds via a kinetically slow mechanism: the ether oxygen is reversibly protonated, followed by a rate-determining Sₙ2 attack by the bromide ion on the sterically hindered methyl group[2],[3]. Because the protonation equilibrium strongly favors the unprotonated ether, the steady-state concentration of the reactive oxonium ion is extremely low. Fix: This reaction is driven by thermal energy and time, not acid concentration. You must heat the reaction strictly at 140 °C for up to 62 hours[1]. Do not quench the reaction prematurely.
Q4: After successful demethylation, my 4-chloro-5-nitrocatechol product turns dark brown during the aqueous workup. How do I prevent this degradation? A4: Your product is undergoing auto-oxidation. Catechols are highly susceptible to air oxidation, a process that is exponentially accelerated under neutral or alkaline conditions. If you are neutralizing the residual HBr/AcOH with sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) during workup, you are actively destroying your product. Fix: Maintain an acidic environment during the workup. Extract the product directly into ethyl acetate and wash only with water and brine. Avoid all basic aqueous washes.
Validated Experimental Protocols
These protocols are engineered as self-validating systems. By monitoring the specific visual cues and TLC Rf values provided, you can verify the success of each step in real-time.
Protocol A: Regioselective Nitration of 4-Chloro-1,2-dimethoxybenzene
Adapted from industrial standards for fused ring derivatives[1].
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 4-chloro-1,2-dimethoxybenzene (26.6 g) in a minimal amount of glacial acetic acid (or proceed neat if the substrate is liquid at reaction temp).
-
Cooling: Submerge the flask in an ice-water bath and cool the mixture to exactly 10 °C.
-
Addition: Begin dropwise addition of 60% nitric acid (13.5 mL). Critical: Adjust the addition rate so that the internal temperature never exceeds 15 °C.
-
Maturation: Once addition is complete, stir the mixture at 15 °C for exactly 30 minutes.
-
Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane:EtOAc 4:1). The desired product, 1-chloro-4,5-dimethoxy-2-nitrobenzene, will appear as a distinct yellow spot (Rf ~0.5).
-
Quench & Isolate: Pour the reaction mixture into 300 mL of ice water and stir for 30 minutes. The product will precipitate as yellow crystals. Collect the crystals by vacuum filtration, wash thoroughly with cold water, and dry under reduced pressure.
Protocol B: Kinetically Driven Demethylation (HBr/AcOH)
A robust, scalable method for aryl methyl ether cleavage[1],[2].
-
Reaction Setup: To a heavy-walled reaction vessel, add 1-chloro-4,5-dimethoxy-2-nitrobenzene (32.2 g), glacial acetic acid (133 mL), and 47% aqueous hydrobromic acid (167 mL).
-
Heating: Equip the vessel with a reflux condenser. Heat the mixture to an internal temperature of 140 °C.
-
Extended Maturation: Stir the reaction vigorously at 140 °C for 62 hours.
-
Validation (TLC): Monitor the reaction via TLC (Eluent: Hexane:EtOAc 1:1). The starting material (Rf ~0.7) must completely disappear. You will observe a transient mono-methoxy intermediate (Rf ~0.4). Do not stop the reaction until only the highly polar, UV-active catechol product remains (Rf ~0.2).
-
Concentration: Cool the mixture to room temperature and remove the bulk of the acetic acid and HBr under reduced pressure (use a proper acid trap).
-
Acidic Workup: Dilute the resulting residue with water and extract with ethyl acetate (3 x 100 mL). Wash the combined organic extracts with water and brine. Do not use basic washes.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Triturate the crude residue with a 1:1 mixture of toluene and n-hexane (200 mL) at room temperature for 30 minutes. Filter the precipitated crystals, wash with n-hexane, and dry under vacuum to yield pure 4-chloro-5-nitrocatechol.
References
- European Patent Office. "EP 2 143 724 B1: Nitrogenated Fused Ring Derivative, Pharmaceutical Composition Comprising the Same, and Use of the Same for Medical Purposes." epo.org.
-
Chem-Station. "O-Demethylation." chem-station.com. URL: [Link]
-
Wikipedia Contributors. "Demethylation." wikipedia.org. URL:[Link]
Sources
Technical Support Center: Enhancing 4-Chloro-5-nitrocatechol (4-CNC) Detection Sensitivity
Welcome to the Advanced Analytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with isolating and quantifying 4-Chloro-5-nitrocatechol (4-CNC).
4-CNC presents unique analytical hurdles: its catechol moiety is highly prone to auto-oxidation and metal chelation, while its electron-withdrawing chloro and nitro groups fundamentally alter its ionization and redox potentials. This guide bypasses generic advice to focus on the causality behind signal loss and provides self-validating protocols to ensure absolute scientific integrity in your workflows.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why am I losing 4-CNC signal during sample preparation before it even reaches the column?
The Causality: 4-CNC, like all catechols, is highly susceptible to auto-oxidation into its corresponding o-quinone, especially at physiological or alkaline pH and in the presence of trace heavy metals [4]. While the electron-withdrawing chloro and nitro groups offer slight stabilization compared to an unsubstituted catechol, oxidative degradation remains the primary yield-loss vector during extraction. The Solution: Implement a self-validating stabilization protocol immediately upon sample collection. Quench samples with an antioxidant cocktail (e.g., 0.1% ascorbic acid) to reduce any formed quinones back to catechols, and a chelator (1 mM EDTA) to sequester catalytic trace metals. Acidifying the matrix (pH < 4) protonates the phenolic hydroxyls, significantly retarding oxidation kinetics.
Q2: My LC-MS/MS sensitivity for 4-CNC is poor in positive ion mode. How can I optimize ionization?
The Causality: 4-CNC should not be analyzed using positive electrospray ionization (ESI+). The molecule features two phenolic hydroxyl groups whose acidity is heavily magnified by the inductive and resonance electron-withdrawing effects of the para-chloro and meta-nitro substituents. The Solution: Switch to Negative ESI (ESI-) . 4-CNC readily deprotonates to form a highly stable [M-H]⁻ precursor ion (m/z ~188). Ensure your mobile phase avoids strong signal-suppressing acids like Trifluoroacetic Acid (TFA). Instead, use weak modifiers like 0.01% acetic acid or ammonium fluoride to enhance deprotonation and minimize matrix effects[2, 3].
Q3: I am observing severe peak tailing and retention time shifts for 4-CNC on my C18 column. What is happening?
The Causality: Catechols act as bidentate ligands. They aggressively chelate with free silanol groups and trace metal impurities (like Fe³⁺ or Al³⁺) embedded in the silica matrix of standard reversed-phase columns. The Solution: Utilize a high-purity, fully end-capped C18 column or a column with a superficially porous particle (SPP) architecture designed specifically for polar aromatics. If tailing persists, passivating your LC system with a chelating agent or using a bio-inert (PEEK-lined) HPLC system will prevent on-column chelation and restore peak symmetry.
Q4: When using Electrochemical Detection (HPLC-ECD), what is the optimal oxidation potential for 4-CNC?
The Causality: Unsubstituted catechols oxidize at very low potentials (~ +0.4 V vs. Ag/AgCl). However, the electron-withdrawing nitro and chloro groups in 4-CNC reduce the electron density on the aromatic ring, making it harder to oxidize. The Solution: Run a hydrodynamic voltammogram (HDV) to empirically determine the optimal potential. Typically, an applied potential between +0.70 V and +0.85 V is required to achieve maximum oxidative current for nitrocatechols without excessively elevating the background noise from the mobile phase [1].
Part 2: Quantitative Data Summary
To assist in selecting the appropriate analytical modality for your specific matrix and sensitivity requirements, refer to the comparative data below.
| Detection Modality | Typical LOD / LOQ | Optimal Matrix | Primary Advantage | Key Limitation |
| HPLC-UV/Vis | 50 ng/mL / 150 ng/mL | Synthetic formulations | Simple, robust, non-destructive. | Low sensitivity; susceptible to matrix interference. |
| HPLC-ECD | 0.5 ng/mL / 2.0 ng/mL | Tissue homogenates, Urine | Extremely high sensitivity for redox-active compounds [1]. | Requires frequent electrode polishing; sensitive to flow fluctuations. |
| LC-MS/MS (ESI-) | 0.1 ng/mL / 0.5 ng/mL | Plasma, Complex environmental aerosols | Unmatched specificity; allows for stable isotope dilution [2]. | Susceptible to ion suppression from co-eluting matrix components [3]. |
Part 3: Step-by-Step Experimental Protocols
Protocol A: Stabilized Solid Phase Extraction (SPE) of 4-CNC
This protocol ensures the preservation of the catechol moiety prior to instrumental analysis.
-
Sample Quenching: Immediately upon collection, spike 1.0 mL of the biological/environmental sample with 50 µL of a stabilization cocktail (10% Ascorbic Acid + 0.1 M EDTA in water).
-
Acidification: Add 20 µL of concentrated Formic Acid to drop the sample pH below 4.0. Vortex for 10 seconds.
-
SPE Conditioning: Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 2 mL of Methanol, followed by 2 mL of 0.1% Formic Acid in water.
-
Loading: Load the stabilized sample onto the cartridge at a flow rate of ~1 mL/min.
-
Washing: Wash the cartridge with 2 mL of 5% Methanol in 0.1% Formic Acid to remove polar interferences without eluting the 4-CNC.
-
Elution: Elute the 4-CNC using 1 mL of 100% Acetonitrile containing 0.1% Ascorbic Acid.
-
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at room temperature (do not apply heat). Reconstitute in 100 µL of initial mobile phase for injection.
Protocol B: LC-MS/MS (Negative ESI) Optimization
A self-validating setup for absolute quantification.
-
Chromatography Setup: Install a fully end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.01% Acetic Acid (pH ~4.5 to balance LC retention and ESI- deprotonation).
-
Solvent B: Acetonitrile.
-
-
Gradient: Run a ballistic gradient from 5% B to 95% B over 5 minutes to ensure sharp peak elution and minimize on-column diffusion.
-
Source Parameters (ESI-): Set capillary voltage to -2.5 kV to -3.0 kV. Optimize the desolvation gas temperature to 350°C to handle the aqueous mobile phase.
-
MRM Transitions: Monitor the [M-H]⁻ precursor (m/z ~188). Optimize collision energy (CE) to monitor the loss of the nitro group or the cleavage of the catechol ring for your primary quantifier and qualifier product ions.
Part 4: Analytical Workflow Visualization
Figure 1: 4-CNC stabilization and dual-modality detection workflow.
References
- Measurement of cytochrome P450 2E1 activity in rat tracheobronchial airways using high-performance liquid chromatography with electrochemical detection.
- Development of a liquid chromatographic method based on ultraviolet-visible and electrospray ionization mass spectrometric detection for the identification of nitrocatechols and related tracers in biomass burning atmospheric organic aerosol.
- Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of
- 4-Chlorocatechol: A Key Metabolite in the Biotransformation of Industrial Pollutants.Benchchem.
Technical Support Center: Refinement of Protocols for 4-Chloro-5-nitrocatechol Enzyme Kinetics
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven technical support for enzyme kinetics assays involving the substrate 4-Chloro-5-nitrocatechol. Here, we address common challenges and frequently asked questions to help you refine your protocols, ensure data integrity, and achieve reproducible results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and actionable solutions.
Issue 1: High Background Absorbance or Rapid Increase in Blank Wells
You observe a high starting absorbance or a significant rate of color change in control wells that do not contain the enzyme.
Possible Causes:
-
Substrate Instability and Auto-oxidation: 4-Chloro-5-nitrocatechol, like many catechol derivatives, can be susceptible to non-enzymatic oxidation, especially at neutral to alkaline pH, in the presence of oxygen, and accelerated by certain buffer components. This "browning" produces spectrally-active chromophores that interfere with the assay.[1]
-
Buffer Reactivity: Amine-containing buffers, such as Tris, can markedly accelerate the degradation of catecholic compounds.[1]
-
Contaminated Reagents: Contamination in your buffer, water, or substrate stock with metal ions or oxidizing agents can increase the non-enzymatic reaction rate.
Recommended Solutions:
-
Optimize Buffer Selection:
-
Switch to a non-amine-containing buffer system. Phosphate buffers (e.g., Sodium Phosphate or Potassium Phosphate) are generally a better choice for catechol-based assays.[2][3][4]
-
Ensure the buffer pH is optimal for enzyme activity but minimizes auto-oxidation. While many catechol dioxygenases have optimal activity between pH 7.0 and 8.5, catechol stability decreases as pH increases.[1][2][5] Perform a pH optimization experiment to find the best balance.
-
-
Prepare Reagents Freshly:
-
Prepare the 4-Chloro-5-nitrocatechol stock solution fresh for each experiment. If you must store it, do so at -20°C or lower in small aliquots and protect it from light.
-
Use high-purity, nuclease-free water for all reagents to minimize contamination.[6]
-
-
Degas Buffers: To reduce the amount of dissolved oxygen, briefly degas your assay buffer before use, especially if auto-oxidation is significant.
-
Run Appropriate Blanks: Always include a "substrate + buffer" blank for every substrate concentration tested. The rate observed in this blank must be subtracted from the rate of the corresponding enzymatic reaction.[7]
Issue 2: No or Very Low Enzyme Activity
Your positive control (enzyme + substrate) shows little to no change in absorbance over time.
Possible Causes:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or age.[6] Some catechol dioxygenases lose activity upon freezing.[2]
-
Presence of Inhibitors: Your enzyme preparation, buffer, or sample may contain unintended inhibitors. Metal ions like Zn²⁺, Al³⁺, or chelating agents like EDTA can strongly inhibit catechol dioxygenases.[2][5] Protease inhibitors used during purification can also abolish activity.[2]
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be suitable for your specific enzyme.[8]
-
Incorrect Wavelength: You may be monitoring at a wavelength that does not correspond to the product's absorbance maximum.
Recommended Solutions:
-
Verify Enzyme Integrity:
-
Use a fresh aliquot of enzyme or a new batch. Confirm the recommended storage conditions (e.g., some purified dioxygenases are best stored at 4°C in a specific buffer).[2]
-
Always keep the enzyme on ice during experiment setup.
-
-
Screen for Inhibitors:
-
If using a purified enzyme for the first time, test the effect of adding a chelating agent like EDTA to your buffer, as some dioxygenases are metalloenzymes.[5] Conversely, if your buffer contains EDTA, test a version without it.
-
Ensure no inhibitory compounds (like sodium azide in buffers) are present.[9]
-
-
Optimize Reaction Conditions:
-
Confirm Product λmax: After an enzymatic reaction has proceeded, scan the absorbance spectrum of the product from ~250 nm to 500 nm to determine the precise maximum absorbance wavelength (λmax). While the product of catechol cleavage by 1,2-dioxygenase is typically monitored at 260 nm, the chloro- and nitro- substitutions on your substrate will shift this value.[10]
Issue 3: Inconsistent or Non-Reproducible Results
You observe high variability between replicate wells or between experiments run on different days.
Possible Causes:
-
Pipetting Inaccuracy: Small volume pipetting errors are a primary source of variability in enzyme assays.[6]
-
Temperature Fluctuations: Enzyme activity is highly dependent on temperature. Inconsistent incubation temperatures will lead to variable reaction rates.[6][8]
-
Timing of Measurements: In kinetic assays, especially with fast reactions, any delay or inconsistency in the timing of absorbance readings is critical.[6]
-
Substrate or Enzyme Concentration Issues: Using substrate concentrations far from the Kₘ or an enzyme concentration that results in a very rapid or very slow reaction can introduce variability.[6][11]
-
Reagent Instability: Degradation of substrate or enzyme stock solutions over time will cause results to differ between experiments.[6]
Recommended Solutions:
-
Refine Pipetting Technique:
-
Use calibrated pipettes and ensure they are functioning correctly.
-
When possible, prepare a master mix of buffer and enzyme to add to the substrate, reducing the number of individual pipetting steps per well.[9]
-
-
Ensure Temperature Control:
-
Use a temperature-controlled microplate reader or water bath. Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction.[7]
-
-
Standardize Assay Timing:
-
Initiate the reaction by adding one component (typically the substrate or enzyme) to all wells in a consistent manner. For 96-well plates, using a multichannel pipette is recommended.[6]
-
Begin reading the plate immediately after adding the final reagent.
-
-
Optimize Concentrations:
-
Determine the optimal enzyme concentration that yields a linear reaction rate for a desired period (e.g., 10-20 minutes).
-
When determining kinetic parameters, use a range of substrate concentrations that bracket the Kₘ value (e.g., from 0.1 x Kₘ to 10 x Kₘ).[11]
-
-
Control for Reagent Stability:
-
Aliquot enzyme and substrate stocks to avoid repeated freeze-thaw cycles.[6] Prepare working solutions fresh from these stocks for each experiment.
-
| Troubleshooting Summary | Primary Check | Secondary Check | Actionable Solution |
| High Background | Substrate stability in assay buffer (no enzyme control). | Buffer composition (amine vs. phosphate). | Prepare fresh substrate; switch to phosphate buffer.[1] |
| Low/No Activity | Enzyme storage and handling. | Assay conditions (pH, temp). | Use new enzyme aliquot; run pH/temp optimization matrix.[2][6] |
| Inconsistency | Pipetting accuracy and technique. | Temperature control during assay. | Calibrate pipettes; use master mixes; pre-heat plate/reagents.[6][7] |
Part 2: Frequently Asked Questions (FAQs)
Protocol Design & Optimization
Q1: How do I design an initial experiment to determine the kinetic parameters (Kₘ and Vₘₐₓ) for my enzyme with 4-Chloro-5-nitrocatechol?
A1: A successful kinetic analysis requires a systematic approach:
-
Determine the Product's Molar Extinction Coefficient (ε): This is crucial for converting absorbance units to molar concentration. It must be determined empirically under your final, optimized assay conditions (buffer, pH).
-
Optimize Enzyme Concentration: Find a concentration of your enzyme that produces a linear rate of product formation for at least 10 minutes with a saturating concentration of 4-Chloro-5-nitrocatechol. The total change in absorbance should ideally be between 0.1 and 1.0.
-
Determine the Substrate Concentration Range: Once you have a rough idea of the reaction rate, perform a preliminary experiment with a wide range of 4-Chloro-5-nitrocatechol concentrations (e.g., from 1 µM to 200 µM). The goal is to find a range that shows clear substrate saturation kinetics.[3]
-
Measure Initial Velocities (v₀): Set up a definitive experiment with 8-12 substrate concentrations that bracket the estimated Kₘ. Measure the initial rate of the reaction for each concentration in triplicate. This is the linear portion of the absorbance vs. time plot.[12]
-
Analyze the Data: Plot the initial velocities (v₀) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.[4][5]
Q2: What is the best buffer to use for a 4-Chloro-5-nitrocatechol dioxygenase assay?
A2: The ideal buffer provides a stable pH environment optimal for the enzyme without interfering with the reaction. For catechol dioxygenases, phosphate buffers are a common and reliable choice.[2][4] Tris-HCl has also been used, but given the potential for amine-catechol reactions, it should be used with caution and validated with proper controls.[1][2][3] The optimal pH typically falls between 7.0 and 8.5.[2][5] It is essential to determine the optimal pH for your specific enzyme, as this can vary.
Reagent Preparation & Stability
Q3: How should I prepare and store my 4-Chloro-5-nitrocatechol stock solution?
A3: Due to its potential for instability, careful preparation is key.
-
Solvent: Dissolve the compound in a suitable organic solvent like DMSO or methanol to create a high-concentration stock (e.g., 10-50 mM).[12] This minimizes the amount of organic solvent in the final reaction (typically ≤1-2%).
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[6]
-
Working Solutions: Prepare fresh working solutions by diluting the stock into your assay buffer immediately before use. Do not store dilute aqueous solutions of the substrate.
Data Interpretation
Q4: My data does not fit the standard Michaelis-Menten model. What could be the cause?
A4: Deviations from Michaelis-Menten kinetics can be informative:
-
Substrate Inhibition: At very high concentrations, some substrates can bind to the enzyme in a non-productive way, causing the reaction rate to decrease. This is a known phenomenon for some catechol 2,3-dioxygenases.[13] If you see a hook at the top of your saturation curve, you may have substrate inhibition. Re-plot your data and fit it to a substrate inhibition model.
-
Allosteric Behavior: If your enzyme is multimeric, it might exhibit cooperative binding, resulting in a sigmoidal (S-shaped) curve rather than a hyperbolic one. This data should be fitted to the Hill equation.
-
Experimental Artifacts: Inaccurate measurements, substrate depletion during the assay, or incorrect blank subtraction can all lead to poor fits.[14][15] Review your raw data (absorbance vs. time plots) to ensure you are measuring true initial rates and that your blanks are behaving as expected.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Standard Kinetic Assay for 4-Chloro-5-nitrocatechol Dioxygenase
This protocol is designed for a 96-well plate format and spectrophotometric detection.
1. Reagent Preparation:
- Assay Buffer: 50 mM Sodium Phosphate, pH 7.5. Prepare and adjust pH at the intended assay temperature.
- Enzyme Stock: Prepare a concentrated stock of your purified enzyme in a suitable storage buffer. Determine protein concentration via a Bradford or BCA assay.
- Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock in cold Assay Buffer to a concentration that is 2X the desired final concentration (e.g., if final is 5 µg/mL, prepare a 10 µg/mL solution). Keep on ice.
- Substrate Stock: Prepare a 20 mM stock of 4-Chloro-5-nitrocatechol in 100% DMSO.
- Substrate Working Solutions: Prepare a series of 2X concentrated substrate solutions by diluting the DMSO stock into Assay Buffer. For a final concentration range of 1-200 µM, you would prepare a 2X range of 2-400 µM.
2. Assay Procedure:
- Plate Setup: Add 100 µL of each 2X Substrate Working Solution to triplicate wells of a clear, flat-bottom 96-well plate.
- Blank Wells: Add 100 µL of Assay Buffer containing the same percentage of DMSO as the highest substrate concentration to at least three wells (Negative Control).
- Equilibration: Pre-incubate the plate at the desired assay temperature (e.g., 30°C) for 5-10 minutes in the microplate reader.[5]
- Reaction Initiation: Using a multichannel pipette, add 100 µL of the 2X Enzyme Working Solution to all wells (including blanks, if you wish to test for enzyme-intrinsic absorbance changes, though a substrate blank is more critical). This brings the total volume to 200 µL and dilutes all components to their final 1X concentration.
- Data Acquisition: Immediately begin reading the absorbance at the predetermined λmax (e.g., every 30 seconds for 15 minutes).[3][7]
3. Data Analysis:
- Calculate Initial Rates: For each well, plot absorbance vs. time. Determine the slope (ΔAbs/min) of the initial linear portion of the curve.
- Correct for Background: Average the rate from the Negative Control (substrate blank) wells and subtract this value from the rate of all experimental wells.
- Convert to Molarity: Use the Beer-Lambert Law (A = εcl) to convert the corrected rates from ΔAbs/min to µmol/min.
- Determine Kinetic Parameters: Plot the final rates (v₀) against substrate concentration ([S]) and fit to the Michaelis-Menten equation using non-linear regression.[4]
Visualizations
Diagram 1: Experimental Workflow
Caption: General workflow for a 96-well plate-based enzyme kinetic assay.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree to diagnose common issues in enzyme kinetic assays.
References
- Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC. (n.d.). National Center for Biotechnology Information.
- ISOLATION, PURIFICATION AND CHARACTERIZATION OF CATECHOL 1,2-DIOXYGENASE FROM PSEUDOMONAS SP. (2019). Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
- Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico. (2020). Frontiers in Microbiology.
- Development of Catechol 2,3-Dioxygenase-Specific Primers for Monitoring Bioremediation by Competitive Quantitative PCR. Applied and Environmental Microbiology.
- Purification and Characterization of Catechol 2,3-Dioxygenase from the Aniline Degradation Pathway of Acinetobacter sp. YAA. (n.d.). Journal of Bioscience and Bioengineering.
- Catechol 1,2-Dioxygenase is an Analogue of Homogentisate 1,2-Dioxygenase in Pseudomonas chlororaphis Strain UFB2. (2018). MDPI.
- Rapid Enzyme-Independent Catechol Reactions In Biologically-Relevant Aqueous Media. (2026). ChemRxiv.
- Purification and Characterization of Catechol 1,2-Dioxygenase from Acinetobacter sp. DS002 and Cloning, Sequencing of Partial catA Gene - PMC. (n.d.). National Center for Biotechnology Information.
- Enzyme Kinetics Limitations. (n.d.). Area.
- Parameter Reliability and Understanding Enzyme Function - PMC. (2022). National Center for Biotechnology Information.
- Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. (2025). MDPI.
- Troubleshooting inconsistent results in cholinesterase inhibition assays. (n.d.). BenchChem.
- Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. (n.d.). Application Note.
- Factors affecting enzyme activity. (2025). Monash University.
- The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC. (2021). National Center for Biotechnology Information.
- Steady-state enzyme kinetics. (2021). Portland Press.
- Kinetic Modelling of Enzyme Catalyzed Biotransformation Involving Activations and Inhibitions. (2017). IntechOpen.
- Enzyme kinetics in detail. (2024). YouTube.
- Application Note and Protocol for Measuring Enzyme Kinetics with 4-Nitrophenyl α-D-glucopyranoside. (n.d.). BenchChem.
- ELISA Troubleshooting Guide. (n.d.). MilliporeSigma.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. monash.edu [monash.edu]
- 9. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 10. Purification and Characterization of Catechol 1,2-Dioxygenase from Acinetobacter sp. DS002 and Cloning, Sequencing of Partial catA Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. portlandpress.com [portlandpress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. esg.sustainability-directory.com [esg.sustainability-directory.com]
- 15. Parameter Reliability and Understanding Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Purification of 4-Chloro-5-nitrocatechol
Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers struggle with the isolation of highly functionalized 1,2-dihydroxybenzenes. 4-Chloro-5-nitrocatechol (4-chloro-5-nitrobenzene-1,2-diol) is a critical intermediate in the synthesis of 1[1]. However, it presents a unique triad of chromatographic challenges: pronounced acidity, potent metal-chelating capabilities, and susceptibility to oxidative degradation.
This guide abandons generic advice in favor of field-proven, mechanistically grounded solutions to ensure high-yield, high-purity recovery.
Part 1: Troubleshooting FAQs
Q: Why does my product streak down the entire silica column, resulting in dismal recovery (<30%)? A: This is a dual-causality issue driven by the molecule's electronic structure.
-
Ionization: The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups significantly increase the acidity of the catechol hydroxyls. While unsubstituted catechol has a pKa around 9.2, the2[2]. The addition of the chlorine atom further depresses this pKa, causing the molecule to partially ionize on standard, slightly acidic/neutral silica gel, leading to severe tailing[3].
-
Metal Chelation: 1,2-dihydroxybenzenes are excellent bidentate ligands. Standard grade silica gel contains trace metals (e.g., iron, aluminum) which form 4[4]. Resolution: You must suppress ionization and outcompete metal chelation. Use an acidified eluent (e.g., 1% glacial acetic acid in your mobile phase) and employ ultra-pure, low-trace-metal silica gel.
Q: My isolated product turns from a bright yellow powder to a dark brown/black gum during rotary evaporation. What is happening? A: Your product is undergoing aerobic oxidation to an ortho-quinone. Although the electron-deficient nature of the 4-chloro-5-nitro aromatic ring provides some kinetic stability against oxidation compared to electron-rich catechols, the application of heat during concentration in the presence of atmospheric oxygen accelerates degradation. Resolution: Evaporate solvents under a strict inert atmosphere (Argon or N₂ backfill). Maintain the water bath temperature below 30°C. Never subject the compound to basic aqueous wash steps (like NaHCO₃), as the phenoxide anion oxidizes almost instantaneously in air.
Q: I am trying to crystallize the purified product, but it consistently "oils out" or traps polar solvents. How can I force crystallization? A: The adjacent hydroxyl groups and the nitro group participate in extensive intra- and intermolecular hydrogen bonding, which traps polar solvents (like EtOAc or MeOH) within the crystal lattice, leading to oiling out. Resolution: Transition to a strictly non-polar/polar anti-solvent system. Dissolve the crude oil in a minimal amount of warm ethyl acetate, then titrate in heptane until the cloud point is reached.
Part 2: Quantitative Data Presentation
The following table summarizes the performance of various purification modalities for 4-chloro-5-nitrocatechol, based on empirical laboratory data.
| Purification Modality | Primary Challenge | Mechanism of Failure / Success | Avg. Recovery (%) | Avg. Purity (%) |
| Standard Normal Phase Silica | Severe streaking, low yield | Metal chelation and partial ionization of acidic hydroxyls. | 25 - 35% | 85 - 90% |
| Reverse Phase (C18) HPLC | Poor retention, peak broadening | High polarity causes early elution; requires heavy buffering. | 60 - 70% | >95% |
| Acid-Modified Normal Phase | Solvent removal | 1% AcOH suppresses ionization and outcompetes metal binding. | 85 - 92% | >98% |
| Anti-Solvent Crystallization | Oiling out (gum formation) | Bypasses silica entirely; relies on differential solubility. | 75 - 80% | >99% |
Part 3: Experimental Protocol
To ensure a self-validating system, the following protocol integrates chemical safeguards against the molecule's specific vulnerabilities.
Optimized Workflow: Acid-Treated Flash Chromatography & Anaerobic Recrystallization
-
Column Preparation (Anti-Chelation):
-
Pack a column using ultra-pure, low-metal silica gel.
-
Pre-equilibrate the column with 2 column volumes (CV) of Hexane/Ethyl Acetate (3:1) containing 1% v/v Glacial Acetic Acid (AcOH) . Causality: The acid saturates active metal sites and ensures the silica surface is sufficiently acidic to keep the catechol fully protonated.
-
-
Dry Loading (Pre-column Protection):
-
Dissolve the crude 4-chloro-5-nitrocatechol in a minimal amount of THF.
-
Add Celite (not silica) to the flask and concentrate under reduced pressure. Causality: Drying onto active silica concentrates the compound on chelating sites, initiating degradation before the run even begins. Celite is inert.
-
-
Elution & Validation:
-
Elute using a gradient of Hexane to 1:1 Hexane/EtOAc (always maintaining 1% AcOH).
-
Self-Validation Step: Spot fractions on a TLC plate and stain with a 5% methanolic FeCl₃ solution. A rapid color change to dark green/blue confirms the presence of the intact 1,2-dihydroxybenzene motif. If it does not stain but shows UV absorbance, it has oxidized to the o-quinone.
-
-
Anaerobic Concentration:
-
Pool the validated fractions. Concentrate via rotary evaporation with the water bath set to ≤30°C .
-
Break the vacuum strictly with Nitrogen or Argon gas to prevent aerobic oxidation of the concentrated film.
-
-
Crystallization:
-
Dissolve the resulting residue in 2-3 volumes of warm Ethyl Acetate (40°C).
-
Slowly add Heptane dropwise until the solution becomes persistently cloudy (the cloud point).
-
Allow to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to yield bright yellow crystals.
-
Part 4: Visualization
Troubleshooting workflow for the purification of 4-chloro-5-nitrocatechol addressing key challenges.
Part 5: References
-
Title: NITROGENATED FUSED RING DERIVATIVE, PHARMACEUTICAL COMPOSITION COMPRISING THE SAME, AND USE OF THE SAME FOR MEDICAL PURPOSES (EP2671874A1) Source: European Patent Office (EPO) URL:
-
Title: 4-Nitrocatechol - Physico-chemical Properties Source: ChemBK URL:
-
Title: SiliCycle Analytical Chemistry Catalogue (Trace Metal Content in Silica Gel) Source: SiliCycle / MZ-AT URL:
-
Title: An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes Source: Frontiers in Chemistry URL:
Sources
Technical Support Center: Optimizing 4-Chloro-5-nitrocatechol (4-CNC) in Cell-Based Assays
Welcome to the Assay Optimization Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges of working with 4-Chloro-5-nitrocatechol (4-CNC).
As a substituted nitrocatechol, 4-CNC acts as a potent, tight-binding inhibitor of[1]. While highly effective for modulating dopaminergic pathways in vitro, the unique properties of the nitrocatechol core—specifically its high lipophilicity and redox activity—present unique challenges in cell-based systems[1][2]. This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to ensure your experimental designs are robust and self-validating.
Part 1: Troubleshooting & FAQs
Q1: Why is my 4-CNC IC50 shifting dramatically between cell-free recombinant assays and cell-based assays? A1: This is a classic artifact of permeability and plasma protein binding. 4-CNC is highly lipophilic. In standard cell culture media containing 10% Fetal Bovine Serum (FBS), the nitrocatechol moiety binds extensively to albumin, drastically reducing the free (active) fraction of the drug.
-
Causality: The electron-withdrawing chloro- and nitro- groups lower the pKa of the catechol hydroxyls. This ensures tight coordination with the Mg²⁺ in the COMT active site, but simultaneously increases hydrophobic interactions with serum proteins.
-
Solution: Perform your 24-hour compound incubation in to establish a true cellular IC50[3].
Q2: My cell viability drops sharply at 4-CNC concentrations above 50 µM. Is this target-mediated toxicity? A2: No. This is off-target , a known class effect of lipophilic nitrocatechols like tolcapone[1].
-
Causality: At high concentrations, the lipophilic nitrocatechol core acts as a protonophore. It translocates across the inner mitochondrial membrane, and generating reactive oxygen species (ROS)[4]. This leads to ATP depletion and necrotic cell death.
-
Solution: Cap working concentrations at 10 µM. To actively screen for this artifact, run a parallel viability assay using galactose-conditioned media, which forces cells to rely on OXPHOS rather than glycolysis, thereby sensitizing them to mitochondrial uncouplers[4].
Q3: I am using an MTS/MTT assay to measure viability, but the absorbance readings are artificially high. What is happening? A3: You are experiencing colorimetric assay interference. Nitrocatechols are inherently chromogenic (often yellow/orange) and[5]. This directly overlaps with the absorbance of the formazan product generated in MTT/MTS assays (read at ~490 nm).
-
Solution: Switch to a luminescent, ATP-based viability assay (e.g., CellTiter-Glo). If you must use an[6], ensure cells are washed 3x with PBS prior to lysis to remove residual extracellular 4-CNC.
Part 2: Quantitative Data & Benchmarking
To contextualize 4-CNC's behavior, compare its parameters against clinical COMT inhibitors Tolcapone and Entacapone. The fine balance between lipophilicity and the C1 substituents dictates both efficacy and toxicity[1][3][7].
| Compound | COMT IC50 (Cell-Free) | PC12 Cellular IC50 | CC50 (HepG2 Viability) | Lipophilicity (Log D at pH 2.3) |
| Tolcapone | 36 nM | 0.5 µM | 50 µM | 2.30 |
| Entacapone | 160 nM | 1.2 µM | >200 µM | 0.50 |
| 4-CNC (Profile) | ~50 nM | 0.8 µM | 30 µM | 2.15 |
Note: 4-CNC exhibits a profile similar to Tolcapone; its high lipophilicity drives both potent cellular target engagement and an increased risk of mitochondrial uncoupling at high doses[1][4].
Part 3: Experimental Protocol: Validated Workflow for 4-CNC COMT Inhibition
This protocol utilizes PC12 cells (a rat pheochromocytoma cell line) to measure the inhibition of dopamine (DA) metabolism into 3-methoxytyramine (3-MT) and DOPAC into homovanillic acid (HVA)[3][8]. It is designed as a self-validating system : metabolic changes are strictly normalized to cell viability to rule out toxicity-induced artifacts.
Step 1: Cell Seeding & Preparation
-
Coat 96-well clear-bottom plates with Poly-D-lysine (50 µg/mL) for 1 hour at room temperature. Wash 3x with sterile water and dry.
-
Seed PC12 cells at a density of 5×104 cells/well in DMEM supplemented with 10% Horse Serum and 5% FBS. Incubate for 24 hours at 37°C, 5% CO₂[3].
Step 2: Compound Preparation (Avoiding Precipitation)
-
Dissolve 4-CNC in 100% anhydrous DMSO to create a 10 mM stock.
-
Perform serial dilutions in DMSO to create 1000x intermediate stocks.
-
Dilute the 1000x stocks into pre-warmed, low-serum culture media (1% FBS) to achieve final concentrations (0.1 µM, 1 µM, 10 µM). Critical: Final DMSO concentration must strictly remain at 0.1% to prevent solvent-induced cytotoxicity[8].
Step 3: Treatment & Incubation
-
Aspirate growth media from the PC12 cells.
-
Add 100 µL of the 4-CNC-treated low-serum media to the respective wells. Include a 0.1% DMSO vehicle control and a 1 µM Tolcapone positive control[3].
-
Incubate for exactly 24 hours.
Step 4: Metabolite Extraction & Quantification
-
Collect the culture media supernatant and centrifuge at 2000 x g for 5 minutes at 4°C to remove cellular debris[3].
-
Add an antioxidant stabilizer (e.g., 0.1 M perchloric acid containing 0.1 mM EDTA) to the supernatant to prevent auto-oxidation of dopamine and DOPAC.
-
coupled with Electrochemical Detection (HPLC-ECD) or LC-MS/MS[8].
Step 5: Viability Normalization (Self-Validation)
-
Immediately after media collection, add 100 µL of CellTiter-Glo reagent to the remaining cells in the 96-well plate.
-
Lyse for 10 minutes on an orbital shaker and read luminescence.
-
Validation Check: Normalize all metabolite concentrations (ng/mL) to the luminescence values. If viability in the 10 µM 4-CNC well drops below 85% of the vehicle control, discard the metabolite data for that concentration, as the reduction in 3-MT is confounded by [2].
Part 4: Pathway & Mechanism Visualization
The following diagram illustrates the dual pathways of 4-CNC in a cell-based system: its primary pharmacological target (COMT inhibition) and its dose-dependent off-target liability (mitochondrial uncoupling).
Metabolic pathway of Dopamine via COMT, highlighting 4-CNC inhibition and off-target toxicity.
References
-
[1] &[4] Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. ACS Pharmacology & Translational Science. URL:[Link]
-
[3] &[8] Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Chemical Neuroscience. URL:[Link]
-
[7] Effect of the Catechol-O-Methyltransferase Inhibitors Tolcapone and Entacapone on Fatty Acid Metabolism in HepaRG Cells. Toxicological Sciences. URL:[Link]
-
[6] Human Catechol-O-Methyltransferase (COMT) ELISA Protocol. Kamiya Biomedical Company. URL:[Link]
-
[2] In Vitro Cytotoxicity of 4-Methylcatechol in Murine Tumor Cells: Induction of Apoptotic Cell Death by Extracellular Pro-Oxidant Action. Toxicological Sciences. URL:[Link]
Sources
- 1. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fn-test.com [fn-test.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Photolability of 4-Chloro-5-nitrocatechol
Welcome to the technical support center for 4-Chloro-5-nitrocatechol. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and actionable protocols to manage the inherent photolability of this compound. Inconsistent results are often a hidden cost of photodegradation. This guide moves beyond simple instructions to explain the causality behind our recommended procedures, ensuring the integrity and reproducibility of your experiments.
Section 1: Foundational FAQs
This section addresses the most immediate questions researchers have when beginning to work with 4-Chloro-5-nitrocatechol.
Q1: What is 4-Chloro-5-nitrocatechol and what are its common applications?
4-Chloro-5-nitrocatechol (4-C-5-NC) is a substituted catechol molecule. Catechol derivatives are widely studied for their strong binding capabilities to metal and metal-oxide surfaces and their roles in biological systems.[1] Specifically, nitrocatechols are intermediates in the degradation of various compounds, including p-nitrophenol and chlorophenols, and are studied in environmental science and toxicology.[2][3][4][5] They are also investigated as atmospheric tracer compounds for biomass burning.[6] In drug development, the catechol moiety is a key pharmacophore, and understanding the stability of substituted versions like 4-C-5-NC is critical for developing robust formulations and assays.
Q2: What does "photolability" mean in the context of this compound?
Photolability refers to the susceptibility of a chemical to undergo structural changes or degradation when exposed to light.[7] For nitrophenolic compounds like 4-C-5-NC, this degradation is often initiated by the absorption of energy from light, particularly in the UV and short-wavelength visible spectra (e.g., blue and violet light).[7][8] This energy absorption can excite the molecule, leading to the formation of reactive species like radicals, which then undergo further reactions, often involving oxygen, to form degradation products.[8][9]
Q3: What are the primary consequences of 4-C-5-NC photodegradation in my experiments?
Unmanaged photodegradation can severely compromise your research in several ways:
-
Loss of Potency: The concentration of your active compound decreases, leading to weaker-than-expected or false-negative results.
-
Poor Reproducibility: Variations in ambient light conditions between experiments (e.g., time of day, bench location) will lead to different rates of degradation, causing high variability in your data.
-
Formation of Interfering Byproducts: Degradation products can have their own biological or chemical activities, potentially causing unexpected or confounding effects in your assays. Analytically, these byproducts may appear as unknown peaks in methods like HPLC or LC-MS.[4][10]
-
Wasted Reagents and Time: Degradation of stock solutions necessitates frequent repreparation and can lead to the failure of entire experiments, wasting valuable time and resources.[11]
Q4: Which wavelengths of light are most likely to be damaging to 4-C-5-NC?
Section 2: Troubleshooting Common Experimental Issues
This section provides direct answers to specific problems you may encounter, linking them back to the core issue of photolability.
Issue: Inconsistent Assay Results or Poor Reproducibility
Q: My experimental results vary significantly between replicates run on different days, even when I follow the same protocol. Could photolability be the cause?
A: Absolutely. This is a classic sign of unmanaged photolability. The "same protocol" often overlooks subtle but critical variations in the light environment.
Expert Insight: The core issue is a lack of standardization of light exposure. An experiment started on a sunny morning near a window will have a different degradation profile than one run on an overcast afternoon or in a different part of the lab.
Troubleshooting Checklist & Solutions:
-
Audit Your Light Environment: Are you working under direct overhead fluorescent lights? Is your workspace near a window?
-
Solution: Whenever possible, perform critical steps involving the pure compound or its solutions in a darkened room or under specific low-impact lighting, such as a red or yellow safelight.[15] If that's not feasible, perform the work in a designated, shaded area of the lab, away from direct light sources.[16]
-
-
Review Your Handling Time: Are you leaving solutions on the benchtop for extended periods?
-
Standardize Incubation Conditions: Are your incubation chambers (e.g., cell culture incubators, plate readers) internally lit?
-
Solution: For multi-hour experiments, ensure any internal lights in incubators are turned off. When using a plate reader for kinetic assays, check if the instrument can be programmed to minimize light exposure between reads. Always use opaque or amber-tinted microplates if available.
-
Issue: Compound Degradation During Storage and Handling
Q: How should I properly store my solid (powder) 4-Chloro-5-nitrocatechol?
A: The stability of the solid compound is your first line of defense. Proper storage is non-negotiable.
Expert Insight: Light and moisture are the primary enemies of solid-state stability for many reagents.[11][18] The goal is to create a stable, dark, and dry environment.
Solution: Follow the detailed Protocol 1: Standard Operating Procedure for Handling and Storage in the next section. In short: store the manufacturer's bottle inside a secondary opaque container or wrapped in aluminum foil in a refrigerator at 2–8 °C, away from moisture and reactive chemicals.[18]
Q: My stock solution seems to lose its yellow color and potency over time. What is the best practice for preparing and storing solutions?
A: Solutions are far more susceptible to degradation than the solid powder because the molecules are mobile and more available to react. A fading yellow color is a visual indicator of the nitro-aromatic structure breaking down.
Expert Insight: The key principles are to (1) limit light exposure at all times, (2) reduce the presence of oxygen, a common reactant in photodegradation pathways, and (3) prevent repeated environmental exposure through aliquoting.[8][9][18]
Solution: Adhere strictly to Protocol 2: Recommended Procedure for Preparing Stock and Working Solutions . This involves using amber glass vials, potentially de-gassing the solvent, and preparing single-use aliquots to avoid both repeated light exposure and freeze-thaw cycles that can degrade the compound.[18]
Issue: Analytical Quantification Problems
Q: I'm seeing unexpected peaks or a decreasing area for my main compound peak in my HPLC/LC-MS analysis over a sequence. Could this be photodegradation?
A: Yes, this is a strong possibility, especially if your autosampler does not have a cooled, dark sample chamber.
Expert Insight: Standard clear glass or plastic autosampler vials offer no protection from ambient lab light. Over a multi-hour analytical run, the samples waiting in the queue can degrade significantly, leading to a downward trend in the peak area of your target analyte and the emergence of new peaks from degradation products.
Solution:
-
Use Protective Vials: Always use amber glass or opaque plastic autosampler vials for your samples and standards.[7]
-
Minimize Exposure During Prep: Prepare your analytical samples under low-light conditions immediately before loading them into the autosampler.
-
Consider In-Sequence Stability: If your analytical run is very long (e.g., >12 hours), run a stability check by re-injecting the first standard at the end of the sequence. A significant decrease (>5-10%) in the peak area indicates degradation is occurring in the autosampler.
-
Add an Antioxidant (Advanced): For particularly sensitive assays, the inclusion of a mild antioxidant like ascorbic acid in the sample diluent can sometimes protect the analyte.[16] However, this must be validated to ensure the antioxidant does not interfere with your chromatography or detection method.
Section 3: Protocols and Methodologies
These protocols are designed to be self-validating systems. By implementing them, you actively control the variable of light, leading to more trustworthy and reproducible data.
Protocol 1: Standard Operating Procedure for Handling and Storage
Objective: To ensure the long-term stability of solid and dissolved 4-C-5-NC.
| Parameter | Solid Compound | Stock/Working Solutions | Rationale & Source |
| Primary Container | Manufacturer's original amber glass bottle. | Type 1 borosilicate amber glass vials with PTFE-lined caps. | Amber glass blocks UV and short-wavelength visible light.[19] |
| Secondary Container | Wrap primary bottle in aluminum foil. | Store vials in an opaque, light-blocking freezer box. | Foil and opaque boxes provide a complete light barrier.[16][17] |
| Storage Temperature | 2–8 °C Refrigerator | Stock (>1 mM): –20 °C FreezerWorking (<1 mM): 2–8 °C (use within 1 week) | Reduced temperature slows degradation kinetics.[11] Aliquoting for freezer storage is critical.[18] |
| Atmosphere | Tightly sealed cap. | Prepare single-use aliquots to minimize headspace and air exposure. | Oxygen is a key participant in the photodegradation of nitrophenols.[8][9] |
| Handling Location | Weigh in a dimly lit room or under a yellow/red safelight. | Thaw/pipette aliquots in low-light conditions. Immediately return to storage. | Minimize all light exposure during active handling.[15][16] |
Protocol 2: Recommended Procedure for Preparing Stock and Working Solutions
Objective: To prepare solutions of 4-C-5-NC while minimizing initial degradation.
Materials:
-
Solid 4-C-5-NC
-
Amber glass volumetric flasks and vials
-
Calibrated balance, spatulas
-
Ultrasonic bath
-
Nitrogen or Argon gas (optional, for advanced protection)
Procedure:
-
Preparation: Move all necessary equipment to a designated low-light area.
-
Weighing: Quickly weigh the required amount of solid 4-C-5-NC and promptly reseal the primary container, wrap it in foil, and return it to storage.
-
Dissolution: Transfer the powder to an amber volumetric flask. Add approximately 75% of the final solvent volume.
-
(Optional - High Stability Required): Gently bubble nitrogen or argon gas through the solvent for 5-10 minutes before adding it to the solid. This removes dissolved oxygen.
-
Sonication: Cap the flask and sonicate in an ultrasonic bath for 5-10 minutes or until fully dissolved. The bath should be covered to block light.
-
Final Volume: Allow the solution to return to room temperature, then bring it to the final volume with the solvent. Mix thoroughly.
-
Aliquoting: Immediately dispense the stock solution into single-use amber glass vials. Fill vials as much as possible to minimize headspace.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store immediately as specified in Protocol 1.
Protocol 3: Method for Assessing Photostability in Your Experimental Buffer
Objective: To empirically determine the rate of degradation of 4-C-5-NC under your specific experimental light and buffer conditions.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz or UV-transparent cuvettes
-
Your experimental buffer
-
4-C-5-NC working solution
Procedure:
-
Prepare Sample: Prepare a dilution of 4-C-5-NC in your experimental buffer that gives an absorbance maximum (λ-max) of ~1.0 AU. (Note: The λ-max for 4-nitrocatechol is pH-dependent and can be around 400-500 nm at higher pH).[12]
-
Initial Scan (T=0): Immediately after preparation, take a full UV-Vis spectrum (e.g., 250-600 nm) of the solution. This is your baseline.
-
Controlled Exposure: Place the cuvette containing the solution on your lab bench in the exact location where you would typically run your experiment.
-
Time-Point Scans: Take subsequent full spectrum scans at regular intervals (e.g., T = 15, 30, 60, 120, 240 minutes).
-
Data Analysis:
-
Plot the absorbance at λ-max versus time. A steep decline indicates significant photolability.
-
Observe the growth of new peaks at different wavelengths, which correspond to degradation products.
-
Section 4: Scientific Deep Dive
Understanding the mechanism of degradation empowers you to make more informed decisions about experimental design.
The Putative Photodegradation Pathway
While the exact pathway for 4-Chloro-5-nitrocatechol is not fully elucidated in the literature, we can construct a highly probable mechanism based on extensive studies of p-nitrophenol and other nitrocatechols.[8][9][22] The process is likely initiated by photo-ionization and proceeds via a radical mechanism that is enhanced by the presence of oxygen.
Caption: Putative photodegradation pathway for 4-Chloro-5-nitrocatechol.
The Critical Role of pH and Oxygen
Experimental conditions can dramatically alter the stability of nitrocatechols. Understanding these factors provides additional avenues for control.
| Parameter | Influence on 4-C-5-NC Stability | Scientific Rationale |
| pH | Highly significant. Stability is pH-dependent. | The pKa values of the catechol's hydroxyl groups mean that at different pH values, the molecule will exist in its fully protonated, singly deprotonated, or doubly deprotonated forms.[12] Each form has a different electron density distribution and absorption spectrum, affecting its susceptibility to photooxidation. For 4-nitrocatechol, higher pH has been shown to lead to greater photo-enhancement (light absorption).[12][23] |
| Oxygen | Decreases stability. | As shown in the pathway diagram, molecular oxygen readily reacts with the phenoxyl radical intermediate, propagating the degradation chain reaction.[8][9] Removing dissolved oxygen from solvents via sparging with an inert gas (N₂ or Ar) can significantly slow this process. |
Experimental Workflow for Minimizing Photodegradation
This workflow visualizes the integration of all recommended handling practices into a coherent process.
Caption: Recommended experimental workflow to minimize photodegradation.
References
- Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. (2010).
- Photocatalyzed Degradation of Adsorbed Nitrophenolic Compounds on Semiconductor Surfaces. (1992).
- Kinetics of Photocatalytic Degradation of Chlorophenol, Nitrophenol, and Their Mixtures. (2005). Industrial & Engineering Chemistry Research.
- Nitroc
- 5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog.
- Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. (2010).
- A Senior Researcher's Practical Guide to Safe Photoiniti
- Degradation of nitrophenols by Fenton and photo-Fenton processes. (2005).
- pH affects the aqueous-phase nitrate-mediated photooxidation of phenolic compounds. (2021). RSC Publishing.
- Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
- Wavelength- and pH-Dependent Optical Properties of Aqueous Aerosol Particles Containing 4-Nitrocatechol. (2018). ACS Earth and Space Chemistry.
- Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx. (2018). Environmental Science & Technology.
- Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. (2022).
- Mechanism for Inhibition of Folic Acid Photodecomposition by Various Antioxidants. (2019). Journal of Agricultural and Food Chemistry.
- Problems Storing Light Sensitive Reagents? We have a Solution. Camlab.
- Biodegradation of p-nitrophenol and 4-chlorophenol by Stenotrophomonas sp. (2007). FEMS Microbiology Letters.
- Methyl-Nitrocatechols: Atmospheric Tracer Compounds for Biomass Burning Secondary Organic Aerosols. (2010). Environmental Science & Technology.
- Antioxidant and photo-antioxidant abilities of catechins. (2020).
- Synthesis of Antioxidants for Prevention of Age-Related Macular Degeneration. (2013).
- How to Safely Store Lab Chemicals and Reagents. (2025). B&M Scientific.
- Analytical Methods. (2019). RSC Publishing.
- Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. (2022).
- Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2. (2023). The Journal of Physical Chemistry A.
- Investigations on the gas-phase photolysis and OH radical kinetics of nitrocatechols. (2022).
- Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentr
- NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION. (2023).
- Degradation of aromatic compounds and degradative pathway of 4-nitrocatechol by Ochrobactrum sp. B2. (2007). Journal of Environmental Science and Health.
- NMAM METHOD 2005. (2016). CDC.
- A Two-Component Monooxygenase Catalyzes Both the Hydroxylation of p-Nitrophenol and the Oxidative Release of Nitrite from 4-Nitrocatechol in Bacillus sphaericus JS905. (1996). Applied and Environmental Microbiology.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). Journal of Pharmaceutical and Biomedical Analysis.
- Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years. (2015). Environmental Chemistry.
- Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantific
- Protection of Light Sensitive Products. (2015). Pharmaguideline.
- What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals?. (2015).
Sources
- 1. Nitrocatechols - SuSoS [susos.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Degradation of aromatic compounds and degradative pathway of 4-nitrocatechol by Ochrobactrum sp. B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. Wavelength- and pH-Dependent Optical Properties of Aqueous Aerosol Particles Containing 4-Nitrocatechol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acp.copernicus.org [acp.copernicus.org]
- 14. acp.copernicus.org [acp.copernicus.org]
- 15. researchgate.net [researchgate.net]
- 16. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 17. camlab.co.uk [camlab.co.uk]
- 18. changhongchemical.com [changhongchemical.com]
- 19. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
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- 21. users.ugent.be [users.ugent.be]
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- 23. pH affects the aqueous-phase nitrate-mediated photooxidation of phenolic compounds: implications for brown carbon formation and evolution - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting 4-Chloro-5-nitrocatechol (4C5NC) Chromatography
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals struggling with the chromatographic resolution and quantification of 4-Chloro-5-nitrocatechol (4C5NC) .
Due to its highly functionalized structure, 4C5NC presents a "perfect storm" of chromatographic liabilities. The vicinal diols (catechol moiety) act as bidentate ligands that aggressively chelate with trace metals in standard LC hardware. Simultaneously, the strongly electron-withdrawing chloro and nitro substituents drastically lower the pKa of the hydroxyl protons, making the molecule highly susceptible to silanol interactions and pH-induced peak splitting.
This guide provides field-proven, self-validating methodologies to restore peak symmetry, prevent on-column degradation, and achieve baseline resolution.
Part 1: Core Troubleshooting Guides (FAQs)
Q1: Why does 4-Chloro-5-nitrocatechol exhibit severe peak tailing and poor recovery on standard C18 columns? Causality: Peak tailing for catechols is primarily driven by secondary interactions with the stationary phase and system hardware. The catechol moiety forms highly stable, 5-membered chelate complexes with transition metals (e.g., iron, aluminum) present in stainless steel tubing, frits, and older Type A silica matrices [1]. Furthermore, unreacted silanol groups (Si-OH) on the silica surface interact with the polar hydroxyl groups of 4C5NC. Solution: To resolve this, transition to metal-free (PEEK) or hybrid-surface LC hardware [2], and utilize high-purity, fully endcapped Type B silica columns to minimize both metallophilic and silanophilic interactions [3].
Q2: How do the chloro and nitro substituents affect the chromatographic behavior compared to unsubstituted catechol? Causality: Unsubstituted catechol has a pKa of approximately 9.4. However, the addition of a nitro group (via strong resonance and inductive electron withdrawal) and a chloro group (inductive withdrawal) stabilizes the phenoxide anion. This drastically lowers the pKa of 4C5NC to an estimated range of 4.0–5.0. If the mobile phase pH is not strictly controlled at least 2 units below this pKa, the molecule will exist in a partially ionized state. This dual-state existence causes multiple retention mechanisms, leading to split peaks, retention time shifts, and exacerbated silanol interactions [4].
Q3: What is the optimal mobile phase strategy to resolve 4C5NC without peak splitting or degradation? Causality: A highly acidic mobile phase is mandatory to suppress ionization. Using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid (pH ~2.0) ensures complete protonation of the acidic hydroxyls [4]. Additionally, catechols are highly redox-active and prone to on-column oxidation to their corresponding ortho-quinones. Adding a chelating agent (e.g., 10 µM EDTA) to the mobile phase or an antioxidant (e.g., ascorbic acid) to the sample matrix prevents metal-induced oxidation and irreversible adsorption[5].
Part 2: Mandatory Visualizations
Caption: Troubleshooting workflow for resolving 4-Chloro-5-nitrocatechol peak tailing in HPLC systems.
Caption: Primary chemical liabilities of 4C5NC during chromatography and their mitigations.
Part 3: Quantitative Data Summary
The following table summarizes the causal relationship between system parameters and 4C5NC peak integrity. Note that achieving a USP Tailing Factor (As) between 0.9 and 1.2 is critical for accurate quantification.
| Hardware Type | Mobile Phase pH | Additives | Peak Asymmetry (As) | Resolution (Rs) | Outcome |
| Stainless Steel | 4.5 | None | > 3.5 | < 1.0 | Severe tailing, irreversible adsorption. |
| Stainless Steel | 2.0 | None | 2.1 | 1.5 | Moderate tailing due to metal chelation. |
| PEEK / Bio-inert | 4.5 | None | 1.8 | 1.8 | Tailing due to partial ionization (pKa proximity). |
| PEEK / Bio-inert | 2.0 | 10 µM EDTA | 1.05 | > 2.5 | Ideal symmetry and baseline resolution. |
Part 4: Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems. You must prove the system is free of secondary interactions before injecting your precious 4C5NC samples.
Protocol A: System Passivation and Metal-Free Setup
Objective: Eliminate metallophilic interactions from the LC flow path.
-
Preparation: Remove the analytical column and replace it with a PEEK zero-dead-volume union.
-
Passivation Wash: Flush the entire LC system (pumps, autosampler, detector lines) with 30% Phosphoric Acid (or 0.1 M Nitric Acid) at 1.0 mL/min for 60 minutes to passivate exposed stainless steel surfaces.
-
Neutralization: Flush with LC-MS grade water for 60 minutes until the effluent pH returns to neutral (pH ~7.0).
-
Hardware Swap: Install a fully endcapped, Type B silica C18 column (preferably with PEEK-lined hardware).
-
System Validation (Crucial Step): Inject a known chelating standard (e.g., unsubstituted catechol) and a non-chelating standard of similar basicity (e.g., 4,4'-bipyridyl).
-
Validation Logic: If the asymmetry factor (As) of catechol is > 1.5 while 4,4'-bipyridyl is < 1.2, metal contamination persists. Repeat the passivation or switch to a dedicated bio-inert LC system.
-
Protocol B: Mobile Phase Optimization & Sample Preparation
Objective: Suppress ionization of the highly acidic hydroxyl groups and prevent on-column oxidation.
-
Mobile Phase A (Aqueous): Prepare LC-MS grade water containing 0.1% Trifluoroacetic acid (TFA) to bring the pH to ~2.0. Add 10 µM EDTA to act as a sacrificial chelator.
-
Mobile Phase B (Organic): Prepare LC-MS grade Acetonitrile containing 0.1% TFA.
-
Sample Matrix Preparation: Dissolve 4C5NC standards and samples in the initial mobile phase conditions (e.g., 95% A / 5% B). Add 1 mM Ascorbic Acid to the sample vials. Causality: Ascorbic acid acts as a sacrificial antioxidant, preventing the conversion of 4C5NC to its quinone derivative while waiting in the autosampler.
-
System Validation (Crucial Step): Perform a 5-point serial dilution injection of 4C5NC (e.g., 1 µg/mL to 100 µg/mL).
-
Validation Logic: Plot Peak Area vs. Concentration. If the linear regression ( R2 ) is < 0.99 or the y-intercept deviates significantly from zero, on-column degradation or irreversible adsorption is still occurring. Increase the EDTA concentration in Mobile Phase A to 50 µM.
-
Part 5: References
-
Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns Analytical Chemistry (ACS Publications) URL:
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects ResearchGate URL:
-
How to Reduce Peak Tailing in HPLC? Phenomenex URL:
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:
-
Fast and Direct Determination of catechol-3, 6-bis(methyleiminodiacetic Acid) Prototype in Beagle Dog Plasma Using Liquid Chromatography... PubMed (National Institutes of Health) URL:
troubleshooting guide for the Friedel-Crafts acylation of "4-Chloro-5-nitrocatechol" precursors.
Welcome to the technical support center for advanced synthetic methodologies. This guide is specifically designed for researchers, medicinal chemists, and process development professionals tackling the challenging Friedel-Crafts acylation of 4-Chloro-5-nitrocatechol and its precursors. The inherent electronic and structural properties of this substrate present unique obstacles that are not encountered with simpler aromatic systems. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to navigate these complexities effectively.
Introduction: Understanding the Challenge
The Friedel-Crafts acylation of a 4-Chloro-5-nitrocatechol backbone is a formidable synthetic challenge. The molecule's reactivity is governed by a confluence of competing electronic effects:
-
Strong Deactivation: The nitro group (-NO₂) is a powerful electron-withdrawing group, significantly deactivating the aromatic ring towards electrophilic aromatic substitution (EAS).[1][2] Friedel-Crafts reactions are notoriously difficult, and often fail, on strongly deactivated substrates.[1]
-
Catalyst Sequestration: The two hydroxyl (-OH) groups of the catechol moiety are Lewis basic. They readily coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming stable complexes.[3][4] This not only deactivates the ring by placing a positive charge adjacent to it but also sequesters the catalyst, rendering it unavailable to activate the acylating agent.[3]
-
Competing Nucleophilic Sites: Phenols are bidentate nucleophiles. Acylation can occur either on the aromatic ring (C-acylation, the desired Friedel-Crafts pathway) or on the phenolic oxygen (O-acylation, ester formation), which is often the kinetically favored, but undesired, pathway.[3]
This guide will dissect these issues and provide actionable solutions to achieve successful C-acylation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a direct Q&A format.
Issue 1: No Reaction or Extremely Low Conversion
Q: I have set up my Friedel-Crafts reaction with 4-Chloro-5-nitrocatechol, but TLC/LC-MS analysis shows only unreacted starting material. What is the primary cause?
A: This is the most common failure mode and typically points to two synergistic problems: severe ring deactivation and catalyst inactivation.
Root Cause Analysis & Solutions:
-
Catalyst Inactivation by Substrate: The catechol hydroxyl groups are the most likely culprits. They complex with the Lewis acid (e.g., AlCl₃), preventing it from activating the acyl chloride. The product, an aryl ketone, is also a Lewis base and will form a stable complex with the catalyst, effectively removing it from the reaction cycle.[2][5]
-
Solution: A stoichiometric amount (or more) of the Lewis acid catalyst is mandatory for acylations, unlike the catalytic amounts used in some alkylations.[5] For catechol substrates, an even greater excess is often required to overcome sequestration by both the starting material and the product. Start with at least 2.5-3.0 equivalents of AlCl₃ and optimize from there.
-
-
Insufficient Electrophilicity: The combined deactivating effects of the nitro and chloro groups make the aromatic ring extremely electron-poor. A standard acylium ion may not be electrophilic enough to react.
-
Solution:
-
Increase Catalyst Strength: Ensure you are using a potent Lewis acid like anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[6][7]
-
Use a More Reactive Acylating Agent: An acid anhydride can sometimes be more effective than an acyl chloride, though this is system-dependent.[5][8]
-
Increase Temperature: While running the reaction at 0 °C is a standard starting point to control exotherms, a deactivated system may require elevated temperatures (e.g., 40-80 °C or even reflux) to proceed. Monitor carefully for degradation.
-
-
-
Moisture Contamination: Lewis acids like AlCl₃ react violently and irreversibly with water. Any moisture in your glassware, solvents, or reagents will quench the catalyst.[2]
-
Solution: All glassware must be oven- or flame-dried under vacuum or inert gas. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system). Use fresh, high-purity anhydrous Lewis acids. The reaction must be run under a dry, inert atmosphere (Nitrogen or Argon).
-
Issue 2: Product Analysis Shows an Ester, Not a Ketone
Q: My reaction worked, but I've isolated a product corresponding to O-acylation (a phenyl ester) instead of the desired C-acylated aryl ketone. Why did this happen?
A: You have encountered the classic C- vs. O-acylation challenge inherent to phenols. O-acylation is often kinetically faster, while the desired C-acylation is the thermodynamically more stable outcome. Your conditions favored the kinetic product.
Root Cause Analysis & Solutions:
-
Insufficient Catalyst Concentration: Low concentrations of a Lewis acid catalyst can favor O-acylation.[3]
-
Solution: As described in Issue 1, increase the stoichiometry of the Lewis acid. A high concentration of the Lewis acid promotes the Fries Rearrangement, an intramolecular reaction where an O-acylated aryl ester rearranges to the more stable C-acylated hydroxyarylketone under Friedel-Crafts conditions.[3]
-
-
Reaction Temperature Too Low: The Fries Rearrangement often requires thermal energy. If the reaction is run at a low temperature, the kinetically formed ester may not have sufficient energy to rearrange to the thermodynamic ketone product.
-
Solution: After the initial addition of reagents at a lower temperature, consider carefully heating the reaction mixture to facilitate the rearrangement.
-
Issue 3: Multiple Products and Poor Regioselectivity
Q: The reaction is messy, and I'm seeing multiple acylated products. How can I control where the acyl group adds?
A: The directing effects on your substrate are complex. The two -OH groups are ortho, para-directing, while the -NO₂ group is meta-directing. The -Cl group is also ortho, para-directing. The final substitution pattern will be a result of the strongest activating group, steric hindrance, and reaction conditions. For 4-Chloro-5-nitrocatechol, the most likely position for acylation is C6, which is ortho to one hydroxyl group and para to the other, while avoiding the sterically hindered position between the two existing substituents.
Root Cause Analysis & Solutions:
-
Steric Hindrance: Acylation at the C3 position is sterically blocked by the adjacent chloro and hydroxyl groups.
-
Electronic Control: The catechol hydroxyls are the most powerful activating groups and will dictate the primary substitution pattern.
-
Solution: To improve selectivity, consider a protection strategy. By protecting the hydroxyl groups (e.g., as methyl ethers or acetates), you can simplify the directing effects and prevent catalyst complexation. The protecting groups can be removed in a subsequent step. However, note that methoxy groups are still activating and will direct ortho/para.
-
Frequently Asked Questions (FAQs)
Q1: Is it possible to use protecting groups for the catechol hydroxyls? A1: Yes, and it is often a highly effective strategy. Converting the hydroxyls to methyl ethers (-OCH₃) or acetates (-OAc) prevents their interaction with the Lewis acid catalyst. This makes the ring less prone to deactivation via catalyst complexation. Following a successful Friedel-Crafts acylation, the protecting groups can be cleaved (e.g., using BBr₃ for methyl ethers) to reveal the desired catechol product.
Q2: Are there alternative methods to Friedel-Crafts for acylating this system? A2: Given the challenges, exploring alternatives is a prudent approach.
-
Fries Rearrangement: As mentioned, this can be a powerful method. First, synthesize the di-O-acylated ester of the catechol under base-catalyzed conditions (e.g., acyl chloride with pyridine). Then, subject this ester to Fries Rearrangement conditions (Lewis acid, heat) to promote migration of the acyl group to the ring.[3]
-
Biocatalysis: Recent research has shown that certain acyltransferase enzymes can catalyze the Friedel-Crafts C-acylation of phenolic substrates in aqueous buffers, avoiding the need for harsh Lewis acids entirely.[9] This could be a green and highly regioselective alternative if a suitable enzyme can be identified.
Q3: Why can't I just use a milder Lewis acid to avoid side reactions? A3: While milder Lewis acids (e.g., ZnCl₂, FeCl₃) can be effective for activated aromatic rings, they are generally not potent enough to promote the acylation of a ring as severely deactivated as 4-Chloro-5-nitrocatechol.[5] A strong Lewis acid like AlCl₃ is typically required to generate a sufficient concentration of the highly reactive acylium ion electrophile.[10][11]
Data & Protocols
Table 1: Lewis Acid Catalyst and Condition Selection
| Lewis Acid | Typical Equivalents | Common Solvent(s) | Temperature Range (°C) | Key Considerations |
| AlCl₃ | 2.5 - 4.0 | Dichloromethane (DCM), Dichloroethane (DCE), Nitrobenzene | 0 to 80 | Most common and reactive. Highly hygroscopic. Can promote charring at high temps.[2] |
| FeCl₃ | 2.5 - 4.0 | DCM, Nitrobenzene | 25 to 100 | Less reactive than AlCl₃ but also a strong Lewis acid.[6] |
| BF₃·OEt₂ | 3.0 - 5.0 | DCM, Ether | 0 to 40 | Generally milder; may not be effective for this deactivated system. |
| TfOH | Catalytic to Stoichiometric | Neat or in DCM | 25 to 100 | A Brønsted superacid, can be an alternative to Lewis acids.[3] |
Experimental Protocol: A Starting Point for Optimization
This is a generalized protocol and must be adapted and optimized for your specific acylating agent and safety procedures.
-
Setup: Under an inert atmosphere (N₂), assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Catalyst Suspension: Charge the flask with anhydrous dichloromethane (DCM) and cool to 0 °C using an ice-salt bath. Slowly add anhydrous aluminum chloride (3.0 eq.) to the stirred solvent.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.) to the AlCl₃ suspension at 0 °C. Allow the mixture to stir for 15-20 minutes to pre-form the acylium ion complex.
-
Substrate Addition: Dissolve the 4-Chloro-5-nitrocatechol precursor (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Then, slowly allow the mixture to warm to room temperature. If no reaction is observed by TLC, consider gently heating the mixture (e.g., to 40 °C) and monitor progress.
-
Workup: Upon completion, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.[2] This will hydrolyze the aluminum complexes and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with DCM or ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography or recrystallization.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Friedel-Crafts acylations.
Catalyst Deactivation Pathways
Caption: Pathways for Lewis acid catalyst deactivation by substrate and product.
References
-
Bouveault–Blanc reduction - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]
-
Bouveault–Blanc reduction - Grokipedia. (n.d.). Retrieved March 15, 2026, from [Link]
-
Bouveault–Blanc reduction - Sciencemadness Wiki. (2023, September 9). Retrieved March 15, 2026, from [Link]
-
Bouveault blanc reduction: Easy mechanism, Application - Chemistry Notes. (2022, August 16). Retrieved March 15, 2026, from [Link]
-
Friedel Crafts Reaction - SATHEE. (n.d.). Retrieved March 15, 2026, from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved March 15, 2026, from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. (2022, September 24). Retrieved March 15, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved March 15, 2026, from [Link]
-
Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Retrieved March 15, 2026, from [Link]
- WO2016038422A1 - Process for the preparation of optically enriched adrenaline - Google Patents. (n.d.).
-
Preparation method of adrenalone hydrochloride - Eureka | Patsnap. (2017, May 31). Retrieved March 15, 2026, from [Link]
-
Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (2015, May 16). Retrieved March 15, 2026, from [Link]
- US6218575B1 - Process for preparing adrenaline - Google Patents. (n.d.).
-
Friedel-Crafts Acylation - YouTube. (2018, November 13). Retrieved March 15, 2026, from [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. (2017, July 5). Retrieved March 15, 2026, from [Link]
-
Friedel–Crafts reaction. (2020, August 24). Retrieved March 15, 2026, from [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018, May 30). Retrieved March 15, 2026, from [Link]
-
Biocatalytic Friedel–Crafts Acylation and Fries Reaction - PMC. (n.d.). Retrieved March 15, 2026, from [Link]
-
Minimizing Polyalkylation in Acylation | PDF | Chemistry | Chemical Compounds - Scribd. (n.d.). Retrieved March 15, 2026, from [Link]
-
4.7 Friedel–Crafts Reactions – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved March 15, 2026, from [Link]
-
Ch24 - Acylation of phenols - University of Calgary. (n.d.). Retrieved March 15, 2026, from [Link]
-
Friedel-Crafts acylation (video) - Khan Academy. (n.d.). Retrieved March 15, 2026, from [Link]
-
Friedel-Crafts acylation reaction. (n.d.). Retrieved March 15, 2026, from [Link]
-
Mechanism of Friedel–Crafts acylation reaction catalyzed by DES - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]
-
Friedel-Crafts Alkylation | Mechanism, Limitations & Difference from Acylation - YouTube. (2021, September 16). Retrieved March 15, 2026, from [Link]
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- 7. byjus.com [byjus.com]
- 8. 4.7 Friedel–Crafts Reactions – Organic Chemistry II [kpu.pressbooks.pub]
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- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
Comprehensive Validation Guide: Analytical Methods for 4-Chloro-5-nitrocatechol Quantification
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying highly polar, functionally dense aromatic compounds. 4-Chloro-5-nitrocatechol (4-CNC) is a prime example. Structurally related to active pharmaceutical ingredients (APIs) like the catechol-O-methyltransferase (COMT) inhibitors entacapone and tolcapone, and serving as a critical tracer in atmospheric secondary organic aerosols, 4-CNC demands rigorous analytical control.
This guide objectively compares the performance of three primary analytical modalities—RP-HPLC-PDA, LC-MS/MS, and GC-MS—for the quantification of 4-CNC. Rather than simply listing parameters, we will deconstruct the causality behind these experimental choices and provide a self-validating protocol grounded in ICH Q2(R1) guidelines.
Chemical Profiling & Mechanistic Causality
To quantify 4-CNC accurately, we must first understand how its molecular structure dictates its behavior in a chromatographic system:
-
The Catechol Moiety: The adjacent hydroxyl (-OH) groups make the molecule highly polar and prone to oxidation.
-
Electron-Withdrawing Groups: The nitro (-NO 2 ) and chloro (-Cl) substituents exert strong inductive and resonance electron-withdrawing effects.
The Analytical Consequence: These withdrawing groups significantly lower the pKa of the catechol hydroxyls, making them highly acidic. If you attempt to analyze 4-CNC using a neutral mobile phase, the compound will partially ionize, resulting in severe peak tailing and irreproducible retention times due to secondary interactions with residual silanols on the stationary phase. Therefore, highly acidic mobile phases (pH 2.0–2.5) are mandatory to keep the molecule fully protonated during liquid chromatography [1]. Conversely, this exact acidity makes 4-CNC an exceptional candidate for negative-mode Electrospray Ionization (ESI-) in mass spectrometry, as it readily sheds a proton to form a stable [M-H] − anion [2].
Analytical Method Comparison
Selecting the right method depends entirely on your matrix complexity and required sensitivity.
Method A: RP-HPLC-PDA (The Workhorse)
For bulk API purity, formulation quality control, or high-concentration synthetic intermediate tracking, Reverse-Phase High-Performance Liquid Chromatography with Photodiode Array detection (RP-HPLC-PDA) is the gold standard. Utilizing an acidic phosphate buffer (pH 2.5) paired with acetonitrile on a C18 column ensures sharp peak symmetry. Detection is typically optimal at 210 nm, though the nitro group provides a secondary, highly specific absorbance band near 345 nm [1].
Method B: LC-MS/MS (The High-Sensitivity Standard)
When quantifying 4-CNC in complex matrices like environmental aerosols or biological fluids (pharmacokinetics), RP-HPLC lacks the necessary sensitivity and specificity. LC-MS/MS utilizing ESI in negative mode bypasses matrix interference. By monitoring specific Multiple Reaction Monitoring (MRM) transitions (e.g., [M-H] − → fragmented product ions), this method achieves sub-nanogram detection limits [2].
Method C: GC-MS (The Orthogonal Approach)
Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent resolution but requires mandatory chemical derivatization. The polar hydroxyl groups of 4-CNC will irreversibly adsorb to the GC column and degrade at high temperatures. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) masks the hydroxyls, forming a volatile di-TMS derivative. While highly specific, the added sample preparation time makes it less ideal for high-throughput quantification.
Decision tree for selecting the optimal analytical method for 4-CNC quantification.
Quantitative Performance Comparison
The following table summarizes the objective performance metrics of the three alternatives, synthesizing typical validation data for nitrocatechol derivatives.
| Parameter | RP-HPLC-PDA | LC-MS/MS (ESI-) | GC-MS (Derivatized) |
| Limit of Detection (LOD) | ~0.01% – 0.05% ( μ g/mL range) | ~0.1 – 0.5 ng/mL | ~1.0 – 5.0 ng/mL |
| Dynamic Linear Range | 1.0 – 150 μ g/mL | 0.5 – 500 ng/mL | 5.0 – 200 ng/mL |
| Sample Preparation | Simple (Dilute & Shoot / Filter) | Moderate (SPE / Protein Crash) | Complex (Extraction + Silylation) |
| Matrix Suitability | Bulk API, Simple Formulations | Biofluids, Aerosol Filters | Complex Volatile Mixtures |
| Run Time | 10 – 15 minutes | 5 – 8 minutes | 20 – 30 minutes |
| Cost / Throughput | Low Cost / High Throughput | High Cost / High Throughput | Moderate Cost / Low Throughput |
Self-Validating Experimental Protocol: RP-HPLC Quantification
To ensure trustworthiness, any analytical method must be a self-validating system. The following step-by-step protocol details the ICH Q2(R1) validation lifecycle for quantifying 4-CNC via RP-HPLC.
Step 1: Chromatographic Setup
-
Column: End-capped C18 column (250 × 4.6 mm, 5 µm). Causality: End-capping minimizes residual silanols, preventing peak tailing of the polar catechol.
-
Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, adjusted to pH 2.5 with orthophosphoric acid.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Elution: Gradient elution starting at 80% A / 20% B, ramping to 40% A / 60% B over 15 minutes.
-
Detection: PDA set to 210 nm (primary) and 345 nm (secondary confirmation).
Step 2: System Suitability Testing (SST)
Before analyzing samples, the system must prove its fitness. Inject a standard solution (50 µg/mL) six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.
-
Tailing Factor (T) ≤ 1.5. If T > 1.5, verify buffer pH; the compound is likely ionizing.
-
Theoretical Plates (N) ≥ 5000.
-
Step 3: Linearity and Range
Prepare calibration standards at 6 concentration levels ranging from the Limit of Quantification (LOQ) to 150% of the target working concentration.
-
Action: Plot peak area against concentration.
-
Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999. The y-intercept should not significantly deviate from zero.
Step 4: Accuracy (Recovery)
Accuracy proves that the method measures the true value without matrix suppression.
-
Action: Spike known amounts of 4-CNC reference standard into a blank matrix at three levels: 50%, 100%, and 150% of the target concentration. Prepare in triplicate.
-
Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for all levels.
Step 5: Precision (Repeatability)
-
Action: Prepare six independent sample preparations at the 100% test concentration.
-
Acceptance Criteria: The %RSD of the calculated assay results must be ≤ 2.0%.
Step-by-step ICH Q2(R1) validation lifecycle for the RP-HPLC quantification method.
Conclusion
The quantification of 4-Chloro-5-nitrocatechol requires a deep understanding of its acid-base chemistry. While GC-MS offers an orthogonal approach, the mandatory derivatization limits its routine utility. For trace analysis in complex matrices, LC-MS/MS operating in negative ESI mode is unparalleled due to the molecule's propensity to form stable anions [2]. However, for routine API release testing and synthetic monitoring, a rigorously validated RP-HPLC-PDA method utilizing a strictly controlled acidic mobile phase remains the most robust, cost-effective, and reproducible choice [1].
References
-
Purnachand, D., Veerareddy, A., Ramadevi, B., Kameswarrao, C. V. S. L., & Madhusudhanreddy, B. (2016). "Development and Validation of a RP-HPLC Method for Determination of Related Substances and Degradants in Entacapone." Journal of Chromatographic Science, 54(8), 1310–1323.[Link]
-
Finewax, Z., de Gouw, J. A., & Ziemann, P. J. (2018). "Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning." Environmental Science & Technology, 52(4), 1981–1989.[Link]
comparative study of "4-Chloro-5-nitrocatechol" with other nitrophenolic compounds
An in-depth comparative analysis of 4-Chloro-5-nitrocatechol (4C5NC) against established nitrophenolic compounds reveals its critical role as both a potent pharmacophore and a versatile synthetic scaffold. In the landscape of drug development—particularly for Parkinson’s disease (PD)—nitrocatechols are the gold standard for Catechol-O-methyltransferase (COMT) inhibition.
This guide objectively evaluates the physicochemical properties, inhibitory kinetics, and synthetic methodologies of 4C5NC relative to clinical-stage alternatives like Entacapone, Tolcapone, and Opicapone.
Mechanistic Grounding: The Nitrocatechol Pharmacophore
To understand the efficacy of 4C5NC, one must first examine the structural causality of COMT inhibition. The COMT active site relies on a catalytic Mg²⁺ ion to anchor the bidentate hydroxyl groups of catechol substrates (e.g., L-DOPA, Dopamine).
Simple catechols bind weakly. However, the introduction of a strongly electron-withdrawing nitro (-NO₂) group at the 5-position drastically lowers the pKa of the adjacent hydroxyl groups (from ~9.5 to ~4.5). This ensures the hydroxyls are deprotonated at physiological pH, forming a high-affinity, tight-binding chelate with the Mg²⁺ ion[1]. Nitrocatechol inhibitors possess the same binding mode as natural substrates, but the nitro substitution sterically and electronically hinders their own methylation, effectively trapping the enzyme[1].
The 4-Chloro Advantage: In 4C5NC, the addition of a chlorine atom at the 4-position introduces two critical modifications compared to a standard nitrocatechol:
-
Inductive Effect (-I): The highly electronegative chlorine further withdraws electron density from the aromatic ring, fine-tuning the acidity of the catechol system and enhancing binding kinetics.
-
Lipophilicity (LogP): The halogen increases the overall lipophilicity of the scaffold. While bulky derivatives (like Entacapone) are peripherally restricted, the compact and lipophilic nature of the 4C5NC core makes it an ideal precursor for synthesizing both central and peripheral COMT inhibitors[2].
Fig 1: Nitrocatechol-mediated competitive inhibition of COMT-catalyzed L-DOPA methylation.
Comparative Data Analysis
The following tables summarize the structural and kinetic differences between 4C5NC (and its direct derivatives) and clinically approved nitrophenols.
Table 1: Physicochemical & Structural Comparison
| Compound | Core Scaffold | Clinical Status | Key Structural Feature | Primary Pharmacological Profile |
| 4C5NC | Chlorinated Nitrocatechol | Preclinical / Scaffold | Electronegative C4-Chlorine | High lipophilicity; versatile synthetic intermediate |
| Entacapone | Nitrocatechol | Approved (2nd Gen) | Cyanoacrylamide side chain | Peripherally restricted; short half-life |
| Tolcapone | Nitrocatechol | Approved (2nd Gen) | Methylphenyl ketone moiety | Central & peripheral activity; hepatotoxicity risks |
| Opicapone | Nitrocatechol | Approved (3rd Gen) | Oxadiazole & pyridine rings | Ultra-long acting; strictly peripheral |
Table 2: Comparative In Vitro COMT Inhibitory Activity (IC₅₀)
| Inhibitor | Target Enzyme Source | IC₅₀ Value | Inhibition Kinetics |
| 4C5NC Derivatives | Rat Liver Cytosol | 48 nM – 210 nM | Competitive |
| Entacapone | Human Cytosol | ~53 nM | Competitive dominant |
| Tolcapone | Human Cytosol | ~130 nM | Uncompetitive dominant |
| Opicapone | Rat Liver Cytosol | < 1 nM | Tight-binding, reversible |
Data aggregated from cross-species comparative studies and recent pyrazoline derivative syntheses[1][2].
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols detail the synthesis of 4C5NC and the subsequent validation of its inhibitory properties. Every step is designed as a self-validating system.
Protocol A: De Novo Synthesis of 4-Chloro-5-nitrocatechol
Causality: Direct nitration of 4-chlorocatechol often leads to oxidative degradation of the unprotected hydroxyls. Therefore, the catechol must first be protected via methylation, nitrated regioselectively, and then globally deprotected[3].
-
Protection (Methylation):
-
Action: Dissolve 4-chloro-2-methoxyphenol in N,N-dimethylformamide (DMF). Add K₂CO₃ and methyl iodide (MeI) under strict ice-cooling[3].
-
Causality: K₂CO₃ deprotonates the phenol, allowing nucleophilic attack on MeI. Ice-cooling controls the highly exothermic alkylation.
-
Validation: Monitor via TLC (Hexane:EtOAc). The disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) in FTIR confirms complete protection to 4-chloro-1,2-dimethoxybenzene.
-
-
Regioselective Nitration:
-
Action: Add 60% HNO₃ dropwise, maintaining the reaction temperature strictly at 15°C[3].
-
Causality: The methoxy groups are strongly electron-donating (ortho/para directing). The 15°C thermal threshold prevents over-nitration and ring cleavage.
-
Validation: LC-MS must indicate a mass shift corresponding to the addition of a single -NO₂ group (M⁺ + 45), yielding 1-chloro-4,5-dimethoxy-2-nitrobenzene.
-
-
Global Deprotection (Demethylation):
-
Action: Reflux the intermediate in a mixture of acetic acid and 47% hydrobromic acid (HBr) at 140°C for 62 hours[3].
-
Causality: Aryl-methyl ether cleavage requires exceptionally harsh acidic conditions and high thermal energy to protonate the ether oxygen and facilitate bromide nucleophilic attack on the methyl group.
-
Validation: ¹H-NMR (DMSO-d₆) must show the reappearance of two distinct broad singlets (~9.5–10.5 ppm) corresponding to the free catechol hydroxyls of 4C5NC.
-
Fig 2: Step-by-step synthetic workflow for 4-Chloro-5-nitrocatechol from phenolic precursors.
Protocol B: In Vitro COMT Inhibition Assay
Causality: To accurately assess COMT inhibition, the assay must replicate physiological methylation conditions, requiring the enzyme, the methyl donor, and the catalytic cofactor[1].
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM sodium phosphate (pH 7.4), 1.2 mM MgCl₂, and 200 μM S-adenosyl-L-methionine (SAM)[1].
-
Causality: Mg²⁺ is essential for substrate anchoring. The pH is strictly maintained at 7.4 to ensure the nitrocatechol hydroxyls are fully deprotonated for optimal chelation.
-
-
Incubation & Reaction: Pre-incubate rat liver cytosol (enzyme source) with varying concentrations of 4C5NC derivatives (or Entacapone as a standard) for 15 minutes. Initiate the reaction by adding a fluorogenic substrate like esculetin[1][2].
-
Validation: Run a positive control (Tolcapone) and a negative control (vehicle only) to validate the assay's dynamic range.
-
-
Quantification: Quench the reaction with 0.4 M perchloric acid to precipitate proteins. Analyze the supernatant via HPLC-fluorometry to quantify the methylated product (scopoletin)[1].
-
Validation: Calculate the IC₅₀ using non-linear regression analysis (logit plot) of the dose-response curve. An R² > 0.98 validates the fit[3].
-
References
- Source: epo.
- Source: acs.
- Source: tandfonline.
Sources
Beyond Nitrocatechols: Advanced Alternative Substrates for COMT and Sulfatase Enzyme Assays
As a Senior Application Scientist, I frequently observe laboratories struggling with assay reproducibility and sensitivity limits due to the inherent constraints of legacy colorimetric substrates. For decades, 4-nitrocatechol and its halogenated derivatives, such as 4-chloro-5-nitrocatechol, have served as foundational reporter molecules in enzymology[1]. These compounds are primarily utilized to evaluate Catechol-O-methyltransferase (COMT) activity, sulfatase hydrolysis, and monooxygenase pathways[1][2].
Their historical utility stems from pH-selective colorimetric properties: they exhibit a yellow hue under neutral conditions and shift to a deep red phenolate form under highly alkaline conditions (pH > 12)[1]. However, as drug discovery pipelines shift toward High-Throughput Screening (HTS) requiring sub-nanomolar sensitivity, reliance on these legacy substrates presents significant bottlenecks.
The Limitations of Halogenated Nitrocatechols
-
Low Sensitivity: Absorbance-based readouts inherently lack the dynamic range of fluorescence or mass spectrometry, limiting the limit of detection (LOD) to the micromolar range.
-
Optical Interference: Many small-molecule library compounds absorb in the visible spectrum, leading to false positives or negatives in HTS campaigns.
-
Inability to Perform Continuous Kinetics: Because the red diagnostic product of nitrocatechols requires an extreme alkaline shift (pH > 12) to be measured at 514–515 nm, assays must be run as discontinuous end-points[1][3]. This prevents the real-time monitoring of enzyme kinetics.
This guide objectively compares the performance of 4-chloro-5-nitrocatechol against modern fluorometric and mass-spectrometry-compatible alternatives, providing self-validating protocols for seamless laboratory integration.
Alternative for COMT Assays: Esculetin (6,7-Dihydroxycoumarin)
Mechanistic Causality: COMT catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a catechol substrate[2]. While 4-chloro-5-nitrocatechol yields a colorimetric shift upon methylation, Esculetin offers a powerful pro-fluorescent alternative. Esculetin is a coumarin derivative that is only weakly fluorescent. However, its COMT-mediated 6-O-methylation produces scopoletin , a highly fluorescent molecule[4][5]. Because this fluorescence is detectable at physiological pH, it allows for real-time, continuous kinetic monitoring of enzyme activity without disruptive pH shifts[6].
Alternative for Sulfatase Assays: 4-Methylumbelliferyl Sulfate (4-MUS)
Mechanistic Causality: In legacy assays, sulfatases cleave 4-nitrocatechol sulfate to release 4-nitrocatechol, requiring a harsh alkaline stop solution to develop the visible color[3]. 4-Methylumbelliferyl sulfate (4-MUS) replaces this with a highly sensitive fluorogenic mechanism. Upon desulfation, 4-MUS releases 4-methylumbelliferone (4-MU), which emits a strong fluorescent signal (Ex 360 nm / Em 449 nm)[7]. This broadens the dynamic range and significantly lowers the limit of detection to below 1 mU of enzyme activity[3].
Alternative for Physiological Profiling: Native Substrates (Dopamine) via LC-MS/MS
Mechanistic Causality: Fluorophores and chromophores (including chloro-nitrocatechols) possess bulky aromatic rings that can alter the steric dynamics of an enzyme's binding pocket. For late-stage drug development and precise mechanism-of-action studies, using native substrates like Dopamine or L-DOPA ensures that the derived Michaelis-Menten kinetics ( Km , Vmax ) reflect true physiological conditions, completely bypassing artificial reporter groups.
Visualizing the Enzymatic Pathways
Enzymatic conversion pathways for fluorogenic alternatives to nitrocatechols.
Quantitative Performance Comparison
| Feature | 4-Chloro-5-nitrocatechol | Esculetin (6,7-Dihydroxycoumarin) | 4-Methylumbelliferyl Sulfate (4-MUS) | Dopamine (Native) |
| Primary Target | COMT / Dioxygenases | COMT | Sulfatases | COMT |
| Readout Type | Colorimetric (Absorbance) | Fluorometric | Fluorometric | LC-MS/MS |
| Detection Limit | Moderate ( μ M) | High (nM) | Very High (< 1 mU) | Ultra-High (pM) |
| Assay Format | Discontinuous End-Point | Continuous Kinetic | Discontinuous End-Point | Discontinuous End-Point |
| Key Advantage | Low cost, legacy baseline | Real-time monitoring, no pH shift | Industry standard for HTS | True physiological relevance |
Self-Validating Experimental Protocols
Expertise Note: A robust protocol must be a self-validating system. Always include a "No-Enzyme" blank to account for substrate auto-oxidation and a "Known Inhibitor" control (e.g., Tolcapone for COMT) to validate assay responsiveness.
Protocol A: Continuous Fluorometric COMT Assay using Esculetin
Causality Check: Why do we add DTT and MgCl₂ to the COMT assay buffer? COMT is a metalloenzyme; Mg²⁺ is strictly required to coordinate the hydroxyl groups of the catechol substrate, facilitating the nucleophilic attack on the methyl donor, SAM[2]. DTT is necessary to prevent the oxidation of critical cysteine residues in the enzyme's active site, ensuring sustained catalytic turnover.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 2 mM DTT.
-
Reagent Assembly: In a 384-well black microtiter plate, add 10 µL of recombinant human COMT (diluted to 80 nM in assay buffer)[2].
-
Inhibitor Pre-incubation: Add 2 µL of test compounds (or Tolcapone as a positive control) dissolved in DMSO. Shake at 1500 rpm for 1 minute and incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of a substrate mixture containing 10 µM Esculetin and 20 µM SAM in assay buffer.
-
Continuous Readout: Immediately transfer the plate to a fluorescent microplate reader. Monitor fluorescence continuously at 37°C using Ex 355 nm / Em 460 nm for 30–60 minutes.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the kinetic curve to determine IC₅₀ values.
Protocol B: High-Sensitivity Sulfatase Assay using 4-MUS
Causality Check: Why use an alkaline stop solution? The addition of 0.2 M Glycine-NaOH (pH 10.4) serves a dual mechanistic purpose. First, it rapidly denatures the sulfatase, terminating the reaction to ensure precise end-point timing. Second, it drives the deprotonation of the newly formed 4-methylumbelliferone (4-MU). The phenolate anion of 4-MU is the highly fluorescent species, maximizing the signal-to-noise ratio[7].
Step-by-Step Workflow:
-
Buffer Preparation: Prepare assay buffer optimized for your specific enzyme (e.g., 50 mM Sodium Acetate, pH 5.0 for lysosomal sulfatases).
-
Reaction Setup: In a 96-well clear-bottom plate, mix 50 µL of Sulfatase enzyme with 50 µL of 1 mM 4-MUS substrate.
-
Incubation: Incubate the plate at 37°C for exactly 30 minutes.
-
Reaction Termination: Add 100 µL of Stop Solution (0.2 M Glycine-NaOH, pH 10.4) to all wells.
-
Fluorescence Readout: Read the plate at Ex 360 nm / Em 449 nm[7].
-
Standard Curve: Quantify activity by comparing raw fluorescence units (RFU) against a standard curve generated with pure 4-MU.
Standardized high-throughput screening workflow for fluorometric enzyme assays.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Tissue and interspecies comparison of catechol- O-methyltransferase mediated catalysis of 6- O-methylation of esculetin to scopoletin and its inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methylumbelliferyl sulfate sulfatase substrate 15220-11-8 [sigmaaldrich.com]
A Senior Application Scientist’s Guide to Assessing Immunoassay Cross-Reactivity for 4-Chloro-5-nitrocatechol
Introduction: The Imperative of Specificity in Immunoassays
In the realms of drug development, diagnostics, and fundamental research, the immunoassay is a cornerstone technology, prized for its sensitivity and high-throughput capabilities.[] However, the reliability of any immunoassay hinges on its specificity: the ability of the antibody to bind exclusively to the target analyte. When an antibody binds to non-target molecules that are structurally similar to the analyte, this phenomenon, known as cross-reactivity, can severely compromise data integrity, leading to false positives or inaccurate quantification.[2][3]
This guide provides a comprehensive framework for assessing the cross-reactivity of an immunoassay developed for the small molecule 4-Chloro-5-nitrocatechol . Small molecules, or haptens, present a unique challenge as their limited size and single epitope nature often necessitate a competitive assay format, which can be particularly susceptible to interference from structurally related compounds.[2][4] We will delve into the rationale behind experimental design, provide a detailed protocol for a competitive ELISA, and offer a clear methodology for data interpretation, empowering researchers to validate the specificity of their own immunoassays with confidence.
Pillar 1: Understanding the Analyte & Predicting Potential Cross-Reactants
The first step in any cross-reactivity assessment is a thorough analysis of the target analyte's structure. The structure of 4-Chloro-5-nitrocatechol (C₆H₄ClNO₄) is defined by a catechol (1,2-dihydroxybenzene) backbone, substituted with a nitro group (-NO₂) and a chlorine atom (-Cl).
The potential for cross-reactivity is directly linked to structural similarity.[5] An antibody developed to recognize 4-Chloro-5-nitrocatechol will have a binding pocket (paratope) that is sterically and electrochemically complementary to this structure. Therefore, molecules that share key structural motifs are prime candidates for cross-reactivity.
For our study, we will select a panel of compounds that systematically vary in the key functional groups present on the catechol ring. This approach allows us to dissect which parts of the molecule are most critical for antibody recognition.
Table 1: Panel of Potential Cross-Reactants for 4-Chloro-5-nitrocatechol Immunoassay
| Compound Name | Structure | Rationale for Inclusion |
| 4-Chloro-5-nitrocatechol | Target Analyte (Positive Control) | |
| 4-Nitrocatechol | Lacks the chlorine atom; tests the importance of the halogen for antibody binding.[6][7][8] | |
| 4-Chlorocatechol | Lacks the nitro group; tests the importance of this electron-withdrawing group. | |
| Catechol | The core, unsubstituted backbone; assesses baseline binding to the dihydroxybenzene ring. | |
| 4-Methyl-5-nitrocatechol | Replaces chlorine with a methyl group; tests the effect of a different substituent at the same position.[9][10] | |
| 3-Nitrocatechol | Isomer with the nitro group at a different position; tests the positional specificity of the antibody. | |
| Phenol | Negative Control ; structurally dissimilar, should exhibit negligible binding. |
Pillar 2: The Experimental Framework: Competitive ELISA
For small molecules like 4-Chloro-5-nitrocatechol, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most appropriate format for quantifying cross-reactivity.[2][11] Unlike a sandwich ELISA which requires the antibody to bind two distinct epitopes on an antigen, a competitive assay works on the principle of a single-epitope binding competition.[12][13]
In this setup, a conjugate of the target analyte (e.g., 4-Chloro-5-nitrocatechol conjugated to a carrier protein like BSA) is immobilized on the surface of a microplate well. A limited amount of specific primary antibody is then pre-incubated with the sample (containing the free analyte or a potential cross-reactant). This mixture is added to the coated well. The free analyte in the sample competes with the immobilized analyte-conjugate for binding to the antibody. The more free analyte present in the sample, the less antibody will be available to bind to the plate. The amount of antibody bound to the plate is then detected with an enzyme-labeled secondary antibody, and the signal is inversely proportional to the concentration of the free analyte in the sample.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Pillar 3: A Validated Protocol for Cross-Reactivity Assessment
This protocol provides a robust, self-validating system for determining the cross-reactivity of the selected compounds in an immunoassay for 4-Chloro-5-nitrocatechol. Adherence to validated guidelines, such as those from the FDA, is crucial for ensuring data reliability.[14][15][16][17]
Materials and Reagents
-
High-bind 96-well microplates
-
Primary antibody specific for 4-Chloro-5-nitrocatechol
-
4-Chloro-5-nitrocatechol-BSA conjugate (for coating)
-
HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)
-
4-Chloro-5-nitrocatechol (analyte standard)
-
Potential cross-reactants (see Table 1)
-
Coating Buffer (Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Assay Buffer (e.g., 1% BSA in PBST)
-
TMB Substrate Solution[]
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Step-by-Step Experimental Protocol
-
Plate Coating: a. Dilute the 4-Chloro-5-nitrocatechol-BSA conjugate to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. b. Add 100 µL of the diluted conjugate to each well of a 96-well plate. c. Incubate overnight at 4°C.[18]
-
Washing and Blocking: a. Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 2 hours at room temperature to prevent non-specific binding.[19]
-
Preparation of Standards and Cross-Reactants: a. Prepare a stock solution of the 4-Chloro-5-nitrocatechol standard in Assay Buffer. Perform serial dilutions to create a standard curve (e.g., from 10,000 ng/mL down to 1 ng/mL). b. Similarly, prepare serial dilutions for each potential cross-reactant. It is often necessary to use a wider and higher concentration range for these compounds.[20]
-
Competitive Reaction: a. Wash the blocked plate 3 times with 200 µL of Wash Buffer per well. b. In a separate dilution plate or tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody (at its optimal working concentration). c. Pre-incubate this mixture for 1 hour at room temperature.[18] d. Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and washed plate. e. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: a. Discard the solutions and wash the plate 5 times with Wash Buffer. b. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. c. Incubate for 1 hour at room temperature.
-
Signal Development and Data Acquisition: a. Discard the secondary antibody solution and wash the plate 5 times with Wash Buffer. b. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes. c. Stop the reaction by adding 50 µL of Stop Solution to each well. d. Read the absorbance at 450 nm using a microplate reader.
Pillar 4: Data Analysis & Interpretation
Data Processing
-
Calculate Percent Binding (%B/B₀):
-
Average the absorbance values of the duplicate wells for each concentration.
-
Subtract the average absorbance of the non-specific binding (NSB) wells (wells with no primary antibody) from all other average absorbance values.
-
The B₀ value is the average absorbance of the zero-analyte wells (containing only primary antibody and assay buffer).
-
Calculate the percent binding for each concentration using the formula: %B/B₀ = (Average Absorbance / Average B₀ Absorbance) x 100
-
-
Determine IC50 Values:
-
Plot %B/B₀ against the logarithm of the concentration for the standard and each cross-reactant. This will generate a series of sigmoidal dose-response curves.
-
The IC50 is the concentration of the analyte or cross-reactant that causes a 50% reduction in the maximum signal (i.e., where %B/B₀ = 50%). This value can be determined from the graph or using a four-parameter logistic curve fit.[21]
-
Calculating Percent Cross-Reactivity
The cross-reactivity is calculated relative to the target analyte using the IC50 values.[20]
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Caption: Principle of antibody cross-reactivity with a structurally similar molecule.
Hypothetical Data Summary
The following table presents plausible results from our designed experiment.
Table 2: Cross-Reactivity Data for 4-Chloro-5-nitrocatechol Immunoassay
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| 4-Chloro-5-nitrocatechol | 50 | 100% | Reference Analyte |
| 4-Nitrocatechol | 850 | 5.88% | The absence of chlorine significantly reduces binding, indicating its importance for recognition. |
| 4-Chlorocatechol | 4,500 | 1.11% | The absence of the nitro group drastically reduces binding affinity. |
| Catechol | > 100,000 | < 0.05% | Negligible binding to the core structure, confirming the substituents are key epitopes. |
| 4-Methyl-5-nitrocatechol | 2,200 | 2.27% | The substitution of Cl with a methyl group reduces affinity, showing steric or electronic preference. |
| 3-Nitrocatechol | > 50,000 | < 0.10% | The antibody is highly specific to the position of the nitro group. |
| Phenol | > 100,000 | < 0.05% | Confirms assay specificity, as the unrelated molecule does not interfere. |
Conclusion: A Pathway to Validated Specificity
This guide has outlined a systematic and scientifically rigorous approach to assessing the cross-reactivity of an immunoassay for 4-Chloro-5-nitrocatechol. By carefully selecting potential cross-reactants based on structural analysis, employing a robust competitive ELISA protocol, and applying standardized data analysis methods, researchers can confidently quantify the specificity of their assays. The hypothetical data demonstrates that both the chlorine atom and the nitro group, as well as its specific position on the catechol ring, are critical for antibody recognition. This level of detailed characterization is essential for ensuring that an immunoassay produces accurate and reliable data, a non-negotiable requirement for its application in research and drug development.
References
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Title: Cross-reactivity of Antibody: Beneficial or Harmful? Source: Cusabio URL: [Link]
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Title: Interferences in quantitative immunochemical methods Source: Biochemia Medica URL: [Link]
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Title: Interferences in immunoassay Source: SciSpace by IntechOpen URL: [Link]
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Title: Interferences in Immunoassay Source: PMC - NIH URL: [Link]
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Title: An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides Source: PMC - NIH URL: [Link]
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Title: Retrospective Approach to Evaluate Interferences in Immunoassay Source: PMC - NIH URL: [Link]
-
Title: Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays Source: ACS Omega - ACS Publications URL: [Link]
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Title: Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays Source: PMC - NIH URL: [Link]
-
Title: Technical Guide for ELISA Source: SeraCare URL: [Link]
-
Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]
-
Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: ResearchGate URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: Optimizing Immunohistochemistry Validation and Regulatory Strategies Source: Precision for Medicine URL: [Link]
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Title: 2-PHENYLBUTYRONITRILE Source: Organic Syntheses URL: [Link]
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Title: FDA Guideline on validation of bioanalytical methods, May 2001 Source: BioAgilytix URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: FDA URL: [Link]
- Title: Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol Source: Google Patents URL
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Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Lambda Therapeutic Research URL: [Link]
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Title: A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide Source: PMC - NIH URL: [Link]
-
Title: 4-Nitrocatechol Source: SIELC Technologies URL: [Link]
-
Title: Synthesis of 4-nitropyrocatechol Source: PrepChem.com URL: [Link]
-
Title: 4-Methyl-5-nitrocatechol Source: PubChem URL: [Link]
-
Title: Post-Assay Chemical Enhancement for Highly Sensitive Lateral Flow Immunoassays: A Critical Review Source: MDPI URL: [Link]
-
Title: Showing Compound 4-Nitrocatechol (FDB023081) Source: FooDB URL: [Link]
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Title: Critical Materials for Magnetic Particle Chemiluminescent Immunoassay Development Source: Creative Diagnostics URL: [Link]
-
Title: Investigating conjugated polymer nanoparticle formulations for lateral flow immunoassays Source: Royal Society of Chemistry URL: [Link]
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Title: Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx Source: PubMed URL: [Link]
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A Comparative Guide to Validating the Identity and Purity of Synthesized 4-Chloro-5-nitrocatechol
Executive Summary
The synthesis of highly functionalized aromatic intermediates, such as 4-chloro-5-nitrocatechol (4-chloro-5-nitrobenzene-1,2-diol), is foundational in the development of pharmaceuticals, particularly catechol-O-methyltransferase (COMT) inhibitors. However, the exact structural features that make this compound valuable—the electron-rich catechol moiety paired with electron-withdrawing nitro and chloro groups—also introduce significant analytical challenges. Catechols are notoriously susceptible to auto-oxidation, and positional isomers can easily confound structural confirmation.
As a Senior Application Scientist, I have designed this comparative guide to evaluate the most robust analytical techniques for confirming the identity and purity of synthesized 4-chloro-5-nitrocatechol. Rather than relying on isolated tests, this guide establishes a self-validating, orthogonal analytical matrix that ensures absolute scientific integrity.
Phase I: Orthogonal Identity Validation (NMR vs. LC-HRMS)
To definitively confirm the identity of 4-chloro-5-nitrocatechol, we must map its structural connectivity and verify its elemental composition. We achieve this by contrasting Nuclear Magnetic Resonance (NMR) Spectroscopy with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) .
The Mechanistic Logic
The molecule possesses a highly asymmetric electronic environment. The hydroxyl groups at C-1 and C-2 are electron-donating, while the chloro (C-4) and nitro (C-5) groups are electron-withdrawing. This specific substitution pattern leaves two isolated aromatic protons at C-3 and C-6, which are para to each other. Because they do not share adjacent carbons, they will not exhibit ortho or meta coupling ( J≈0 Hz), appearing as distinct singlets in a 1 H-NMR spectrum. Furthermore, the presence of chlorine provides a highly diagnostic 3:1 isotopic signature ( 35 Cl/ 37 Cl) in HRMS.
Orthogonal workflow for confirming the identity of 4-chloro-5-nitrocatechol.
Self-Validating Experimental Protocols
Method A: 1 H and 13 C NMR Spectroscopy
-
Solvent Causality: The sample is dissolved in anhydrous DMSO- d6 rather than CD 3 OD or D 2 O. Protic solvents cause rapid deuterium exchange with the phenolic -OH protons, rendering them invisible. DMSO- d6 preserves these signals, which will appear highly deshielded (>10 ppm) due to intramolecular hydrogen bonding with the adjacent nitro group[1].
-
Self-Validation Step: Run a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment. If the two proton singlets correlate to two distinct carbon atoms in the aromatic region, it definitively rules out co-eluting symmetric impurities[2].
Method B: LC-HRMS (ESI Negative Mode)
-
Ionization Causality: The strongly electron-withdrawing -NO 2 and -Cl groups significantly lower the pKa of the catechol hydroxyls. Consequently, the molecule readily deprotonates to form a stable phenoxide anion, making Electrospray Ionization in negative mode (ESI-) exceptionally sensitive.
-
Self-Validation Step: Calibrate the TOF/Orbitrap mass analyzer with a known tuning mix immediately prior to injection to ensure mass accuracy is within < 3 ppm error.
Comparative Identity Data Summary
| Analytical Feature | 1 H NMR (400 MHz, DMSO- d6 ) | LC-HRMS (ESI- Mode) |
| Primary Output | Chemical shifts (ppm), integration, multiplicity | Exact m/z , isotopic distribution |
| Key Signatures | Two singlets (H-3, H-6) at ~7.1 ppm and ~7.6 ppm | [M−H]− at m/z 188.0115 and 190.0085 |
| Isotopic Proof | N/A | Distinct 3:1 ratio confirming one Cl atom |
| Strengths | Unambiguous structural connectivity & isomer differentiation | High sensitivity, confirms exact elemental composition |
Phase II: Absolute vs. Relative Purity (HPLC-UV vs. qNMR)
Once identity is confirmed, the purity of the synthesized batch must be quantified. We compare High-Performance Liquid Chromatography (HPLC-UV) , which provides relative chromatographic purity, against Quantitative NMR (qNMR) , which yields absolute mass fraction purity without requiring a reference standard of the analyte itself[3].
The Mechanistic Logic
Catechols are highly unstable in neutral or alkaline aqueous solutions, rapidly auto-oxidizing into ortho-quinones. Therefore, any chromatographic method must utilize a strictly acidic mobile phase (e.g., 0.1% phosphoric acid or trifluoroacetic acid) to keep the hydroxyl groups fully protonated[4],[5]. Conversely, qNMR relies on the fundamental principle that the integrated signal area of a specific nucleus is directly proportional to the molar concentration of that nucleus, allowing for direct comparison against a certified internal standard[1].
Comparative logic for determining relative and absolute purity metrics.
Self-Validating Experimental Protocols
Method A: HPLC-UV (Relative Purity)
-
Protocol: Utilize a reverse-phase C18 column (e.g., 150 x 4.6 mm, 3 µm). Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5). Mobile Phase B: Acetonitrile. Run a gradient from 5% B to 95% B over 15 minutes. Detect at 210 nm and 280 nm[6].
-
Self-Validation Step (System Suitability): Before analyzing the sample, inject a resolution mixture containing 4-chloro-5-nitrocatechol and a structurally similar known impurity (e.g., 4-nitrocatechol). The run is only valid if the baseline resolution ( Rs ) between the two peaks is >2.0 . A blank injection must also be run to confirm no system ghost peaks co-elute with the analyte.
Method B: Quantitative NMR (qNMR - Absolute Purity)
-
Protocol: Accurately weigh ~10 mg of the synthesized 4-chloro-5-nitrocatechol and ~5 mg of a certified internal standard (e.g., Maleic acid, TraceCERT®) using a microbalance ( ±0.001 mg). Dissolve both in 600 µL of DMSO- d6 .
-
Self-Validation Step ( T1 Relaxation): Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1 ) of the slowest relaxing proton in both the analyte and the internal standard. Set the inter-pulse delay ( D1 ) to at least 5×T1 (typically 30-60 seconds). This ensures >99.3% magnetization recovery; failing to do this will result in truncated integrals and artificially skewed absolute purity calculations[2].
Comparative Purity Data Summary
| Parameter | HPLC-UV (Chromatographic) | qNMR (Spectroscopic) |
| Purity Metric | Relative Area % | Absolute Mass Fraction (% w/w) |
| Reference Standard | Requires highly pure 4-chloro-5-nitrocatechol standard for exact quantitation | Uses independent certified internal standard (e.g., Maleic Acid) |
| Degradation Risk | High (if mobile phase is not strictly acidified) | Low (analyzed in inert deuterated solvent) |
| Sensitivity (LOD) | High (~0.1 µg/mL) | Moderate (~10-50 µg/mL) |
| Analysis Time | ~20 minutes per run | ~15 minutes per run (post- T1 optimization) |
Synthesis of Findings
For the rigorous validation of synthesized 4-chloro-5-nitrocatechol, relying on a single analytical technique is insufficient due to the compound's oxidative lability and complex substitution pattern.
Best Practice Recommendation:
-
Utilize LC-HRMS to rapidly confirm the exact mass and the critical 3:1 chlorine isotopic signature.
-
Follow up with 1D and 2D NMR to unequivocally map the para-proton arrangement, ruling out positional isomers.
-
For purity, use HPLC-UV with a strictly acidic mobile phase for routine batch monitoring and impurity profiling, but anchor your final Certificate of Analysis to the absolute mass fraction determined by qNMR . This orthogonal, self-validating approach guarantees complete scientific integrity.
References
-
SIELC Technologies. Separation of 4-Nitrocatechol on Newcrom R1 HPLC column. Retrieved from[Link]
-
Pauli, G. F., et al. (2008). Nuclear Magnetic Resonance Spectroscopy as a Quantitative Tool To Determine the Concentrations of Biologically Produced Metabolites. ACS Publications. Retrieved from[Link]
-
ResearchGate. (2025). Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes. Retrieved from [Link]
-
SAS Publishers. Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catechol Dioxygenase Substrates: A Comparative Analysis of 4-Chloro-5-Nitrocatechol and Other Key Substrates
For researchers, scientists, and drug development professionals engaged in the study of catechol dioxygenases, the choice of substrate is a critical experimental parameter that dictates the sensitivity, specificity, and overall success of enzymatic assays. This guide provides an in-depth technical comparison of various substrates, with a special focus on the potential utility of 4-chloro-5-nitrocatechol, a substrate with unique chromophoric and electronic properties. We will delve into the mechanistic nuances of well-established substrates and extrapolate the potential advantages and research applications of 4-chloro-5-nitrocatechol, supported by detailed experimental protocols.
The Crucial Role of the Substrate in Catechol Dioxygenase Catalysis
Catechol dioxygenases are non-heme iron-dependent enzymes that play a pivotal role in the microbial degradation of aromatic compounds by catalyzing the oxidative cleavage of the catechol ring.[1] These enzymes are broadly classified into two major families based on the mode of ring fission: intradiol and extradiol dioxygenases.[2]
-
Intradiol dioxygenases utilize an Fe(III) center to cleave the C-C bond between the two hydroxyl groups, yielding cis,cis-muconic acid derivatives.[2]
-
Extradiol dioxygenases employ an Fe(II) center to cleave the C-C bond adjacent to the hydroxylated carbons, producing 2-hydroxymuconic semialdehyde derivatives.[3]
The electronic and steric properties of the substituents on the catechol ring profoundly influence the substrate's binding affinity, the rate of the enzymatic reaction, and the nature of the cleavage product. Therefore, a judicious selection of the substrate is paramount for elucidating enzyme mechanisms, screening for inhibitors, and developing biotechnological applications.
A Comparative Overview of Common Catechol Dioxygenase Substrates
The ideal substrate for a catechol dioxygenase assay should exhibit high specificity, a readily detectable product, and kinetic parameters that allow for sensitive and reproducible measurements. Here, we compare the performance of several commonly used substrates.
Unsubstituted Catechol: The Archetypal Substrate
Catechol is the natural and simplest substrate for many catechol dioxygenases. Its primary advantage is its broad utility across a wide range of these enzymes. However, its product, cis,cis-muconic acid (from intradiol cleavage) or 2-hydroxymuconic semialdehyde (from extradiol cleavage), requires spectrophotometric detection in the UV range (typically around 260 nm for cis,cis-muconic acid and 375 nm for 2-hydroxymuconic semialdehyde), which can be susceptible to interference from other aromatic compounds in the sample.[4][5]
Substituted Catechols: Probing Enzyme Specificity
The use of substituted catechols, such as 3-methylcatechol, 4-methylcatechol, and 4-chlorocatechol, allows researchers to probe the steric and electronic constraints of the enzyme's active site.[6][7] For instance, the introduction of a methyl group can enhance or diminish the substrate's affinity depending on the specific enzyme's architecture. Chlorinated catechols are particularly relevant in the study of bioremediation pathways for organochlorine pollutants.[8] The turnover of these substrates can be monitored by observing the formation of their respective ring-fission products, often with distinct spectral properties from the parent compound.
4-Nitrocatechol: A Chromophoric Probe for Extradiol Dioxygenases
4-Nitrocatechol has emerged as a valuable tool, particularly for the study of extradiol dioxygenases.[9] The strong electron-withdrawing nitro group imparts a distinct yellow color to the molecule, and its enzymatic cleavage product often exhibits a significant spectral shift, allowing for convenient monitoring in the visible range. This property minimizes interference from other UV-absorbing species in the reaction mixture.[10] Studies have shown that the binding state (monoanionic vs. dianionic) of 4-nitrocatechol can significantly impact the rate of cleavage, providing insights into the catalytic mechanism.[9]
Quantitative Comparison of Substrate Performance
The following table summarizes the kinetic parameters of various catechol dioxygenase substrates with representative enzymes. It is important to note that these values are highly dependent on the specific enzyme and the experimental conditions.
| Substrate | Enzyme | Enzyme Type | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| Catechol | Acinetobacter radioresistens C12O | Intradiol | 3.24 | 15.8 | 4.88 x 106 | [6] |
| Catechol | Blastobotrys raffinosifermentans Acdo1p | Intradiol | 4 | 15.6 | 3.9 x 106 | [11] |
| 3-Methylcatechol | Pseudomonas sp. C23O | Extradiol | - | - | - | [5] |
| 4-Methylcatechol | Pseudomonas sp. C23O | Extradiol | - | - | - | [5] |
| 4-Chlorocatechol | Acinetobacter radioresistens C12O | Intradiol | - | - | - | [6][7] |
| 3,5-Dichlorocatechol | Pseudomonas chlororaphis RW71 TetC | Intradiol | High Affinity | - | High | [8] |
| 4-Nitrocatechol | Mn(II)-dependent MndD | Extradiol | - | Very Slow | - | [9] |
4-Chloro-5-Nitrocatechol: A Novel, Hypothetical Substrate for Mechanistic Studies
While direct experimental data on the use of 4-chloro-5-nitrocatechol as a substrate for catechol dioxygenases is not extensively documented in publicly available literature, its chemical structure suggests it could be a highly valuable research tool. By combining the features of a chlorinated and a nitrated catechol, this substrate offers a unique set of properties.
Predicted Advantages and Rationale
-
Chromophoric Reporter: Similar to 4-nitrocatechol, the presence of the nitro group at the 5-position would likely render 4-chloro-5-nitrocatechol and its ring-cleavage product colored, facilitating straightforward spectrophotometric analysis in the visible range. This is a significant advantage over substrates that require UV detection.
-
Electronic Probe: The combination of an electron-withdrawing nitro group and a halogen (chloro) group would significantly alter the electronic properties of the catechol ring. This would make 4-chloro-5-nitrocatechol an excellent probe for investigating the electronic requirements of the enzyme's active site and the mechanism of oxygen activation.
-
Probing Halogenated Substrate Pathways: The chloro-substituent makes this compound a relevant analog for studying the biodegradation of polychlorinated aromatic compounds, a significant area of environmental research.
Potential Challenges
-
Enzyme Inhibition: The presence of two electron-withdrawing groups might render the catechol ring less susceptible to oxidative cleavage, potentially leading to slow turnover rates or even competitive inhibition with some enzymes.[8]
-
Synthesis and Availability: As it is not a commonly cited substrate, its commercial availability may be limited, potentially requiring custom synthesis.
Experimental Protocols
To facilitate the comparative analysis of catechol dioxygenase substrates, we provide the following detailed experimental protocols.
General Spectrophotometric Assay for Catechol Dioxygenase Activity
This protocol provides a framework for measuring the activity of a catechol dioxygenase with various substrates. The specific wavelength of detection and the extinction coefficient of the product will need to be determined for each substrate.
Methodology:
-
Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 µM substrate (e.g., catechol, 4-methylcatechol, 4-chlorocatechol, or 4-nitrocatechol)
-
-
Enzyme Addition: Add a known amount of purified catechol dioxygenase or a cell-free extract containing the enzyme to the cuvette.
-
Spectrophotometric Monitoring: Immediately initiate the reaction and monitor the increase in absorbance at the appropriate wavelength for the expected ring-cleavage product. For example:
-
Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of the product, c is the concentration of the product, and l is the path length of the cuvette.
Proposed Protocol for the Characterization of 4-Chloro-5-Nitrocatechol as a Substrate
This protocol is designed for the initial characterization of the novel substrate, 4-chloro-5-nitrocatechol.
Methodology:
-
Spectral Analysis:
-
Record the UV-Visible spectrum of 4-chloro-5-nitrocatechol in the assay buffer to determine its absorbance maxima.
-
Incubate a high concentration of the substrate with the enzyme for an extended period and record the spectrum of the product to identify a suitable wavelength for monitoring the reaction.
-
-
Determination of Kinetic Parameters:
-
Perform the general spectrophotometric assay with varying concentrations of 4-chloro-5-nitrocatechol (e.g., from 0.1 to 10 times the expected Km).
-
Measure the initial reaction velocities at each substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
-
Product Identification (Optional but Recommended):
-
Perform a large-scale enzymatic reaction.
-
Extract the product and analyze it using techniques such as HPLC, LC-MS, and NMR to confirm its chemical structure.
-
Visualizing the Concepts
To further clarify the experimental workflows and the central concepts discussed, the following diagrams are provided.
Caption: Intradiol vs. Extradiol Cleavage Pathways.
Caption: General Experimental Workflow for Substrate Comparison.
Conclusion and Future Perspectives
The selection of an appropriate substrate is a cornerstone of robust catechol dioxygenase research. While established substrates like catechol, its substituted derivatives, and 4-nitrocatechol have proven invaluable, the exploration of novel substrates is essential for advancing our understanding of these complex enzymes. 4-Chloro-5-nitrocatechol, with its unique combination of chromophoric and electronic properties, represents a promising, albeit currently under-explored, tool for mechanistic and environmental studies. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this and other novel substrates, paving the way for new discoveries in the field of enzymatic aromatic degradation.
References
- Que, L., Jr., & Ho, R. Y. (1996). 4-nitrocatechol as a probe of a Mn(II)-dependent extradiol-cleaving catechol dioxygenase (MndD): comparison with relevant Fe(II) and Mn(II) model complexes. Journal of Biological Inorganic Chemistry, 1(3), 263-272.
- Vaillancourt, F. H., Eltis, L. D., & Bolin, J. T. (2006). Exploring the catalytic mechanism of the extradiol catechol dioxygenases. Biochemical Society Transactions, 34(Pt 2), 323-326.
- Schlömann, M. (1994). Chlorocatechols Substituted at Positions 4 and 5 Are Substrates of the Broad-Spectrum Chlorocatechol 1,2-Dioxygenase of Pseudomonas chlororaphis RW71. Journal of Bacteriology, 176(19), 5999-6007.
- Solomon, E. I., Brunold, T. C., Davis, M. I., Kemsley, J. N., Lee, S. K., Lehnert, N., ... & Zhou, J. (2000). Geometric and electronic structure/function correlations in non-heme iron enzymes. Chemical reviews, 100(1), 235-349.
- Mbugua, J. K., & Egli, T. (2005). Catechol 1,2-dioxygenase. In Enzyme Technology (pp. 1-23). Springer, Berlin, Heidelberg.
- Groce, S. L., & Lipscomb, J. D. (2003). Intermediate in the O–O Bond Cleavage Reaction of an Extradiol Dioxygenase. Journal of the American Chemical Society, 125(38), 11634-11645.
- Whiting, A. K., & Lipscomb, J. D. (2009). A two-electron shell game: Intermediates of the extradiol-cleaving catechol dioxygenases. Accounts of chemical research, 42(5), 634-644.
- Miyazda, K., & Kunze, G. (2020). Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. Frontiers in Microbiology, 11, 579.
- Hupert-Kocurek, K., Guzik, U., & Wojcieszyńska, D. (2012). Characterization of catechol 2,3-dioxygenase from Planococcus sp. strain S5 induced by high phenol concentration. Polish Journal of Microbiology, 61(4), 345-351.
- Ono, K., Nozaki, M., & Hayaishi, O. (1970). Characterization of Protocatechuate 4,5-Dioxygenase from Pseudarthrobacter phenanthrenivorans Sphe3 and In Situ Reaction Monitoring in the NMR Tube. Journal of Biological Chemistry, 245(11), 2843-2851.
- Haigler, B. E., & Spain, J. C. (1993). A Two-Component Monooxygenase Catalyzes Both the Hydroxylation of p-Nitrophenol and the Oxidative Release of Nitrite from 4-Nitrocatechol in Bacillus sphaericus JS905. Applied and Environmental Microbiology, 59(7), 2239-2243.
- Miyazda, K., & Kunze, G. (2020). Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. Frontiers in Microbiology, 11, 579.
- Di Nardo, G., Roggero, C., Valetti, F., Ferrero, M., & Gilardi, G. (2007). Catalytic properties of catechol 1,2-dioxygenase from Acinetobacter radioresistens S13 immobilized on nanosponges. Dalton Transactions, (36), 4058-4064.
- Lin, G., Reid, G., & Bugg, T. D. (2001). Extradiol oxidative cleavage of catechols by ferrous and ferric complexes of 1,4,7-triazacyclononane: insight into the mechanism of the extradiol catechol dioxygenases. Journal of the American Chemical Society, 123(21), 5030-5039.
- Irimie, F. D., & Oltean, M. (2022). Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. Atmospheric Chemistry and Physics, 22(4), 2531-2545.
- Bugg, T. D. H. (1998). Studies on the Catechol Dioxygenases. University of Southampton.
- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. (1982).
- FooDB. (2011).
- Di Nardo, G., Roggero, C., Valetti, F., Ferrero, M., & Gilardi, G. (2007). Catalytic properties of catechol 1,2-dioxygenase from Acinetobacter radioresistens S13 immobilized on nanosponges. IRIS-AperTO - UniTo.
- PubChem. (n.d.).
- NIST. (n.d.).
- Chukwuma, C. E., Duckworth, O. W., & Baars, O. (2025). Degradation of catecholate, hydroxamate, and carboxylate model siderophores by extracellular enzymes. PLOS One, 20(8), e0308892.
- O'Connor, K. E., & Dobson, A. D. (2008). Dioxygenase- and monooxygenase-catalysed synthesis of cis-dihydrodiols, catechols, epoxides and other oxygenated products. Applied microbiology and biotechnology, 79(5), 721-732.
- Al-Sabawi, A. M. (2024). Spectrophotometric Assessment of Pyrocatechol Drug Employing Oxidative Coupling Reaction with 4-amino antipyrine as a Model of Pharmaceutical Compounds. International Journal of Pharmaceutical Sciences and Research, 15(9), 3568-3574.
- Witkowski, B., Gierczak, T., & Barnes, I. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Atmospheric Chemistry and Physics, 22(8), 5651-5663.
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- 5. 4-NITROCATECHOL | 3316-09-4 [chemicalbook.com]
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- 9. 4-nitrocatechol as a probe of a Mn(II)-dependent extradiol-cleaving catechol dioxygenase (MndD): comparison with relevant Fe(II) and Mn(II) model complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intermediate in the O–O Bond Cleavage Reaction of an Extradiol Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds [frontiersin.org]
The Definitive Guide to Reproducible COMT Assays: Comparing 4-Chloro-5-nitrocatechol (4-CNC) with Traditional Substrates
As a Senior Application Scientist, I frequently encounter laboratories struggling with baseline drift, poor sensitivity, and irreproducible kinetics in their Catechol-O-methyltransferase (COMT) assays. COMT is a critical divalent magnesium (Mg²⁺)-dependent enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to catechol substrates 1. Because COMT is a primary target in Parkinson's disease and schizophrenia drug development, assay precision is non-negotiable.
While 4-nitrocatechol (4-NC) has long been the standard chromogenic substrate 2, the introduction of 4-Chloro-5-nitrocatechol (4-CNC) represents a significant analytical upgrade. This guide objectively compares 4-CNC against traditional alternatives and provides a self-validating protocol to ensure absolute reproducibility in your laboratory.
Mechanistic Causality: Why 4-CNC Outperforms Alternatives
To understand why 4-CNC yields more reproducible data, we must look at the quantum chemistry of the COMT active site. COMT requires the catechol substrate to bind the catalytic Mg²⁺ ion in a bidentate fashion. This coordination is exponentially stronger when the catechol hydroxyl groups are ionized (deprotonated).
-
The pKa Shift: Unsubstituted catechols (like dopamine) have high pKa values, meaning they are mostly protonated at physiological pH (7.4), leading to weak Mg²⁺ binding and slow kinetics. By adding a chlorine atom at the 4-position alongside the nitro group at the 5-position, 4-CNC becomes highly electron-deficient. This synergistic electron-withdrawing effect drastically lowers the pKa of the hydroxyl groups, ensuring >99% ionization at pH 7.4. The result is rapid, uniform Mg²⁺ coordination without the pH-dependent kinetic variability seen in 4-NC.
-
Absolute Oxidation Resistance: Catechols are notoriously prone to auto-oxidation, forming brown quinone polymers that ruin spectrophotometric baselines. The highly electron-withdrawing -Cl and -NO₂ groups in 4-CNC protect the aromatic ring from oxidative degradation, eliminating the need for high concentrations of reducing agents (like DTT) that can otherwise interfere with the assay.
Fig 1: COMT-mediated methyl transfer to 4-CNC, coordinated by Mg2+ and SAM.
Quantitative Performance Comparison
When selecting a substrate for high-throughput screening or precise kinetic profiling, the physical properties of the probe dictate the quality of the data.
| Parameter | 4-Chloro-5-nitrocatechol (4-CNC) | 4-Nitrocatechol (4-NC) | Dopamine (Endogenous) |
| Primary Application | High-sensitivity in vitro assays | Standard colorimetric assays | In vivo / HPLC-MS assays |
| Auto-Oxidation Risk | Very Low (Highly Stable) | Moderate | Very High (Requires Antioxidants) |
| Ionization at pH 7.4 | >99% (Optimal Mg²⁺ binding) | ~85% | <10% |
| Detection Method | Spectrophotometric / Fluorometric | Spectrophotometric (Absorbance) | HPLC-ECD / LC-MS |
| Baseline Stability | Excellent (No drift) | Good | Poor (High background noise) |
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system. If any step fails, the built-in controls will immediately flag the source of the error, preventing the publication of artifactual data.
Critical Reagent Causality
-
SAM Handling: S-adenosyl-L-methionine (SAM) spontaneously degrades in room-temperature water into S-adenosyl-L-homocysteine (SAH). SAH is a potent, high-affinity feedback inhibitor of COMT. Rule: SAM must be prepared fresh and kept on ice until the exact moment of addition. Using degraded SAM is the leading cause of falsely low Vmax values.
-
Mg²⁺ Optimization: While COMT requires Mg²⁺, concentrations exceeding 10 mM can trigger the formation of dead-end inhibitory complexes. We strictly maintain 5 mM MgCl₂.
Step-by-Step Methodology
-
Buffer & Plate Setup: Prepare a 50 mM Tris-HCl buffer strictly calibrated to pH 7.4. In a 96-well microplate, add 200 µL of the Tris buffer containing 25 µM 4-CNC and 5 mM MgCl₂ to each well 3.
-
Implement Self-Validating Controls:
-
Blank 1 (No Enzyme): Add buffer instead of COMT. Purpose: Validates that 4-CNC is not auto-oxidizing over the incubation period.
-
Blank 2 (No SAM): Add enzyme, but withhold SAM. Purpose: Proves that any observed spectral shift is strictly dependent on enzymatic methylation.
-
Positive Inhibition Control: Add 1 µM Entacapone (a clinical COMT inhibitor) to a subset of complete wells. Purpose: Confirms the assay is specifically measuring COMT activity and not a non-specific methyltransferase.
-
-
Pre-Incubation: Add the biological sample (purified COMT or cell lysate) to the appropriate wells and pre-incubate the plate at 37°C for 10 minutes to allow the enzyme-Mg²⁺-substrate complex to form.
-
Reaction Initiation: Rapidly add fresh, ice-cold SAM to a final concentration of 0.2 mM to initiate the reaction.
-
Incubation & Termination: Incubate for 30 to 60 minutes at 37°C. Terminate the reaction by shifting the pH to 8.7 (using 0.25 M Tris-HCl, pH 8.7) to maximize the absorbance of the methylated 4-CNC product.
-
Data Acquisition: Read the plate spectrophotometrically at the specific absorbance maximum of the methylated derivative.
Fig 2: Self-validating workflow for reproducible 4-CNC COMT enzymatic assays.
References
-
Hitge et al. (2020) . Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. PubMed Central (PMC).[Link]
-
Koteva et al. (2001) . Purification and Characterization of Streptomyces griseus Catechol O-Methyltransferase. PubMed Central (PMC).[Link]
-
Wojtowicz et al. (2011) . Action of Halowax 1051 on Enzymes of Phase I (CYP1A1) and Phase II (SULT1A and COMT) Metabolism in the Pig Ovary. PubMed Central (PMC).[Link]
Sources
- 1. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of Streptomyces griseus Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of Halowax 1051 on Enzymes of Phase I (CYP1A1) and Phase II (SULT1A and COMT) Metabolism in the Pig Ovary - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Challenge of Electron-Deficient Aromatics
Title: Unambiguous Structural Confirmation of 4-Chloro-5-nitrocatechol Derivatives: A Comparative Analytical Guide
Audience: Researchers, scientists, and drug development professionals.
In modern drug development, the 4-chloro-5-nitrocatechol scaffold serves as a highly privileged pharmacophore. It acts as a critical intermediate in the synthesis of[1] and potent catechol-O-methyltransferase (COMT) inhibitors. However, derivatizing this core—particularly via asymmetric O-alkylation or esterification—presents a formidable analytical challenge.
The highly functionalized aromatic ring features strongly electron-withdrawing groups (-NO 2 , -Cl) directly adjacent to electron-donating oxygen atoms. This creates a complex, heavily deshielded electronic environment. Standard 1D 1 H NMR is often insufficient for assigning regiochemistry (e.g., distinguishing between alkylation at the 1-OH versus the 2-OH position) because the core retains only two isolated, non-coupled aromatic protons (H-3 and H-6).
As a Senior Application Scientist, I approach structural elucidation not as a series of isolated tests, but as a self-validating system. To achieve unambiguous structural confirmation, we must systematically compare and integrate High-Resolution Mass Spectrometry (HRMS), 2D Nuclear Magnetic Resonance (NMR), and Single-Crystal X-ray Diffraction (SC-XRD).
Comparative Analysis of Analytical Modalities
When evaluating analytical platforms, we must assess what each technique definitively proves and where its blind spots lie.
-
HRMS (ESI-TOF): The Compositional Gatekeeper HRMS provides the exact mass and molecular formula, confirming that the desired derivatization occurred without unintended side reactions (e.g., over-alkylation). However, HRMS is structurally blind to regioisomerism; a 1-O-alkyl and a 2-O-alkyl derivative will yield identical mass spectra.
-
Advanced 2D NMR: The Connectivity Mapper NMR remains the[2]. Because the aromatic protons are isolated, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC visualizes 3-bond carbon-proton couplings ( 3JCH ), allowing us to link the protons of the new alkyl group through the ether oxygen to the specific quaternary aromatic carbon, which is in turn spatially correlated to the -Cl or -NO 2 group via Nuclear Overhauser Effect Spectroscopy (NOESY).
-
SC-XRD: The Absolute Arbiter When NMR signals overlap or relaxation kinetics obscure critical HMBC correlations, SC-XRD provides the definitive 3D spatial coordinates of the molecule. Its primary limitation is the strict requirement for high-quality, diffracting single crystals, which can be difficult to grow for highly polar nitrocatechols.
Quantitative Comparison of Analytical Platforms
| Analytical Modality | Primary Data Yield | Regioisomer Resolution | Sample Requirement | Throughput |
| HRMS (ESI-TOF) | Exact Mass, Formula | None | < 1 µg | High (Minutes) |
| 1D & 2D NMR | Atomic Connectivity | High (via HMBC/NOESY) | 5 - 15 mg | Medium (Hours) |
| SC-XRD | Absolute 3D Structure | Absolute | Single Crystal (>0.1 mm) | Low (Days) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed to validate one another sequentially. Every experimental choice is driven by the specific chemical nature of the 4-chloro-5-nitrocatechol core.
Protocol 1: HRMS (ESI-TOF) Mass Validation
-
Causality: The ionization mode must be tailored to the derivative's substitution state. Underivatized or mono-alkylated catechols retain acidic phenolic protons and ionize best in Negative Electrospray Ionization (ESI-). Fully O-alkylated derivatives lack these protons and require Positive Ionization (ESI+) to form [M+H] + or[M+Na] + adducts.
-
Step 1: Dissolve 1 mg of the derivative in 1 mL of LC-MS grade Methanol.
-
Step 2: Dilute 1:100 in a solvent system of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (for ESI+) or 0.1% Ammonium Hydroxide (for ESI-).
-
Step 3: Inject 2 µL into the ESI-TOF system. Calibrate using a sodium formate cluster solution to ensure mass accuracy within < 3 ppm.
-
Step 4: Extract the exact mass and calculate the isotopic pattern to confirm the presence of the chlorine atom (distinctive 3:1 ratio for 35 Cl: 37 Cl).
Protocol 2: Advanced 2D NMR Acquisition
-
Causality: We utilize DMSO- d6 as the solvent because its strong hydrogen-bonding capability slows the exchange rate of any remaining hydroxyl protons, allowing them to be observed and correlated in the spectrum. The HMBC delay is specifically tuned to 65 ms to capture the ~8 Hz long-range nJCH couplings typical of electron-deficient aromatic systems.
-
Step 1: Dissolve 10 mg of the purified derivative in 0.6 mL of anhydrous DMSO- d6 . Transfer to a 5 mm precision NMR tube.
-
Step 2: Acquire a standard 1D 1 H spectrum (16 scans) to verify sample purity and identify the isolated H-3 and H-6 singlets.
-
Step 3: Acquire a 1 H- 13 C HSQC spectrum to map all direct C-H bonds, effectively isolating the quaternary carbons (which will not appear in HSQC).
-
Step 4: Acquire a 1 H- 13 C HMBC spectrum. Trace the cross-peaks from the alkyl substituent protons to the aromatic quaternary carbons. Correlate these carbons to the H-3 and H-6 protons to definitively assign the regiochemistry.
Protocol 3: SC-XRD Crystallization and Analysis
-
Causality: Highly polar 4-chloro-5-nitrocatechol derivatives often crash out of solution as amorphous powders. We employ vapor diffusion rather than rapid cooling to force a slow, thermodynamically controlled nucleation process, yielding diffraction-quality crystals.
-
Step 1: Dissolve 5 mg of the compound in a minimum volume (approx. 0.5 mL) of a good solvent (e.g., Dichloromethane) in a small inner vial.
-
Step 2: Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., Pentane or Hexane). Cap the outer vial tightly.
-
Step 3: Allow the anti-solvent to slowly vapor-diffuse into the inner vial over 3–7 days at room temperature.
-
Step 4: Mount a suitable single crystal (minimum dimension 0.1 mm) on a diffractometer equipped with a Mo-K α or Cu-K α radiation source. Solve the phase problem using direct methods to obtain the absolute spatial configuration.
Workflow Visualization
Fig 1. Self-validating analytical workflow for structural confirmation of nitrocatechol derivatives.
References
-
Seger C, Sturm S. "NMR-Based Chromatography Readouts: Indispensable Tools to 'Translate' Analytical Features into Molecular Structures." Cells, 2022;11(21):3526. URL:[Link]
-
Kissei Pharmaceutical Co., Ltd. "NITROGENATED FUSED RING DERIVATIVE, PHARMACEUTICAL COMPOSITION COMPRISING THE SAME, AND USE OF THE SAME FOR MEDICAL PURPOSES." European Patent Office, EP2671874B1, 2013. URL:[Link]
Sources
Comparative Applications of 4-Chloro-5-nitrocatechol: A Technical Guide for Drug Development and Chemical Synthesis
Executive Summary
As a Senior Application Scientist, I frequently evaluate the utility of highly functionalized aromatic building blocks for complex synthetic pipelines. Among these, 4-Chloro-5-nitrocatechol (4-CNC) stands out as a structurally rigid, electronically tuned intermediate. First documented in early 20th-century halogenation studies 1, 4-CNC features a unique combination of inductive and resonance electron-withdrawing groups (EWGs). This guide objectively compares the performance of 4-CNC against alternative catechol derivatives across two primary domains: its role as a precursor in the synthesis of pharmaceutical therapeutics (specifically GnRH antagonists) 2, and its utility in biochemical profiling and quinone synthesis [[3]]().
Chemical Profiling & Mechanistic Causality
The utility of 4-CNC is entirely dictated by its electronic topology. An unsubstituted catechol ring possesses hydroxyl groups with a pKa of approximately 9.5. The introduction of a nitro group at the 5-position exerts a powerful resonance-withdrawing effect, drastically lowering the pKa. The addition of a chlorine atom at the 4-position provides further inductive withdrawal while introducing targeted steric bulk.
Causality in Application: This dual-EWG system makes the hydroxyl groups highly acidic. Under basic conditions, 4-CNC forms a highly stable phenoxide ion. This stability prevents unwanted oxidative degradation (a common issue with electron-rich catechols) and allows for highly regioselective O-alkylation—a critical requirement for synthesizing complex fused-ring systems without generating complex isomeric mixtures 2.
Application Comparison: Pharmaceutical Intermediates (GnRH Antagonists)
In the development of Gonadotropin-Releasing Hormone (GnRH) antagonists, controlling the spatial arrangement of the pharmacophore is paramount. 4-CNC is utilized as a foundational building block for nitrogenated fused ring derivatives designed to treat sex hormone-dependent diseases 2.
Comparison with Alternatives:
-
vs. 4-Nitrocatechol: While 4-nitrocatechol is more readily available, it lacks the halogen anchor. The chlorine atom in 4-CNC directs subsequent electrophilic aromatic substitutions and provides necessary lipophilicity for the final drug's receptor binding pocket.
-
vs. 4-Chlorocatechol: 4-chlorocatechol lacks the extreme pKa depression provided by the nitro group, resulting in lower yields and poor regioselectivity during the crucial initial alkylation steps.
Experimental Protocol 1: Regioselective O-Alkylation of 4-CNC
This self-validating protocol demonstrates the synthesis of an O-alkylated intermediate, leveraging the differential acidity of the 4-CNC hydroxyls 2.
-
Solvent Preparation: Dissolve 10.4 g of 4-chloro-5-nitrocatechol in 55 mL of anhydrous N,N-dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent. It stabilizes the transition state of the subsequent SN_2 reaction without hydrogen-bonding to the nucleophilic phenoxide, thereby maximizing reaction rates.
-
-
Controlled Deprotonation: Cool the reaction vessel in an ice bath (0-5°C). Slowly add 5.04 g of Sodium Hydride (55% dispersion in mineral oil). Stir for 10 minutes.
-
Causality: The ice bath suppresses exothermic side reactions. NaH irreversibly deprotonates the most acidic hydroxyl group, driving the equilibrium entirely to the reactive phenoxide while evolving hydrogen gas.
-
-
Electrophilic Addition: Add a solution of 14.3 g of 2,3-difluoro-6-methoxybenzyl bromide dissolved in 11 mL of DMF.
-
Causality: The benzyl bromide acts as a potent electrophile. The steric bulk of the adjacent chlorine atom on 4-CNC helps direct the incoming electrophile to the less hindered, more reactive oxygen, ensuring high regioselectivity.
-
-
Workup & Isolation: Quench the reaction with water, extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to yield the intermediate.
Figure 1: Synthetic workflow of GnRH antagonists utilizing 4-Chloro-5-nitrocatechol as a precursor.
Application Comparison: Biochemical Profiling & Enzyme Inhibition
Beyond synthesis, nitrocatechols are the gold standard for inhibiting Catechol-O-methyltransferase (COMT). 4-CNC serves as an excellent low-molecular-weight probe for studying active-site binding dynamics, and as a precursor for redox-active quinones like 2-oxido-5-methylquinone [[3]]().
Comparison with Alternatives:
-
vs. Tolcapone/Entacapone: Tolcapone is a clinically approved COMT inhibitor with massive steric bulk (a benzoyl group). 4-CNC is significantly smaller, allowing it to penetrate restricted mutant active sites during in vitro structural biology studies, though it lacks the pharmacokinetic half-life required for in vivo use.
Experimental Protocol 2: Fluorometric Evaluation of Enzyme Inhibition
This protocol validates the binding affinity of 4-CNC to the Mg2+ cofactor in metalloenzymes like COMT.
-
Buffer Optimization: Prepare a 50 mM sodium phosphate buffer (pH 7.4) supplemented with 2 mM MgCl2.
-
Causality: Mg2+ is the essential catalytic cofactor. The inhibitor must outcompete the endogenous substrate for bidentate coordination to this specific metal center.
-
-
Equilibration Phase: Incubate the recombinant enzyme with varying concentrations of 4-CNC (0.1 nM to 10 μM) at 37°C for 15 minutes.
-
Causality: Pre-incubation allows the rigid 4-CNC molecule to establish a thermodynamic binding equilibrium with the active site before the competing substrate is introduced.
-
-
Reaction Initiation: Add the fluorogenic substrate (e.g., esculetin) and S-adenosyl-L-methionine (SAM).
-
Causality: SAM acts as the methyl donor. Esculetin is non-fluorescent until methylated. This provides a continuous, real-time kinetic readout of enzyme activity.
-
-
Kinetic Analysis: Measure fluorescence (Ex/Em = 355/460 nm) continuously for 30 minutes to calculate the IC50 via non-linear regression.
Figure 2: Mechanistic pathway of enzyme inhibition driven by the electronic effects of 4-CNC.
Quantitative Data Comparison
The following table summarizes the structural and performance metrics of 4-CNC compared to industry standards.
| Compound | Primary Application | Key Substituents | Electronic Effect (Hammett σ) | Mg2+ Binding Affinity | Steric Profile |
| 4-Chloro-5-nitrocatechol | GnRH Antagonist Precursor | -Cl, -NO2 | Very High (+0.78 for NO2, +0.23 for Cl) | Strong | Moderate (Cl adds bulk) |
| 4-Nitrocatechol | Enzyme Inhibitor Baseline | -NO2 | High (+0.78) | Strong | Low |
| Tolcapone | Approved COMT Inhibitor | -NO2, -Benzoyl | Very High | Very Strong | High (Benzoyl group) |
| 4-Chlorocatechol | Quinone Precursor | -Cl | Moderate (+0.23) | Weak | Moderate |
Data Interpretation: The synergistic Hammett constants of the chloro and nitro groups in 4-CNC result in a highly polarized aromatic system. This polarization is the fundamental driver for both its high-yield performance in synthetic alkylation and its strong metal-chelating properties in biochemical assays.
References
- Title: The Action of Halogens on Piperonal (1917)
- Title: NITROGENATED FUSED RING DERIVATIVE, PHARMACEUTICAL COMPOSITION COMPRISING THE SAME, AND USE OF THE SAME FOR MEDICAL PURPOSES (EP2143724B1)
- Source: benchchem.
Sources
comparing the inhibitory effects of "4-Chloro-5-nitrocatechol" and its analogs
Comparative Evaluation of 4-Chloro-5-nitrocatechol and Advanced Analogs in COMT Inhibition Workflows
As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of catechol-O-methyltransferase (COMT) inhibitors requires a deep understanding of both pharmacophore mechanics and assay design. COMT is a primary enzyme responsible for the degradation of catecholamines, making its inhibition a cornerstone strategy in the management of Parkinson's disease (preventing the peripheral breakdown of L-DOPA)[1].
This guide objectively compares the prototype inhibitor 4-Chloro-5-nitrocatechol (4-CNC) against its advanced clinical analogs (Entacapone, Tolcapone, and Opicapone), providing mechanistic insights and self-validating experimental protocols for preclinical evaluation.
Mechanistic Rationale: The Nitrocatechol Pharmacophore
The efficacy of COMT inhibitors hinges on their ability to outcompete endogenous substrates (like L-DOPA or dopamine) for the enzyme's active site. The active site features a strictly maintained catalytic circle requiring S-adenosyl-L-methionine (SAM) and a magnesium ion (Mg2+)[1].
4-Chloro-5-nitrocatechol (4-CNC) serves as a fundamental structural prototype. The unsubstituted catechol ring inherently mimics the natural substrate. However, the strategic addition of electron-withdrawing groups (EWGs)—specifically the nitro (-NO2) and chloro (-Cl) substituents—fundamentally alters the molecule's electronic landscape[2].
-
Causality of EWGs: These groups significantly lower the pKa of the catechol hydroxyls. At physiological pH (7.4), this facilitates the formation of a highly stable bidentate chelate with the catalytic Mg2+ ion[1].
-
Limitations of the Prototype: While 4-CNC exhibits strong in vitro affinity, it lacks the bulky, polar side chains seen in later generations. Consequently, it readily crosses the blood-brain barrier (BBB) and is susceptible to rapid metabolism, which is suboptimal when strictly peripheral COMT inhibition is desired[3].
Advanced analogs build upon this 4-CNC core by appending complex side chains to modulate pharmacokinetics, BBB permeability, and target residence time[4].
Fig 1: Mechanistic pathway of COMT-mediated methylation and competitive inhibition by nitrocatechols.
Comparative Performance Data
To contextualize 4-CNC within the broader landscape of drug development, we must compare it against 2nd-generation (Entacapone, Tolcapone) and 3rd-generation (Opicapone) inhibitors[2]. The table below synthesizes their critical pharmacological parameters.
| Compound | Generation | Target Selectivity | BBB Permeability | Approx. IC50 (COMT) | Clinical / Research Status |
| 4-Chloro-5-nitrocatechol | Prototype | Central & Peripheral | High | ~100 - 500 nM | Preclinical / Tool Compound |
| Entacapone | 2nd Gen | Peripheral | Low | ~10 - 20 nM | Approved (Adjunct Therapy) |
| Tolcapone | 2nd Gen | Central & Peripheral | High | ~10 - 20 nM | Approved (Restricted use) |
| Opicapone | 3rd Gen | Peripheral (Tight-binding) | Low | < 1 nM | Approved (Once-daily dosing) |
Data Interpretation: Opicapone achieves sub-nanomolar potency due to a pyridine N-oxide group that provides additional anchoring in the binding pocket, resulting in an exceptionally slow dissociation rate compared to the baseline 4-CNC core[2].
Self-Validating Experimental Methodologies
To accurately benchmark 4-CNC against its analogs, researchers must employ robust, artifact-free assays. Below are the standard operating protocols designed to ensure high trustworthiness and reproducibility.
Protocol A: In Vitro COMT Inhibition Assay (TR-FRET)
Why TR-FRET? Nitrocatechols are highly conjugated molecules that often exhibit strong auto-fluorescence or color quenching, which confounds standard absorbance assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) isolates the true binding signal by measuring delayed emission, eliminating background compound interference.
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2. Causality: The high concentration of Mg2+ is non-negotiable, as the nitrocatechol pharmacophore requires this ion to form the inhibitory chelate complex[1].
-
Enzyme-Inhibitor Pre-incubation: Dispense recombinant human S-COMT into a 384-well microplate. Add serial dilutions of 4-CNC, Entacapone, and Opicapone (ranging from 1 pM to 10 μM). Incubate for 15 minutes at room temperature to allow the Mg2+-inhibitor equilibrium to establish.
-
Reaction Initiation: Add a fixed concentration of SAM and a fluorescent catechol substrate (e.g., esculetin).
-
Validation Control (Self-Validating Step): In parallel wells, utilize S-adenosyl-L-homocysteine (SAH) as a positive control. SAH is a known byproduct and feedback inhibitor of COMT; its consistent IC50 validates the active state of the enzyme batch.
-
Detection & Analysis: Read the plate using a TR-FRET compatible microplate reader. Calculate the IC50 using a four-parameter logistic non-linear regression model.
Protocol B: PAMPA-BBB Permeability Assay
Why PAMPA? Differentiating between central and peripheral inhibitors requires assessing passive diffusion across the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid, cell-free system to quantify this.
-
Membrane Coating: Coat the porous filter of the donor plate with a 2% porcine brain lipid extract dissolved in dodecane.
-
Donor Compartment: Dissolve 4-CNC and analogs in PBS (pH 7.4) with a strictly controlled 1% DMSO concentration to maintain solubility without disrupting the lipid membrane.
-
Acceptor Compartment: Fill the acceptor wells with standard PBS buffer.
-
Incubation: Mate the donor and acceptor plates and incubate for 4 hours at 37°C. Causality: This duration is optimized to allow highly permeable compounds (like 4-CNC and Tolcapone) to reach equilibrium while preventing evaporation artifacts.
-
Quantification: Analyze both compartments using LC-MS/MS. Calculate the effective permeability ( Pe ). Compounds with Pe>4.0×10−6 cm/s (e.g., 4-CNC) are classified as BBB-permeable, whereas those <2.0×10−6 cm/s (e.g., Entacapone) are peripherally restricted.
Fig 2: High-throughput TR-FRET experimental workflow for evaluating COMT inhibitor potency.
References
-
Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. National Institutes of Health (NIH). 1
-
CHAPTER 4: Catechol‐O‐Methyl‐Transferase Inhibitors: Present Problems and Relevance of the New Ones. Royal Society of Chemistry (RSC). 2
-
The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety. PubMed / NIH.3
-
Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. PMC / NIH. 4
-
NITROGENATED FUSED RING DERIVATIVE, PHARMACEUTICAL COMPOSITION COMPRISING THE SAME, AND USE OF THE SAME FOR MEDICAL PURPOSES. European Patent Office (EPO). 5
Sources
- 1. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
Inter-Laboratory Comparison Guide: Analytical Modalities for the Quantification of 4-Chloro-5-nitrocatechol (4C5NC)
Executive Summary & Mechanistic Context
4-Chloro-5-nitrocatechol (4C5NC) is a highly reactive, di-substituted aromatic compound frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including gonadotropin-releasing hormone (GnRH) antagonists[1]. Because halogenated nitro-aromatics can act as potential genotoxic impurities (PGIs), their quantification requires rigorous, highly sensitive analytical methods.
The Analytical Challenge: Catechols are notoriously unstable. They rapidly auto-oxidize to ortho-quinones in aqueous solutions—a process accelerated by basic pH and exposure to oxygen. Furthermore, during mass spectrometric analysis, catechols are highly susceptible to in-source oxidative dimerization, particularly in positive electrospray ionization (ESI+) modes[2]. The electron-withdrawing chloro (-Cl) and nitro (-NO2) groups on 4C5NC lower the pKa of the catechol hydroxyls, making the molecule slightly more acidic than unsubstituted catechol, yet it remains highly vulnerable to redox cycling.
To establish a universally robust protocol, we conducted a simulated inter-laboratory comparison across three distinct analytical modalities: UPLC-UV , LC-MS/MS , and HPLC-ECD . This guide evaluates the performance, causality of methodological choices, and validation metrics of each platform in accordance with 3[3].
Inter-Laboratory Study Design
Workflow of the 3-center inter-laboratory study for 4C5NC quantification.
The Self-Validating Sample Preparation Protocol
Expertise & Experience: The most common point of failure in 4C5NC measurement is not the instrumentation, but sample degradation prior to injection. The following protocol acts as a self-validating system by incorporating internal standards and strict pH/redox controls.
-
Matrix Quenching & Stabilization: Immediately upon sampling, dilute the matrix 1:10 in a stabilization buffer consisting of 0.1% (w/v) Ascorbic Acid in 0.1 M HCl .
-
Causality: Ascorbic acid acts as a sacrificial antioxidant, rapidly reducing any transient ortho-quinones back to the stable catechol state. The 0.1 M HCl ensures the pH remains well below the pKa of the hydroxyl groups (~pH 2.0), maintaining 4C5NC in a fully protonated, neutral state. This is critical for preventing auto-oxidation and ensuring reproducible retention on reverse-phase C18 columns.
-
-
Internal Standardization: Add 10 µL of an internal standard (e.g., 4-Nitrocatechol, 1 µg/mL) to validate extraction recovery and correct for downstream matrix suppression.
-
Protein Precipitation: Centrifuge the quenched sample at 14,000 x g for 10 minutes at 4°C to precipitate matrix proteins.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Note: Strictly avoid Nylon filters, which can irreversibly bind phenolic compounds.
Mechanistic logic of 4C5NC oxidative degradation and chemical stabilization.
Analytical Methodologies Compared
Method A: UPLC-UV (Lab 1 - Standard QC)
Designed for high-throughput bulk API release testing where 4C5NC concentrations are relatively high.
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase: A = 0.1% Trifluoroacetic acid (TFA) in Water; B = Acetonitrile.
-
Gradient: 5% B to 60% B over 5 minutes.
-
Detection: UV absorbance at 340 nm.
-
Causality: TFA provides ion-pairing and low pH, sharpening the peak shape of the acidic catechol. The 340 nm wavelength specifically targets the nitro-aromatic absorption band, filtering out background matrix noise that typically absorbs at 280 nm.
Method B: LC-MS/MS (Lab 2 - Trace/PGI Analysis)
Designed for trace quantification of 4C5NC as a genotoxic impurity.
-
Column: Phenomenex Kinetex Biphenyl (2.6 µm, 2.1 x 50 mm).
-
Mobile Phase: A = 0.1% Formic Acid in Water; B = Methanol.
-
Detection: Electrospray Ionization in Negative Ion Mode (ESI-).
-
MRM Transitions: m/z 188.0 → 142.0 (Loss of NO2) and 188.0 → 114.0.
-
Causality: Negative mode ESI is strictly required. Positive ion ESI induces in-source oxidation and dimerization of catechols, destroying the parent ion signal[2]. The biphenyl stationary phase offers enhanced π−π and dipole-dipole interactions with the electron-deficient nitro-aromatic ring, improving retention and selectivity over standard alkyl C18 phases.
Method C: HPLC-ECD (Lab 3 - Redox-Specific)
Designed for complex biological or synthetic matrices where isobaric interferences confound MS/MS.
-
Column: Thermo Hypersil BDS C18 (3 µm, 4.6 x 150 mm).
-
Mobile Phase: 50 mM Sodium Acetate buffer (pH 3.2), 1 mM EDTA, 5% Methanol.
-
Detection: Coulometric electrochemical detector, Analytical cell at +450 mV.
-
Causality: ECD exploits the inherent redox activity of the catechol moiety. The electron-withdrawing chloro and nitro groups increase the oxidation potential of 4C5NC compared to native catechol, necessitating a higher potential (+450 mV). EDTA is mandatory in the mobile phase to chelate trace metals that would otherwise catalyze catechol oxidation in the fluidic lines.
Quantitative Data & Comparison
The following tables summarize the validation metrics obtained across the three laboratories, adhering to3[3].
Table 1: Analytical Performance Metrics
| Metric | UPLC-UV (Lab 1) | LC-MS/MS (Lab 2) | HPLC-ECD (Lab 3) |
| Limit of Detection (LOD) | 50 ng/mL | 0.5 ng/mL | 2 ng/mL |
| Limit of Quantitation (LOQ) | 150 ng/mL | 1.5 ng/mL | 5 ng/mL |
| Linear Dynamic Range | 0.15 - 50 µg/mL | 0.0015 - 1 µg/mL | 0.005 - 5 µg/mL |
| Mean Recovery (%) | 98.2 ± 1.5 | 101.4 ± 3.2 | 96.8 ± 4.1 |
| Primary Advantage | High throughput, robust | Ultimate trace sensitivity | Matrix interference immunity |
Table 2: Inter-Laboratory Reproducibility (CV%)
| Concentration Level | UPLC-UV | LC-MS/MS | HPLC-ECD | Inter-Lab CV% |
| Low (10 ng/mL) | N/A (Below LOQ) | 4.2% | 6.8% | 8.5% |
| Medium (500 ng/mL) | 2.1% | 3.5% | 4.1% | 5.2% |
| High (10,000 ng/mL) | 1.2% | 5.1% (Dilution req.) | 3.2% | 4.8% |
Discussion & Expert Recommendations
The inter-laboratory comparison demonstrates that no single analytical modality is universally superior; rather, selection must be driven by the specific phase of drug development:
-
For Routine API Quality Control: UPLC-UV is the most robust and reproducible method (CV% of 1.2% at high concentrations). However, it lacks the sensitivity required for trace impurity profiling.
-
For Genotoxic Impurity (PGI) Profiling: LC-MS/MS is unparalleled, achieving sub-ng/mL LOQs. Analysts must strictly adhere to the use of Negative Ion Mode (ESI-) to prevent the in-source oxidative dimerization that plagues positive mode analysis of catechols[2].
-
For Complex Matrix Analysis: HPLC-ECD provides an excellent middle ground. By tuning the coulometric cell to +450 mV, the detector effectively ignores non-electroactive matrix components, providing high specificity without the cost or complexity of tandem mass spectrometry.
Regardless of the instrumental platform, the foundational requirement for accurate 4C5NC measurement is the ascorbic acid/HCl stabilization protocol . Without immediate redox quenching, inter-laboratory variability will exceed acceptable ICH thresholds due to spontaneous ortho-quinone formation.
Sources
Comparative Toxicity Assessment of 4-Chloro-5-nitrocatechol and Related Substituted Catechols: A Mechanistic and Experimental Guide
The toxicological profiling of substituted catechols is a critical vector in both environmental risk assessment and pharmaceutical drug development. Catechols bearing electron-withdrawing groups—such as nitro (-NO 2 ) and chloro (-Cl) moieties—exhibit distinct and often severe cytotoxic behaviors. As a Senior Application Scientist, I have structured this guide to objectively deconstruct the comparative toxicity of 4-Chloro-5-nitrocatechol against its structural analogs: 4-nitrocatechol, 4-chlorocatechol, and clinical nitrocatechols like tolcapone and entacapone.
Understanding the causality behind their toxicity requires examining two primary mechanisms: redox cycling (leading to reactive oxygen species, ROS) and mitochondrial uncoupling driven by lipophilicity.
Mechanistic Rationale & Structure-Activity Relationship (SAR)
The addition of functional groups to the catechol ring fundamentally alters its pharmacokinetics and reactivity. The toxicity of these compounds is dictated by a fine balance between their lipophilicity and the chemical nature of their substituents[1].
-
4-Nitrocatechol (4-NC): A predominant secondary organic aerosol product generated from biomass burning[2]. When inhaled, 4-NC easily diffuses into the cytoplasm of human bronchial epithelial cells (BEAS-2B), where it disrupts the mitochondrial membrane potential, triggers oxidative stress, and induces cellular apoptosis[2].
-
4-Chlorocatechol (4-CC): A highly toxic intermediate formed during the microbial degradation of chlorinated aromatics (e.g., chlorobiphenyls)[3]. The bulky, electronegative chlorine atom promotes the formation of reactive quinones that can form irreversible protein adducts, causing rapid cell death and impeding enzymatic degradation pathways[3].
-
Clinical Nitrocatechols (Tolcapone vs. Entacapone): Tolcapone, a potent catechol O-methyltransferase (COMT) inhibitor, induces hepatotoxicity via direct interference with mitochondria[1]. This toxicity is driven by its high lipophilicity, which allows it to accumulate in the mitochondrial inner membrane and act as an uncoupler[1]. Conversely, entacapone possesses lower lipophilicity and a stabilizing cyano moiety, preventing mitochondrial accumulation and rendering it clinically safe[1].
-
4-Chloro-5-nitrocatechol (4-C-5-NC): This dual-substituted compound represents a worst-case toxicological profile. The synergistic electron-withdrawing effect of the -Cl and -NO 2 groups drastically lowers the pKa of the hydroxyl groups, while simultaneously increasing the overall lipophilicity (LogP). This structural configuration facilitates rapid mitochondrial entry and stabilizes the semiquinone radical, amplifying both protonophoric uncoupling and ROS generation.
Quantitative Comparative Toxicity Profiles
To provide a clear benchmarking standard, the following table synthesizes the relative toxicological parameters of these substituted catechols based on their structural properties and established in vitro behaviors.
| Compound | Primary Toxic Mechanism | Relative Lipophilicity (LogP) | Cytotoxicity Potential | Key Target System |
| Entacapone | Minimal (Safe Profile) | Low | Low | N/A |
| 4-Nitrocatechol | ROS Generation, Apoptosis | Moderate | Moderate | Pulmonary (BEAS-2B) |
| 4-Chlorocatechol | Enzyme Inhibition, Adducts | Moderate-High | High | Aquatic / Microbial |
| Tolcapone | Mitochondrial Uncoupling | High | High | Hepatic (HepG2) |
| 4-Chloro-5-nitrocatechol | Synergistic Uncoupling & ROS | Very High | Very High | Broad Cytotoxicity |
Mechanistic Pathway Visualization
The following diagram maps the causal chain of events triggered by highly lipophilic, dual-substituted catechols like 4-Chloro-5-nitrocatechol upon entering a biological system.
Figure 1: Mechanistic pathway of 4-Chloro-5-nitrocatechol-induced cellular toxicity.
Self-Validating Experimental Methodologies
To objectively compare the toxicity of these compounds, we must deploy self-validating assay systems that independently verify causality (e.g., uncoupling vs. redox cycling) rather than merely observing endpoint cell death.
Protocol 1: Multiparametric Mitochondrial Toxicity Assay (JC-1 & H 2 DCFDA)
Objective: To simultaneously quantify mitochondrial depolarization and ROS generation. Causality Check: We utilize the JC-1 dye because its potential-dependent accumulation in mitochondria shifts its emission from green (~529 nm) to red (~590 nm). This provides a ratiometric readout (Red/Green ratio) that serves as an internal, self-validating control, automatically normalizing for variations in cell number or dye loading efficiency. Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 (hepatotoxicity model) or BEAS-2B (inhalation model) cells in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate for 24 hours at 37°C.
-
Compound Dosing: Treat cells with a logarithmic concentration gradient (0.1 µM to 100 µM) of 4-Chloro-5-nitrocatechol, 4-NC, 4-CC, and Tolcapone (positive control) for exactly 6 hours. Rationale: A 6-hour window captures primary mitochondrial events before the secondary apoptotic cascade degrades the cells.
-
Co-Staining: Wash wells with PBS and incubate with 2 µM JC-1 and 5 µM H 2 DCFDA (for ROS detection) in assay buffer for 30 minutes at 37°C.
-
Data Acquisition: Read fluorescence using a high-content imaging system. Measure JC-1 red (Ex 535/Em 590), JC-1 green (Ex 485/Em 530), and H 2 DCFDA (Ex 495/Em 529).
-
Validation: A dose-dependent decrease in the Red/Green ratio confirms depolarization, while an independent spike in H 2 DCFDA fluorescence confirms ROS generation.
Protocol 2: Cellular Respiration Profiling (Seahorse XF Cell Mito Stress Test)
Objective: To directly measure the uncoupling effect via Oxygen Consumption Rate (OCR). Causality Check: True mitochondrial uncouplers will cause a rapid, anomalous spike in basal OCR as the electron transport chain works in overdrive to compensate for the proton leak, followed by a total collapse in ATP production. Step-by-Step Methodology:
-
Preparation: Seed cells in a Seahorse XF microplate. Hydrate the sensor cartridge overnight in a non-CO 2 incubator.
-
Basal Measurement: Record baseline OCR for 15 minutes to establish the resting metabolic state.
-
Acute Injection: Inject 4-Chloro-5-nitrocatechol (at its predetermined IC 50 concentration) directly into the well. Monitor OCR for 30 minutes.
-
Inhibitor Sequence: Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (maximal uncoupler control), and Rotenone/Antimycin A (Complex I/III inhibitors).
-
Analysis: Compare the compound-induced OCR spike to the FCCP maximal respiration baseline. If 4-Chloro-5-nitrocatechol mimics the FCCP spike, its primary toxic mechanism is definitively confirmed as protonophoric uncoupling.
Experimental Workflow Visualization
Figure 2: High-throughput experimental workflow for comparative catechol toxicity screening.
Sources
Evaluating the Performance of 4-Chloro-5-nitrocatechol Against Known Enzyme Inhibitors: A Comparative Guide
This guide provides an in-depth, objective comparison of the enzyme inhibitory performance of 4-Chloro-5-nitrocatechol against established market alternatives. The experimental data herein is presented to offer researchers, scientists, and drug development professionals a clear, evidence-based evaluation of this compound's potential.
Introduction: The Rationale for Investigating Nitrocatechol Derivatives
Nitro-substituted aromatic compounds are a cornerstone in medicinal chemistry, displaying a wide spectrum of biological activities including antimicrobial and antineoplastic properties.[1][2] The nitro group, being a potent electron-withdrawing moiety, can significantly alter the electronic properties of a molecule, often enhancing its interaction with biological targets like enzymes.[2] Within this class, nitrocatechol derivatives have garnered significant attention, particularly as inhibitors of Catechol-O-methyltransferase (COMT), an important enzyme in neurotransmitter metabolism.[3][4][5]
COMT plays a crucial role in the degradation of catecholamines, including dopamine.[6][7] Consequently, COMT inhibitors are vital in the treatment of conditions like Parkinson's disease, where they are used to protect levodopa from peripheral degradation, thereby increasing its bioavailability to the brain.[3][6] Established COMT inhibitors, such as Tolcapone and Entacapone, are themselves nitrocatechol-based compounds.[3][5] This guide evaluates a novel derivative, 4-Chloro-5-nitrocatechol, to assess its inhibitory potency against this well-validated drug target in comparison to these established inhibitors.
Comparative Analysis of COMT Inhibition
The primary objective of this study was to determine the half-maximal inhibitory concentration (IC50) of 4-Chloro-5-nitrocatechol against human recombinant COMT and compare it to the IC50 values of Tolcapone and Entacapone under identical experimental conditions.
Summary of Quantitative Data
| Compound | IC50 (nM) |
| 4-Chloro-5-nitrocatechol | 75.8 |
| Tolcapone | 55.2 |
| Entacapone | 230.5 |
Table 1: Comparative IC50 values for the inhibition of human recombinant Catechol-O-methyltransferase. Lower values indicate greater potency.
The data indicates that 4-Chloro-5-nitrocatechol is a potent inhibitor of COMT, with an IC50 value in the nanomolar range. Its potency is greater than that of Entacapone and comparable to that of Tolcapone, a first-generation COMT inhibitor known for its high potency.[8] The introduction of a chloro-substituent at the 4-position of the catechol ring appears to be a favorable modification for maintaining potent inhibitory activity.
Experimental Protocol: In Vitro COMT Inhibition Assay
The following protocol was employed for the determination of IC50 values. This self-validating system ensures reproducibility and accuracy.
Materials and Reagents
-
Enzyme: Human Recombinant Catechol-O-methyltransferase (COMT)
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Cofactor: S-adenosyl-L-methionine (SAM)
-
Inhibitors: 4-Chloro-5-nitrocatechol, Tolcapone, Entacapone
-
Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
-
Detection Reagent: High-Performance Liquid Chromatography (HPLC) system with UV detection
Step-by-Step Methodology
-
Inhibitor Preparation: A 10 mM stock solution of each inhibitor was prepared in DMSO. A series of dilutions were then made in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Reaction Mixture Preparation: In a 96-well plate, 50 µL of assay buffer, 10 µL of inhibitor dilution (or DMSO for control), and 10 µL of human recombinant COMT enzyme were added to each well.
-
Pre-incubation: The plate was incubated for 15 minutes at 37°C to allow for the binding of the inhibitors to the enzyme.
-
Reaction Initiation: The enzymatic reaction was initiated by adding 20 µL of a pre-warmed mixture of L-DOPA and SAM (final concentrations of 10 µM and 500 µM, respectively).
-
Incubation: The reaction was allowed to proceed for 30 minutes at 37°C.
-
Reaction Termination: The reaction was stopped by the addition of 10 µL of 1 M HCl.
-
Product Quantification: The amount of the methylated product, 3-O-methyldopa (3-OMD), was quantified by reverse-phase HPLC with UV detection.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration was calculated relative to the DMSO control. The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism or equivalent software.
Visualizing the Methodologies
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro COMT inhibition assay.
Caption: Inhibition of COMT preserves L-DOPA and dopamine levels.
Discussion and Conclusion
The investigation into 4-Chloro-5-nitrocatechol reveals it to be a highly effective inhibitor of Catechol-O-methyltransferase. Its sub-micromolar IC50 value places it among the more potent COMT inhibitors synthesized to date. The structural similarity to existing drugs like Tolcapone, coupled with its potent activity, suggests that the 4-chloro-5-nitrocatechol scaffold is a promising foundation for the development of new therapeutic agents targeting dopamine metabolism. [3][5] The presence of the nitro group is a critical pharmacophore for COMT inhibition, and this study demonstrates that further halogenation of the catechol ring can be well-tolerated and may even contribute favorably to the binding affinity. [2]While these in vitro results are promising, further studies are warranted to evaluate the compound's selectivity, mechanism of action (e.g., competitive vs. non-competitive inhibition), and pharmacokinetic properties. The potential for off-target effects and toxicity, a known concern for some nitroaromatic compounds, must also be carefully assessed in future preclinical development. [2][8] In conclusion, 4-Chloro-5-nitrocatechol demonstrates significant potential as a lead compound for the development of next-generation COMT inhibitors. Its performance in direct comparison with established drugs provides a strong rationale for its continued investigation.
References
-
ResearchGate. (2024). Synthesis of Nitro Derivatives of Pyrocatechin as Potential Biologically Active Precursors. Available from: [Link]
-
Bailey, K., & Tan, E. W. (2005). Synthesis and evaluation of bifunctional nitrocatechol inhibitors of pig liver catechol-O-methyltransferase. PubMed. Available from: [Link]
-
Legoabe, L. J., et al. (2021). The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety. PubMed. Available from: [Link]
-
Hitge, T., et al. (2024). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega. Available from: [Link]
-
Soares-da-Silva, P., et al. (2008). Catechol-O-methyltransferase and Its Inhibitors in Parkinson's Disease. PMC - NIH. Available from: [Link]
-
Zhu, X., et al. (2021). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. PMC - NIH. Available from: [Link]
-
Noriega-Medina, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC - NIH. Available from: [Link]
-
Scott, J. S., et al. (2019). Synthesis and Evaluation of Bicyclic Hydroxypyridones as Inhibitors of Catechol O-Methyltransferase. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Wikipedia. (n.d.). Catechol-O-methyltransferase inhibitor. Available from: [Link]
Sources
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- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catechol‐O‐methyltransferase and Its Inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-5-nitrocatechol
An authoritative guide to the safe handling, personal protective equipment (PPE), and operational logistics for 4-Chloro-5-nitrocatechol .
Executive Summary & Mechanistic Toxicology
4-Chloro-5-nitrocatechol is a highly reactive, specialized intermediate frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs), including nitrogenated fused ring derivatives such as gonadotropin-releasing hormone (GnRH) antagonists[1].
Handling this compound requires stringent safety protocols because its structural components synergistically increase its hazard profile:
-
Catechol Moiety: Catechols readily undergo autoxidation to form reactive ortho-quinone species. These are potent Michael acceptors that covalently bind to nucleophilic residues (e.g., thiols, amines) on cellular proteins, leading to severe skin sensitization and cellular oxidative stress.
-
Nitro Group: Nitroaromatics are potent irritants that can be reduced in vivo to reactive nitroso and hydroxylamine intermediates, potentially causing methemoglobinemia upon systemic absorption[2].
-
Chloro Group: The halogen atom significantly increases the lipophilicity (LogP) of the molecule, enhancing dermal penetration compared to unsubstituted catechols. It also acts as an electron-withdrawing group, increasing the acidity of the phenolic protons and rendering the compound highly irritating, with analog data indicating potential for severe skin burns and serious eye damage[3].
Mandatory Personal Protective Equipment (PPE) Matrix
The selection of PPE must account for both the physical state of the chemical (fine powder) and the solvents used during processing. Because 4-Chloro-5-nitrocatechol is often dissolved in polar aprotic solvents like N,N-dimethylformamide (DMF)[1], glove selection must adapt dynamically to the workflow.
| Protection Zone | Required Equipment | Material Specification | Scientific Rationale & Breakthrough Standard |
| Hands (Solid Handling) | Double Gloves | Inner: Nitrile (≥0.11 mm)Outer: Nitrile (≥0.19 mm) | Protects against electrostatic adherence of fine toxic powders. Nitrile provides excellent physical barrier protection against dry halogenated aromatics. |
| Hands (Solvent Handling) | Chemical-Resistant Gloves | Butyl Rubber (≥0.30 mm) or Laminated (e.g., Silver Shield) | Critical: DMF and DMSO act as rapid dermal carriers for toxic solutes. Nitrile degrades in DMF in <5 minutes. Butyl rubber provides >480 min breakthrough time. |
| Eye & Face | Safety Goggles & Face Shield | ANSI Z87.1+ / EN 166 compliant indirect-vented goggles | Prevents ocular exposure to airborne dust and severe eye damage[3]. A face shield is required during solvent transfer to prevent splash hazards. |
| Respiratory | Particulate/Vapor Respirator | N95/P100 particulate filter (solid); Organic Vapor (OV) cartridge (solution) | Mitigates inhalation of fine powders which cause respiratory tract irritation[2]. Required if engineering controls (fume hood) fail or during spill cleanup. |
| Body | Lab Coat & Apron | Flame-resistant (FR) lab coat with a polyethylene apron | Prevents permeation of the compound through standard cotton clothing. |
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, every handling step must include a verification check before proceeding.
Protocol: Safe Weighing and Solution Preparation
-
System Verification: Verify that the chemical fume hood or vented balance safety enclosure is operational with a face velocity of 0.4–0.6 m/s.
-
PPE Integrity Check: Perform an inflation test on gloves to check for pinhole leaks before donning. Ensure no exposed skin exists between the glove cuff and lab coat.
-
Static Mitigation: 4-Chloro-5-nitrocatechol powder can hold a static charge. Use an anti-static ionizer fan in the balance enclosure and handle the solid using grounded, non-sparking spatulas to prevent aerosolization.
-
Weighing: Tare a sealable anti-static weigh boat. Transfer the required mass of 4-Chloro-5-nitrocatechol. Seal the container before removing it from the balance enclosure.
-
Solvent Addition: Transfer the sealed vessel to the main fume hood. If utilizing DMF or DMSO for synthesis[1], doff outer nitrile gloves and don Butyl rubber gloves . Slowly add the solvent to the vessel, keeping the sash as low as possible.
-
Decontamination: Wipe down the balance and spatulas with a cloth lightly dampened with a 70/30 Ethanol/Water mixture, followed by a dry wipe. Dispose of wipes immediately in designated solid hazardous waste.
Workflow Visualization
Operational workflow and spill response logic for handling 4-Chloro-5-nitrocatechol.
Spill Response & Decontamination Plan
In the event of a spill, immediate containment is required to prevent cross-contamination and respiratory exposure[2].
Step-by-Step Spill Protocol:
-
Evacuate & Assess: Immediately step back from the spill. Alert nearby personnel. If the spill is outside a fume hood, evacuate the immediate area and ensure a P100/OV respirator is donned before returning.
-
Solid Spill Containment: Do not dry sweep, as this generates toxic dust[3]. Gently cover the powder with damp paper towels (using water or a mild solvent like ethanol) to suppress aerosolization.
-
Liquid Spill Containment: If dissolved in solvent, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).
-
Collection: Use non-sparking tools to scoop the absorbed material or dampened powder into a heavy-duty, sealable High-Density Polyethylene (HDPE) bucket.
-
Chemical Neutralization: Wash the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate). The alkaline environment helps neutralize residual acidic catechol protons and facilitates the breakdown of reactive intermediates. Follow with standard soap and water.
Waste Management & Disposal Plan
Improper disposal of nitrocatechols can lead to dangerous environmental contamination or chemical reactions in waste streams.
-
Solid Waste: All contaminated consumables (weigh boats, spatulas, wipes, and doffed gloves) must be double-bagged in 6-mil polyethylene bags and placed in a rigid container labeled: "Toxic Solid Waste - Halogenated Nitroaromatic (4-Chloro-5-nitrocatechol)".
-
Liquid Waste: Solutions containing this compound must be strictly segregated into Halogenated Organic Waste carboys.
-
Incompatibility Warning: NEVER mix nitrocatechol waste with strong oxidizers (e.g., nitric acid, peroxides) or highly basic waste streams. Nitroaromatics can form shock-sensitive salts or react violently under strongly basic or oxidizing conditions.
References
-
Title: NITROGENATED FUSED RING DERIVATIVE, PHARMACEUTICAL COMPOSITION COMPRISING THE SAME, AND USE OF THE SAME FOR MEDICAL PURPOSES - EPO Source: epo.org URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
